2,4,6-Trimethylphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPCULNJGZRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76195-82-9, 24006-09-5 | |
| Record name | 2,4,6-Trimethylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,6-Trimethylphenylhydrazine hydrochloride physical properties
An In-depth Technical Guide to 2,4,6-Trimethylphenylhydrazine Hydrochloride
This guide provides a comprehensive overview of this compound, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's properties, characterization, and application, with a particular focus on its role in the foundational Fischer indole synthesis.
Core Identity and Molecular Structure
This compound, also known as mesitylhydrazine hydrochloride, is the salt form of 2,4,6-trimethylphenylhydrazine. The hydrochloride form enhances the compound's stability and improves its solubility in polar solvents, making it a more convenient reagent for various synthetic applications.[1]
The molecular structure features a hydrazine group (-NHNH₂) attached to a mesitylene (1,3,5-trimethylbenzene) ring. The steric hindrance provided by the two ortho-methyl groups influences its reactivity and the regioselectivity of reactions in which it participates.
Caption: Structure of this compound.
Physicochemical Properties
The physical properties of a reagent are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions. The data below has been consolidated from various chemical suppliers. It is noteworthy that the melting point shows some variability across different sources, which may be attributable to differences in purity or analytical methodology (e.g., heating rate).
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂ · HCl | |
| Molecular Weight | 186.68 g/mol | [1] |
| Appearance | Off-white solid or powder | [2] |
| Melting Point | 167-173 °C | |
| 174-176 °C | [3] | |
| 181 °C | [1] | |
| 300 °C (possible decomposition) | [2][4] | |
| Solubility | Soluble in water | [2][4][5] |
| Storage | Room temperature, under inert gas, in a dry, sealed container | [1][2] |
| CAS Number | 76195-82-9 | [3] |
| MDL Number | MFCD00052268 | [1] |
Analytical Characterization: Expected Spectral Data
¹H NMR Spectroscopy (Expected)
In a solvent like DMSO-d₆, the following proton signals would be anticipated:
-
Aromatic Protons (Ar-H): A singlet appearing around 6.8-7.0 ppm, integrating to 2H. The symmetrical substitution of the benzene ring makes these two protons chemically equivalent.
-
Hydrazine Protons (-NH-NH₃⁺): These protons are exchangeable and can appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. One might expect signals in the range of 8-11 ppm.
-
Ortho Methyl Protons (2x Ar-CH₃): A singlet around 2.4-2.5 ppm, integrating to 6H.
-
Para Methyl Proton (1x Ar-CH₃): A singlet, slightly upfield from the ortho methyls, around 2.2-2.3 ppm, integrating to 3H.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A broad and strong series of bands from 2500 to 3200 cm⁻¹ is expected, characteristic of the ammonium salt (-NH₃⁺). Additional N-H stretching vibrations from the hydrazine moiety may also be visible in this region.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl groups.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Mass Spectrometry (Expected)
Under Electron Ionization (EI), the molecular ion of the free base (C₉H₁₄N₂) would be observed at m/z 150.1157. Key fragmentation patterns would likely involve the loss of the hydrazine group or cleavage of the N-N bond, leading to characteristic fragments.
Core Application: The Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a robust and versatile method for creating the indole heterocyclic system, a core scaffold in numerous pharmaceuticals and natural products.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or in a preceding step from the phenylhydrazine and a suitable ketone or aldehyde.[8][9]
The choice of an acid catalyst is critical; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, are commonly employed.[6][8][9]
Reaction Mechanism
The trustworthiness of a synthetic protocol lies in understanding its underlying mechanism. The Fischer synthesis is a cascade of well-defined transformations, each enabling the next.
Caption: Workflow of the Fischer Indole Synthesis.
The accepted mechanism proceeds as follows:[6][8][10][11]
-
Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.
-
[3][3]-Sigmatropic Rearrangement: Following protonation, a key[3][3]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the benzene ring, creating a di-imine intermediate.
-
Rearomatization & Cyclization: The intermediate rearomatizes, which provides the driving force for a subsequent intramolecular cyclization, forming a five-membered ring (a cyclic aminal).
-
Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (or an ammonium ion).
-
Deprotonation: A final deprotonation step re-establishes the aromatic indole ring system, yielding the final product.
Sample Experimental Protocol: Synthesis of 4,6,7-Trimethyl-1H-indole
This protocol is a representative example of how this compound can be used. The specific ketone (in this case, acetone) will determine the substitution pattern at the 2 and 3 positions of the resulting indole.
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., glacial acetic acid)[9][12]
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Add acetone (1.1 eq) dropwise while stirring. The mixture may be cooled to promote precipitation of the hydrazone.[12] The resulting solid can be filtered, washed, and dried, or used directly in the next step.
-
Cyclization: In a separate flask equipped with a mechanical stirrer, place an excess of polyphosphoric acid (PPA). Heat the PPA to approximately 100-120°C on a water bath.[12]
-
Slowly and carefully add the pre-formed hydrazone (or the initial reaction mixture) to the hot PPA with vigorous stirring. The mixture will become viscous. Maintain the temperature for 10-20 minutes.
-
Work-up: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker of vigorously stirred ice-cold water. This will dissolve the PPA and precipitate the crude indole product.
-
Isolation: Filter the solid product using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to pH paper. This removes any residual acid.[12]
-
Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the purified indole derivative.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions. The following information is derived from safety data sheets (SDS).[13][14][15]
| GHS Pictogram | Signal Word | Hazard Statement(s) |
| Danger | H301: Toxic if swallowed. |
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5][13]
References
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MySkinRecipes. This compound, 97%. [Link]
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LookChem. Cas 76195-82-9, this compound. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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chemeurope.com. Fischer indole synthesis. [Link]
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Al-Warhi, T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2529-2541. [Link]
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J&K Scientific LLC. Fischer Indole Synthesis. [Link]
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Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30255-30284. [Link]
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Thermo Scientific Alfa Aesar. This compound, 97%. [Link]
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YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. [Link]
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Introduction: A Versatile Building Block in Synthetic and Analytical Chemistry
An In-Depth Technical Guide to 2,4,6-Trimethylphenylhydrazine Hydrochloride: Synthesis, Mechanisms, and Applications in Modern Chemistry
This compound (CAS No. 76195-82-9), also known as mesitylhydrazine hydrochloride, is a highly valuable substituted hydrazine reagent.[1][2] While hydrazines as a class are foundational in organic synthesis, the specific substitution pattern of this molecule—three methyl groups occupying the ortho and para positions of the phenyl ring—imparts unique steric and electronic properties that researchers can leverage for specific outcomes. Its primary utility lies in its role as a precursor for synthesizing complex heterocyclic structures, most notably indoles via the Fischer indole synthesis, which are prevalent in pharmaceuticals and natural products.[3][4] Furthermore, its hydrazine functionality makes it an effective derivatizing agent for aldehydes and ketones, enhancing their detection in analytical applications.[5][6]
This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis and reactivity. We will explore its preparation, delve into the mechanisms of its most critical reactions, and provide field-tested protocols for its application, offering a comprehensive resource for researchers in organic synthesis and drug development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The hydrochloride salt form enhances the compound's stability and its solubility in polar solvents, which is advantageous for various reaction conditions.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76195-82-9 | [7] |
| Molecular Formula | C₉H₁₄N₂ · HCl | [7] |
| Molecular Weight | 186.68 g/mol | [7] |
| Appearance | White to off-white or cream-colored solid (crystals or powder) | [7] |
| Melting Point | 167-173 °C | [7] |
| Functional Group | Hydrazine | [7] |
| Synonyms | Mesitylhydrazine hydrochloride, 1-Mesitylhydrazine hydrochloride | [1][2] |
Safety and Handling Summary
As with all hydrazine derivatives, this compound must be handled with care. It is classified as acutely toxic if swallowed.[7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a tightly sealed container in a dry, inert atmosphere at room temperature.[5]
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.
Synthesis of this compound
The most common and direct synthesis route involves a classical two-step process starting from 2,4,6-trimethylaniline (mesidine). This process hinges on the formation of a diazonium salt intermediate, which is subsequently reduced to the target hydrazine.
Workflow 1: Synthesis via Diazotization and Reduction
Caption: General workflow for synthesizing 2,4,6-trimethylphenylhydrazine HCl.
Protocol 1: Synthesis from 2,4,6-Trimethylaniline
This protocol is adapted from established procedures for synthesizing substituted phenylhydrazines.[9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add concentrated hydrochloric acid and water. Cool the solution to -5 °C using an ice-salt bath.
-
Aniline Addition: Slowly add 2,4,6-trimethylaniline dropwise to the cold acid solution. A precipitate of the aniline hydrochloride salt will form.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains below 0 °C. The formation of the diazonium salt results in a more homogeneous solution.
-
Reduction: Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid. Add this reducing solution slowly to the diazonium salt solution, maintaining a low temperature. This step is highly exothermic and controlled addition is critical. A thick precipitate of the hydrazine hydrochloride salt will form.
-
Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold water or isopropanol to remove residual salts and impurities. Dry the product under vacuum to yield this compound.
Core Application I: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing access to the indole scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs and bioactive natural products.[3][10] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions.[11]
The Mechanistic Rationale
The choice of a substituted phenylhydrazine directly dictates the substitution pattern of the final indole. Using 2,4,6-trimethylphenylhydrazine ensures the formation of a 4,6,7-trimethyl-substituted indole. The methyl groups at the ortho positions (2 and 6) provide steric hindrance that can influence the regioselectivity of the key[12][12]-sigmatropic rearrangement step, often leading to a more controlled and predictable outcome.
Mechanism 2: The Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer Indole Synthesis.[11][12]
Protocol 2: Synthesis of 4,6,7-Trimethyl-2,3-dimethylindole
This protocol describes a representative synthesis using this compound and 2-butanone.
-
Hydrazone Formation:
-
In a round-bottom flask, suspend 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of 2-butanone.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC until the starting hydrazine is consumed.
-
The intermediate hydrazone can be isolated by removing the solvent, or used directly in the next step.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[10]
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. The reaction will typically change color.
-
Monitor the reaction by TLC for the formation of the indole product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base, such as aqueous sodium hydroxide, until it is basic to pH paper.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4,6,7-trimethyl-2,3-dimethylindole.
-
Core Application II: Derivatization of Carbonyl Compounds
In analytical chemistry, it is often necessary to chemically modify an analyte to enhance its detectability. Aldehydes and ketones can be challenging to analyze via methods like HPLC-UV because they often lack a strong chromophore. 2,4,6-trimethylphenylhydrazine reacts with carbonyls to form stable hydrazones, which are more amenable to chromatographic separation and possess improved UV absorbance, thereby increasing analytical sensitivity.[5][6]
Workflow 3: Carbonyl Derivatization for HPLC Analysis
Caption: Workflow for carbonyl analysis via hydrazone derivatization.
Protocol 3: General Procedure for Carbonyl Derivatization
This protocol provides a general framework for the derivatization of an aldehyde or ketone sample for HPLC analysis.[6]
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.
-
Sample Preparation: Prepare the sample containing the target carbonyl compound in a suitable solvent, such as acetonitrile or a water/acetonitrile mixture.
-
Derivatization:
-
In a vial, combine 100 µL of the sample with 200 µL of the hydrazine reagent solution.
-
Add 10 µL of an acid catalyst (e.g., 1% trifluoroacetic acid in acetonitrile).
-
Seal the vial and vortex briefly.
-
Incubate the reaction mixture in a heating block at 60 °C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration.
-
Inject an aliquot of the diluted sample into the HPLC system equipped with a C18 column and a UV detector set to a wavelength appropriate for the hydrazone (typically 270-290 nm).
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from derivatized standards.
-
Conclusion
This compound is a powerful and specialized reagent for advanced organic synthesis and analytical chemistry. Its unique substitution pattern provides steric control in the Fischer indole synthesis, enabling the targeted production of 4,6,7-trimethylindoles, which are of significant interest in drug discovery. Concurrently, its reliable reactivity with carbonyls makes it a valuable tool for analytical scientists seeking to enhance the detection and quantification of aldehydes and ketones. By understanding the mechanisms behind its reactivity and employing validated protocols, researchers can effectively harness the capabilities of this versatile chemical building block.
References
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Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Al-Mulla, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2465-2475. [Link]
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chemeurope.com. (n.d.). Fischer indole synthesis. [Link]
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MySkinRecipes. (n.d.). This compound, 97%. [Link]
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Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for a related article. [Link]
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PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates. [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. [Link]
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ResearchGate. (2018). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. [Link]
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University of Sheffield. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. [Link]
-
Taylor & Francis Online. (2020). Phenylhydrazine – Knowledge and References. [Link]
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An In-Depth Technical Guide to 2,4,6-Trimethylphenylhydrazine Hydrochloride: Synthesis, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 2,4,6-trimethylphenylhydrazine hydrochloride, a versatile reagent with significant applications in pharmaceutical and chemical research. We will delve into its fundamental properties, synthesis, mechanistic role in the Fischer indole synthesis, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound, also known as mesitylhydrazine hydrochloride, is a substituted hydrazine salt. Its hydrochloride form enhances stability and solubility in polar solvents, making it a convenient reagent for various organic transformations[1]. The steric hindrance provided by the three methyl groups on the phenyl ring influences its reactivity and the regioselectivity of the reactions in which it participates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 186.68 g/mol | [1][2] |
| Molecular Formula | C₉H₁₅ClN₂ (or C₉H₁₄N₂ · HCl) | [1][2] |
| CAS Number | 76195-82-9 | [2] |
| Appearance | Solid | |
| Melting Point | 167-173 °C | |
| Synonyms | Mesitylhydrazine hydrochloride, 1-Mesitylhydrazine hydrochloride | [2][3] |
Synthesis of this compound
The synthesis of arylhydrazines, including this compound, typically proceeds through the diazotization of the corresponding aniline, followed by a reduction step. This classical approach ensures high yield and purity.
The synthesis commences with 2,4,6-trimethylaniline (mesidine). The primary amine group of mesidine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced to the desired hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in an acidic medium[4]. The hydrochloride salt of the hydrazine precipitates and can be isolated.
Caption: Synthesis workflow for this compound.
Key Application: The Fischer Indole Synthesis
A paramount application of this compound is in the Fischer indole synthesis, a robust method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry[5]. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone[6].
Reaction Mechanism
The Fischer indole synthesis is a sophisticated reaction cascade[5][6][7]. The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of 2,4,6-trimethylphenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate[6][8].
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its corresponding enamine isomer ('ene-hydrazine')[5][8].
-
[2][2]-Sigmatropic Rearrangement: A crucial[2][2]-sigmatropic rearrangement of the protonated enamine occurs, leading to the formation of a di-imine intermediate[5][7].
-
Cyclization and Aromatization: The di-imine undergoes cyclization to form an aminal, which then eliminates a molecule of ammonia, followed by aromatization to yield the final indole product[5][7].
Caption: Key steps in the Fischer indole synthesis mechanism.
Experimental Protocol: Synthesis of a Substituted Indole
The following is a generalized, yet detailed, protocol for the synthesis of an indole derivative using this compound.
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride)[5][7]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Reagents for work-up (e.g., sodium bicarbonate solution, organic solvent for extraction like ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent. If conducting a solvent-free reaction, the reactants can be mixed directly[8][9].
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The choice and amount of catalyst can significantly impact the reaction rate and yield[5].
-
Reaction: Heat the mixture to the desired temperature (often reflux) and maintain for the required duration. Monitor the reaction's progress using thin-layer chromatography (TLC)[8].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a suitable base, such as a saturated sodium bicarbonate solution[8].
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter[8].
-
Purification and Characterization: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography. Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity[8].
Analytical Characterization
The purity and identity of this compound and its reaction products are typically confirmed using a suite of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for assessing purity and quantifying the compound in various matrices[10][11]. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are indispensable tools, providing detailed information about the molecular framework[8]. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity[8].
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It should be stored in a tightly sealed container in a dry, inert atmosphere at room temperature[1].
References
-
MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C9H14N2). Retrieved from [Link]
-
Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). CID 158700305 | C12H18N6. Retrieved from [Link]
-
Molbase. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. Retrieved from [Link]
-
SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
- Google Patents. (n.d.). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103553963B - Synthetic method of phenylhydrazine hydrochloride.
-
Chemspace. (n.d.). (2,4,6-trifluorophenyl)hydrazine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 2,4,6-trimethylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to deliver a robust and reliable resource for laboratory and developmental applications.
Introduction and Strategic Importance
This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the preparation of bioactive heterocyclic compounds, such as certain herbicides and dyes. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile reagent in diverse reaction conditions. A thorough understanding of its synthesis is paramount for researchers engaged in the development of novel chemical entities.
The synthesis of this compound is a classic example of aromatic amine chemistry, proceeding through a two-step sequence: the diazotization of 2,4,6-trimethylaniline followed by the reduction of the resulting diazonium salt. This guide will delve into the mechanistic underpinnings of these transformations, provide a detailed experimental protocol, and outline the necessary characterization and safety considerations.
The Synthetic Pathway: A Mechanistic Perspective
The overall synthesis can be visualized as a sequential transformation of the amino group of 2,4,6-trimethylaniline into a hydrazine moiety, with the intermediate formation of a reactive diazonium salt.
Caption: Overall synthetic workflow for this compound.
Step 1: Diazotization of 2,4,6-Trimethylaniline
The initial step involves the conversion of the primary aromatic amine, 2,4,6-trimethylaniline, into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated or allowed to warm. The diazotizing agent is nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).
The mechanism of diazotization proceeds through several key stages. First, the protonation of nitrous acid by the strong acid generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the aniline then attacks the nitrosonium ion. Subsequent deprotonation and tautomerization, followed by the elimination of a water molecule, yield the resonance-stabilized diazonium ion.
Caption: Mechanism of the diazotization of 2,4,6-trimethylaniline.
Step 2: Reduction of the Diazonium Salt
The second critical step is the reduction of the 2,4,6-trimethylphenyldiazonium chloride to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid being a common and effective choice.[1] Other reducing agents such as sodium sulfite can also be used.[2]
The mechanism of reduction with stannous chloride involves the transfer of electrons from Sn(II) to the diazonium salt. The Sn(II) is oxidized to Sn(IV), while the diazonium group is reduced to the hydrazine. The acidic conditions are crucial for this reaction, and the final product is isolated as its hydrochloride salt.
Experimental Protocol
Disclaimer: This protocol is a representative procedure adapted from established methods for the synthesis of aryl hydrazines. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2,4,6-Trimethylaniline | 135.21 | 13.52 | 0.1 |
| Concentrated HCl (~37%) | 36.46 | 50 mL | ~0.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 |
| Stannous Chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 45.13 | 0.2 |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Procedure
Part A: Diazotization
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,4,6-trimethylaniline (13.52 g, 0.1 mol) and concentrated hydrochloric acid (25 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of deionized water and cool the solution to 0 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be a pale yellow to orange color.
Part B: Reduction and Isolation
-
In a separate 1 L beaker, prepare a solution of stannous chloride dihydrate (45.13 g, 0.2 mol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate should form.
-
Allow the mixture to stand in the ice bath for 1 hour with occasional stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials.
-
Transfer the crude product to a clean beaker and recrystallize from a minimal amount of hot ethanol or a mixture of ethanol and water to obtain purified this compound.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₁₅ClN₂ |
| Molecular Weight | 186.68 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 181 °C[3] |
| Solubility | Soluble in polar solvents |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Expected signals would include singlets for the three methyl groups, a singlet for the aromatic protons, and broad signals for the -NH-NH₃⁺ protons.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the three distinct methyl carbons and the four unique aromatic carbons are expected.
-
IR (KBr): Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups, and aromatic C=C bending vibrations.
Safety and Handling
-
2,4,6-Trimethylaniline: This starting material is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Diazonium Salts: Are potentially explosive, especially in the solid state. The synthesis should be carried out at low temperatures, and the diazonium salt should not be isolated.
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic and should be handled with care.
-
Acids and Bases: Concentrated hydrochloric acid is corrosive. Appropriate care should be taken during handling.
Conclusion
The synthesis of this compound is a well-established and reliable process that provides access to a valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can consistently obtain a high-purity product. The mechanistic understanding of the diazotization and reduction steps allows for informed troubleshooting and optimization of the synthesis, ensuring its successful application in drug discovery and development endeavors.
References
- A kind of synthetic method of substituted phenylhydrazines and its salt. CN106866850A.
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. J Pestic Sci. 2017;42(3):115-121.
- Prepar
- Process for the preparation of substituted phenyl hydrazines. EP0187285A2.
- Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. BenchChem.
- Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook.
- Organic Syntheses Procedure. orgsyn.org.
- 2,4,6-Trimethylphenylhydrazine 95 76195-82-9. Sigma-Aldrich.
- This compound, 97%. MySkinRecipes.
- α-METHYL-α-PHENYLHYDRAZINE. Organic Syntheses Procedure.
- CN103553963B - Synthetic method of phenylhydrazine hydrochloride.
- Preparation of 2,4,6-trichlorophenylhydrazine. US4772747A.
- CN102531953A - Preparation process for phenylhydrazine hydrochloride.
- This compound (C9H14N2). PubChemLite.
- 2,4,6-Trimethylphenylhydrazine, HCl - CAS:24006-09-5. Sunway Pharm Ltd.
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A Technical Guide to the Spectroscopic Characterization of 2,4,6-Trimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethylphenylhydrazine hydrochloride, also known as mesitylhydrazine hydrochloride, is a valuable reagent in organic synthesis, particularly in the formation of indoles via the Fischer indole synthesis and in the derivatization of carbonyl compounds.[1] Its utility in pharmaceutical and agrochemical research necessitates a thorough understanding of its structural and physicochemical properties.[1] Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage data from analogous structures and first principles to provide a robust interpretation of its anticipated spectroscopic signature.
Chemical Identity and Physical Properties
This compound is a salt of the organic base 2,4,6-trimethylphenylhydrazine. The hydrochloride form enhances its stability and solubility in polar solvents.
| Property | Value | Source(s) |
| Chemical Name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | [2][3] |
| Synonyms | Mesitylhydrazine hydrochloride | [4] |
| CAS Number | 76195-82-9 | [2][3][5] |
| Molecular Formula | C₉H₁₅ClN₂ | [2][3] |
| Molecular Weight | 186.68 g/mol | [3][5] |
| Appearance | White to cream or pale brown crystals or powder | [2] |
| Melting Point | 167-173 °C | [5] |
Molecular Structure and Spectroscopic Correlation
The structure of this compound is key to understanding its spectroscopic properties. The molecule consists of a mesitylene (1,3,5-trimethylbenzene) ring substituted with a hydrazinium group (-NHNH₃⁺).
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the mesitylene ring.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.2-2.3 | Singlet | 6H | ortho-CH₃ | The two methyl groups at positions 2 and 6 are chemically equivalent. |
| ~2.4-2.5 | Singlet | 3H | para-CH₃ | The methyl group at position 4 is in a different chemical environment than the ortho methyls. |
| ~6.8-7.0 | Singlet | 2H | Ar-H | The two aromatic protons at positions 3 and 5 are chemically equivalent due to symmetry. |
| Broad | Singlet | 4H | -NHNH₃⁺ | Protons on the nitrogen atoms are expected to be broad and may exchange with residual water in the solvent. The hydrochloride salt form will influence the chemical shift of these protons. |
Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~18-20 | ortho-CH₃ | Carbon of the methyl groups at positions 2 and 6. |
| ~20-22 | para-CH₃ | Carbon of the methyl group at position 4. |
| ~128-130 | Ar-C-H | Aromatic carbons bonded to hydrogen (positions 3 and 5). |
| ~135-138 | Ar-C-CH₃ | Aromatic carbons bonded to methyl groups (positions 2, 4, and 6). |
| ~140-145 | Ar-C-N | Aromatic carbon bonded to the hydrazinium group (position 1). |
Note: Chemical shifts are predicted based on analogous compounds and may vary.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H and C-H stretching vibrations. The broadness is indicative of the ammonium salt. |
| 1600-1580 | Medium | N-H bending vibrations (scissoring) of the NH₃⁺ group. |
| 1500-1400 | Medium-Strong | C=C aromatic ring stretching vibrations. |
| 1380-1360 | Medium | C-H bending vibrations of the methyl groups. |
| 850-800 | Strong | Aromatic C-H out-of-plane bending, indicative of a 1,2,3,5-tetrasubstituted benzene ring. |
Note: These are predicted absorption ranges. The spectrum is typically acquired on a solid sample using KBr pellet or ATR techniques.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For the hydrochloride salt, the mass spectrum will typically show the mass of the free base.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion of the free base (2,4,6-trimethylphenylhydrazine) is expected at m/z 150.
-
Major Fragments:
-
m/z 135: Loss of a methyl group ([M-CH₃]⁺).
-
m/z 119: Loss of the NHNH₂ group.
-
m/z 91: Tropylium ion, a common fragment for alkylbenzenes.
-
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a solution.
-
Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylhydrazine and its derivatives typically exhibit absorption bands in the UV region.
Expected UV-Vis Absorption:
-
λ_max: An absorption maximum is expected in the range of 230-250 nm and a weaker band around 280-290 nm, corresponding to π → π* transitions of the aromatic ring. The exact position and intensity of these bands will be influenced by the solvent.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan the absorbance of the sample from approximately 200 to 400 nm.
-
Conclusion
References
-
MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]
-
Preprints.org. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2009). Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Retrieved from [Link]
-
Chemsrc. (2025). MESITYLHYDRAZINE HYDROCHLORIDE | CAS#:24006-09-5. Retrieved from [Link]
-
PubMed. (2009). Synthesis, characterization and evaluation of 1,2-bis(2,4,6-trinitrophenyl) hydrazine: a key precursor for the synthesis of high performance energetic materials. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS spectrum of hydrazine. Retrieved from [Link]
-
RJPT. (n.d.). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylphenylhydrazine Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2,4,6-trimethylphenylhydrazine hydrochloride in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. In the absence of extensive publicly available quantitative data, this guide equips the user with the foundational knowledge and practical methodologies to assess its solubility for various applications.
Introduction to this compound
This compound is a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its hydrochloride salt form is favored for its enhanced stability and solubility in polar solvents, which is a significant advantage in various reaction conditions.[1] A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating active pharmaceutical ingredients.
Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 76195-82-9 | [2][3] |
| Molecular Formula | C₉H₁₄N₂ · HCl | [2] |
| Molecular Weight | 186.68 g/mol | [1][2][3] |
| Appearance | Off-white solid/powder | [2][4] |
| Melting Point | 167-173 °C, 181 °C | [1][2] |
Theoretical Framework of Solubility
The solubility of this compound, an organic salt, in different organic solvents is governed by the principle of "like dissolves like." This adage is chemically interpreted through the interplay of intermolecular forces between the solute and the solvent. The key to understanding its solubility lies in the structure of the molecule, which possesses both ionic and nonpolar characteristics.
The molecule consists of a hydrochloride salt of a hydrazine derivative attached to a trimethyl-substituted phenyl group. The -NHNH₃⁺Cl⁻ group is highly polar and capable of strong ionic interactions and hydrogen bonding. Conversely, the 2,4,6-trimethylphenyl (mesityl) group is bulky and nonpolar, contributing to van der Waals forces.
Solubility in Polar Protic Solvents
Polar protic solvents, such as water, methanol, and ethanol, have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.
-
Expected Solubility: High. The hydrochloride salt's ionic nature allows for strong ion-dipole interactions with the polar solvent molecules. The hydrazine moiety can also participate in hydrogen bonding. While the mesityl group is nonpolar, the energetic favorability of solvating the ionic portion is expected to dominate, leading to good solubility. It is reported to be soluble in water.[3][4] The general trend for lower alkylhydrazines is miscibility with water and lower alcohols like methanol and ethanol.[5]
Solubility in Polar Aprotic Solvents
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), possess a dipole moment but lack an acidic proton. They can accept hydrogen bonds but cannot donate them.
-
Expected Solubility: Moderate to High. These solvents can effectively solvate the cation (-NHNH₃⁺) through dipole-ion interactions. However, their ability to solvate the chloride anion (Cl⁻) is less effective compared to protic solvents. The nonpolar mesityl group will have favorable interactions with the organic part of the solvent.
Solubility in Nonpolar Solvents
Nonpolar solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and primarily interact through weak van der Waals forces.
-
Expected Solubility: Low to Insoluble. The energy required to break the strong ionic bonds of the hydrochloride salt is not compensated by the weak interactions with nonpolar solvent molecules. While the nonpolar mesityl group would readily interact with these solvents, the highly polar and ionic part of the molecule prevents dissolution.
Experimental Determination of Thermodynamic Solubility
Given the scarcity of published quantitative data, the following detailed protocol, based on the widely accepted shake-flask method, is provided for the experimental determination of the thermodynamic solubility of this compound.[6]
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry with a standard calibration curve).
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Workflow for Solubility Determination
Caption: General workflow for the experimental determination of thermodynamic solubility.
Qualitative Solubility Data
While quantitative data is limited, the following table summarizes the available qualitative information on the solubility of this compound.
| Solvent | Solvent Class | Qualitative Solubility | Source(s) |
| Water | Polar Protic | Soluble | [3][4] |
| Polar Solvents (general) | Polar | Enhanced solubility in hydrochloride form | [1] |
It is important for researchers to experimentally verify the solubility in their specific solvent systems, as impurities and the presence of water can significantly affect the results.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By understanding the interplay of its ionic and nonpolar moieties, researchers can predict its general solubility behavior. The comprehensive experimental protocol provided herein offers a robust method for determining precise quantitative solubility data, which is essential for process optimization and formulation development. The self-validating nature of the shake-flask method, when coupled with a validated analytical technique, ensures the generation of trustworthy and reproducible results.
References
-
MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]
- Anonymous. (2025, January 9). Effect of temperature on the solubility of acetylhydrazine and its application strategy.
-
Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
-
DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
- Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Anonymous. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Anonymous. (n.d.). Procedure - CHM1020L Online Manual.
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Salvalaglio, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(7), 3425-3432. Retrieved from [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Schirmann, J. P., & Bourdauducq, P. (2000). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
O'Brien, T. M., & Keil, R. G. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 116-126. Retrieved from [Link]
-
Reachem Chemicals. (n.d.). Phenyl Hydrazine HCl Suppliers. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethylphenylhydrazine hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its stability is a critical parameter that influences the purity, safety, and efficacy of the final products. This guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for this compound. It delves into the potential degradation pathways, recommended handling procedures, and a proposed framework for stability assessment, offering field-proven insights for researchers and drug development professionals to ensure the integrity of this vital chemical intermediate.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in ensuring its stability.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Mesitylhydrazine hydrochloride | [4][5] |
| CAS Number | 76195-82-9 | |
| Molecular Formula | C₉H₁₅ClN₂ | [1][2] |
| Molecular Weight | 186.68 g/mol | [1][2] |
| Appearance | Off-white powder/solid | [6][7] |
| Melting Point | 167-173 °C; ~300 °C (decomposition) | [6] |
| Solubility | Soluble in water | [3][6][7] |
The hydrochloride salt form of 2,4,6-trimethylphenylhydrazine enhances its stability and solubility in polar solvents, which is advantageous for its application in various reaction conditions.[1][2]
Intrinsic Stability and Key Degradation Pathways
As a substituted phenylhydrazine, the primary point of instability in the this compound molecule is the hydrazine moiety, which is susceptible to oxidation. The electron-donating methyl groups on the phenyl ring can also influence its reactivity.
Oxidative Degradation
Phenylhydrazines are notoriously sensitive to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[8][9] The oxidation of phenylhydrazine can be a complex process involving several intermediates, including phenylhydrazyl radicals and phenyldiazene.[9] Superoxide radicals can act as both a product and a chain propagator in this reaction.[9]
A plausible oxidative degradation pathway for 2,4,6-trimethylphenylhydrazine is initiated by the loss of an electron to form a hydrazyl radical. This can lead to the formation of various degradation products.
Caption: Proposed oxidative degradation of 2,4,6-trimethylphenylhydrazine.
Photodegradation
Thermal Degradation
Supplier safety data sheets indicate that this compound is stable at room temperature. However, elevated temperatures can accelerate decomposition. The thermal decomposition of hydrazine itself is known to be catalyzed by various surfaces and impurities.[11][12] For the hydrochloride salt, thermal stress could potentially lead to the loss of hydrogen chloride, followed by the degradation of the free base.
Hydrolytic Degradation
As a hydrochloride salt, 2,4,6-trimethylphenylhydrazine is dissolved in an acidic aqueous solution. Generally, amides and related compounds are less susceptible to neutral hydrolysis.[13] However, under strongly acidic or basic conditions, hydrolysis could occur, although oxidation is typically the more significant degradation pathway for hydrazines.[14]
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential.
Optimal Storage Conditions
Based on information from multiple chemical suppliers, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature | The compound is thermally stable at ambient temperatures.[1][2][6] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation from atmospheric oxygen.[1][2][11] |
| Light | Store in a tightly closed, opaque container in a dark place | To prevent photodegradation.[10] |
| Moisture | Store in a dry environment; hygroscopic | To prevent deliquescence and potential hydrolysis.[1][2][15] |
| Container | Tightly sealed container | To protect from air and moisture.[10][15][16] |
Safe Handling Procedures
This compound is classified as toxic if swallowed.[2] Therefore, appropriate safety precautions must be taken during handling.
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][17]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[10][11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][15]
Framework for Stability Assessment
A comprehensive stability assessment of this compound involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[8][10][17] The following is a proposed experimental protocol based on ICH guidelines.
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) to a known concentration.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[17]
-
Thermal Degradation: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Analysis: Analyze all stressed samples, along with a control sample kept at ambient temperature and protected from light, using a suitable stability-indicating analytical method.
Proposed Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact compound from its degradation products.
Proposed HPLC Parameters:
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Gradient elution with: A) 0.05 M phosphate buffer (pH ~2.5-3.0) and B) Acetonitrile | A common mobile phase for separating polar and non-polar compounds. The acidic pH can improve peak shape for the hydrochloride salt. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard HPLC columns. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detector | UV detector at an appropriate wavelength (e.g., 230-240 nm) | Phenylhydrazine derivatives typically have UV absorbance in this range. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Volume | 10-20 µL | Standard injection volume. |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The stability of this compound is paramount for its successful use in research and manufacturing. The primary degradation pathway is oxidation of the hydrazine moiety, which is exacerbated by exposure to air, light, and elevated temperatures. Adherence to recommended storage conditions—in a cool, dark, dry place under an inert atmosphere—is critical. For quality control and formulation development, a comprehensive stability assessment using forced degradation studies and a validated stability-indicating HPLC method is essential to ensure the purity and integrity of this important chemical.
References
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 123-140. (URL: [Link])
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Patel, N., et al. (2025). Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products. Journal of Liquid Chromatography & Related Technologies. (URL: [Link])
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Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770–10780. (URL: [Link])
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Capela–Ribeiro, M. V., & D'Ávila, L. A. (2008). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 93(3), 851–855. (URL: [Link])
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Reddy, B. C., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134. (URL: [Link])
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Chemspace. (2,4,6-trimethylphenyl)hydrazine hydrochloride - C9H15ClN2 | CSSB00000764542. (URL: [Link])
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Introduction: The Strategic Importance of 2,4,6-Trimethylphenylhydrazine Hydrochloride
An In-Depth Technical Guide to the Commercial Landscape and Application of 2,4,6-Trimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 76195-82-9), also known as mesitylhydrazine hydrochloride, is a substituted hydrazine derivative of significant interest in synthetic organic chemistry and pharmaceutical development. Its utility stems from the nucleophilic nature of the hydrazine moiety, which serves as a critical building block for the synthesis of nitrogen-containing heterocyclic compounds. Most notably, it is a key precursor for constructing pyrazole rings, a privileged scaffold found in numerous biologically active molecules.
The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it a convenient and reliable reagent for various reaction conditions.[1] This guide provides an in-depth analysis of its commercial availability, quality control standards, safe handling protocols, and a practical application in synthetic chemistry, designed to empower researchers in their procurement and experimental endeavors.
Caption: Chemical Structure of 2,4,6-Trimethylphenylhydrazine HCl.
Part 1: Commercial Supplier Landscape
Selecting a suitable commercial supplier is a critical first step that impacts experimental reproducibility and the integrity of the final product. The choice often depends on the required scale, purity, and documentation (e.g., for research versus regulated GxP environments). Below is a comparative table of prominent suppliers.
Table 1: Comparison of Commercial Suppliers
| Supplier | Product Name | CAS No. | Purity/Assay | Form |
| Sigma-Aldrich (Merck) | This compound | 76195-82-9 | 95% | Solid[2] |
| Thermo Fisher Scientific | This compound | 76195-82-9 | 97% | Crystals or powder[3][4] |
| Matrix Scientific | This compound | 76195-82-9 | N/A | N/A[5] |
| MySkinRecipes | This compound | 76195-82-9 | 97% | N/A[1] |
Note: Purity levels and available documentation like Certificates of Analysis (CoA) should be verified for the specific lot being purchased. For drug development applications, sourcing from suppliers who can provide detailed impurity profiles and demonstrate lot-to-lot consistency is paramount.
Part 2: Quality Specifications and Analytical Characterization
Ensuring the quality of a starting material is a foundational principle of scientific integrity. For this compound, key quality attributes validate its identity, purity, and suitability for synthesis.
-
Identity (FTIR): Conformance to a reference spectrum confirms the compound's molecular structure and the presence of key functional groups.[3]
-
Purity (Assay): Typically determined by titration or chromatographic methods like High-Performance Liquid Chromatography (HPLC). An assay value (e.g., ≥96.0%) ensures that the material is predominantly the desired compound, minimizing the presence of impurities that could lead to side reactions or complicate purification.[3]
-
Appearance: The physical form—such as white to pale brown crystals or powder—serves as a preliminary quality check.[3] Deviations may indicate degradation or contamination.
-
Melting Point: A sharp melting point within a defined range (e.g., 167-173 °C) is a classic indicator of purity.
Self-Validating Protocol: Purity Verification by HPLC
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method for assessing the purity of this compound. The principle relies on separating the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Causality: The C18 column provides a nonpolar stationary phase suitable for retaining the aromatic compound. The water/acetonitrile gradient allows for the elution of compounds with varying polarities. TFA is used as an ion-pairing agent to improve peak shape. This self-validating system ensures that any significant impurity with a UV chromophore will be detected and quantified.
Caption: Workflow for HPLC Purity Verification.
Part 3: Safe Handling, Storage, and Stability
This compound is classified as acutely toxic and requires careful handling to ensure researcher safety.[2]
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| 💀 | GHS06 | H301: Toxic if swallowed[2] |
Source: Information synthesized from supplier Safety Data Sheets (SDS).[6][7][8]
Handling Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For weighing or operations that may generate dust, a face shield is recommended.[2]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for hazardous waste disposal.
Storage and Stability:
-
Conditions: Store in a tightly sealed container at room temperature in a dry, well-ventilated area.[1]
-
Rationale: The hydrochloride salt is more stable than the free base, but like many hydrazines, it can be sensitive to air and light over time. Storing under an inert gas (e.g., argon or nitrogen) can further prolong its shelf life and prevent oxidative degradation.
Part 4: Application Note - Synthesis of a 1,5-Diarylpyrazole
A primary application of this compound is in the Knorr pyrazole synthesis or similar cyclocondensation reactions with 1,3-dicarbonyl compounds. This reaction is a cornerstone in the synthesis of many pharmaceuticals, including COX-2 inhibitors like Celecoxib.[9][10][11]
Protocol: Synthesis of 1-(2,4,6-trimethylphenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol details the reaction between this compound and the key Celecoxib intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1.0 eq) and ethanol (10 mL per mmol of diketone).
-
Reagent Addition: Add this compound (1.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The hydrochloride salt is typically acidic enough to catalyze the initial condensation, though a mild base like triethylamine can be added if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure pyrazole product.
Causality: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Using a slight excess of the hydrazine ensures complete consumption of the more valuable diketone intermediate.
Caption: Workflow for the Synthesis of a 1,5-Diarylpyrazole.
References
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-
MySkinRecipes. This compound, 97%. [Link]. Accessed January 10, 2026.
-
AOBChem. Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. [Link]. Accessed January 10, 2026.
-
ResearchGate. Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. [Link]. Accessed January 10, 2026.
- Google Patents. CN102391184A - Synthesis method of celecoxib. . Accessed January 10, 2026.
-
Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]. Accessed January 10, 2026.
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An In-depth Technical Guide to the Reaction of 2,4,6-Trimethylphenylhydrazine Hydrochloride with Carbonyl Compounds
Abstract
The reaction of arylhydrazines with carbonyl compounds, famously known as the Fischer indole synthesis, represents a cornerstone of heterocyclic chemistry. This guide provides an in-depth technical exploration of this reaction, specifically focusing on the use of 2,4,6-trimethylphenylhydrazine hydrochloride. We will dissect the core reaction mechanism, elucidate the critical role of the methyl substituents in influencing reactivity, and provide detailed, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage this powerful transformation to construct the indole scaffold, a privileged core in numerous pharmacologically active agents.
Introduction: The Strategic Importance of the Indole Nucleus
The indole ring system is a structural motif of immense significance, found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to potent drugs like Indomethacin and the triptan class of antimigraine agents, underscores the enduring need for robust and versatile synthetic routes to access its derivatives.[1][2][3]
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely employed methods for constructing this heterocyclic core.[2][4] The reaction facilitates the conversion of an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[2] This guide focuses specifically on this compound, a substituted precursor whose unique electronic and steric profile presents both advantages and challenges that a discerning scientist must navigate. Its hydrochloride salt form is typically used to enhance stability and solubility in polar solvents.[5]
Core Reaction Mechanism: The Fischer Indole Synthesis Pathway
The reaction is not a simple condensation but a sophisticated cascade involving several distinct, acid-catalyzed steps. Understanding this mechanism is paramount for troubleshooting, optimization, and predicting outcomes with novel substrates. The globally accepted mechanism proceeds as follows:[2][6][7]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 2,4,6-trimethylphenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone intermediate.[6][7]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[2][8]
-
[9][9]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, electrocyclic rearrangement. The protonated ene-hydrazine undergoes a[9][9]-sigmatropic shift, akin to a Cope rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the benzene ring to yield a di-imine intermediate.[2][3][8]
-
Rearomatization & Cyclization: The di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed enamine-like nitrogen onto the imine carbon forms a five-membered ring, creating a cyclic aminal.[2][6]
-
Ammonia Elimination: Under the acidic conditions, the aminal is unstable and eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole product.[2][3]
Sources
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The Indispensable Role of Hydrazine Derivatives in Modern Organic Synthesis: A Technical Guide
Abstract
Hydrazine derivatives represent a cornerstone of synthetic organic chemistry, offering a unique combination of nucleophilicity, reactivity, and structural versatility. This technical guide provides an in-depth exploration of the multifaceted roles of these compounds, moving beyond a simple catalog of reactions to elucidate the underlying principles and practical considerations that govern their application. We will delve into their pivotal function in the construction of heterocyclic frameworks, their power in classical deoxygenation reactions, and their utility as versatile synthetic intermediates. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the full potential of hydrazine chemistry in their synthetic endeavors.
The Fundamental Chemistry of Hydrazine Derivatives
Hydrazine (N₂H₄) and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond. This feature imparts a rich chemical reactivity, primarily stemming from the nucleophilicity of the nitrogen atoms. The substitution pattern on the hydrazine core dictates its specific applications and reactivity profile.
-
Hydrazine and Hydrazine Hydrate: The simplest forms, serving as potent nucleophiles and reducing agents.
-
Substituted Hydrazines (e.g., Phenylhydrazine): Key reagents in reactions like the Fischer indole synthesis, where the substituent directs the course of the cyclization.
-
Hydrazones: Formed by the condensation of hydrazines with aldehydes or ketones, these derivatives are stable intermediates in numerous transformations, including the Wolff-Kishner reduction.[1][2]
-
Hydrazides: Acyl or sulfonyl derivatives of hydrazine, they are crucial building blocks for various heterocyclic systems and are also explored for their diverse biological activities.[3][4][5]
The reactivity of these derivatives is a delicate balance of the nucleophilic character of the nitrogen atoms and the electronic influence of the substituents. This balance is expertly exploited in the synthetic transformations discussed below.
Architects of Aromaticity: Hydrazine Derivatives in Heterocyclic Synthesis
The ability to construct complex ring systems is a testament to the synthetic power of hydrazine derivatives. They serve as essential precursors for a vast array of nitrogen-containing heterocycles, many of which form the core of pharmaceuticals and natural products.[6][7][8]
The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold
Discovered by Emil Fischer in 1883, this reaction remains one of the most important methods for synthesizing indoles.[9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[9][11]
Causality in Mechanism: The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) is critical; it facilitates the key tautomerization to the ene-hydrazine and the subsequent[9][9]-sigmatropic rearrangement, which is the crux of the indole ring formation.[9][10] The elimination of ammonia drives the reaction towards the thermodynamically stable aromatic indole product.[9]
Visualizing the Fischer Indole Synthesis:
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-phenylindole
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid.
-
Reaction Monitoring: Reflux the mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling, add a Lewis acid catalyst such as polyphosphoric acid or zinc chloride.
-
Heating: Heat the mixture to 150-170 °C for 1-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The solid product precipitates out.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-phenylindole.
Pyrazole Synthesis: Building Five-Membered Rings
Pyrazoles are another class of heterocycles readily accessible through hydrazine chemistry. The most common and straightforward method is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[12][13] This reaction serves as a powerful tool for creating polysubstituted pyrazoles, which are prevalent in medicinal chemistry.[12]
Causality in Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Visualizing Pyrazole Synthesis:
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: General Synthesis of a Disubstituted Pyrazole
-
Reactant Mixing: To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.0 eq).
-
Reaction Conditions: The reaction is often exothermic. It can be stirred at room temperature or gently heated under reflux to ensure completion.
-
Monitoring: Monitor the disappearance of starting materials using TLC.
-
Isolation: Upon completion, cool the reaction mixture. The pyrazole product often precipitates and can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
The Wolff-Kishner Reduction: A Powerful Deoxygenation Tool
The Wolff-Kishner reduction is a fundamental reaction in organic synthesis used to convert the carbonyl group of aldehydes and ketones into a methylene group (-CH₂-).[14] This deoxygenation is carried out under basic conditions, making it a valuable alternative to the acid-catalyzed Clemmensen reduction, especially for substrates sensitive to acid.[15]
Causality in Mechanism: The reaction begins with the formation of a hydrazone intermediate.[14][15] Under strongly basic conditions and high temperatures, the hydrazone is deprotonated, and a subsequent series of proton transfers leads to the irreversible extrusion of nitrogen gas (N₂).[16][17] This evolution of a gaseous product is a powerful thermodynamic driving force for the reaction, resulting in the formation of a carbanion which is then protonated to yield the final alkane.[18]
Visualizing the Wolff-Kishner Reduction:
Caption: Key steps in the Wolff-Kishner reduction mechanism.
The Huang-Minlon Modification: A Practical Improvement
The original Wolff-Kishner conditions required sealed tubes and strong bases like sodium ethoxide. The Huang-Minlon modification offers a more practical and higher-yielding procedure by using a high-boiling solvent like diethylene glycol, which allows the reaction to be performed at atmospheric pressure.[16] This modification also allows for the in-situ formation of the hydrazone.
Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine the carbonyl compound (1.0 eq), hydrazine hydrate (3-5 eq), and potassium hydroxide (3-5 eq) in diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.
-
Decomposition: After the initial reflux, allow the temperature to rise to 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Table 1: Comparison of Deoxygenation Methods
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Conditions | Basic (KOH or NaOH) | Acidic (Zn(Hg), conc. HCl) |
| Substrate Scope | Good for acid-sensitive substrates | Good for base-sensitive substrates |
| Common Solvents | High-boiling alcohols (e.g., ethylene glycol) | Toluene, water |
| Key Intermediate | Hydrazone | Not fully elucidated |
Hydrazones and Hydrazides: Versatile Synthetic Intermediates
Beyond their role in specific named reactions, hydrazones and hydrazides are valuable intermediates in their own right.[4][19]
-
Hydrazones can act as protecting groups for carbonyl compounds due to their stability and the ease of their removal under acidic or reducing conditions.[2] They are also precursors in other important reactions, such as the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes.
-
Hydrazides are stable, crystalline solids that serve as excellent starting materials for a wide variety of heterocyclic compounds, including oxadiazoles and triazoles.[4][20] Their rich chemistry and biological relevance make them attractive targets in medicinal chemistry and drug discovery.[3][21]
Emerging Frontiers in Hydrazine Chemistry
The field of hydrazine chemistry continues to evolve, with significant advancements in asymmetric synthesis and the development of novel N-N bond-forming reactions.
-
Asymmetric Synthesis: The development of chiral hydrazine derivatives and catalytic asymmetric hydrogenation of hydrazones has opened up avenues for the enantioselective synthesis of chiral hydrazines, which are valuable building blocks for pharmaceuticals.[22][23][24]
-
N-N Bond Formation: While many applications use pre-existing hydrazine derivatives, modern synthetic methods are increasingly focusing on the catalytic formation of the N-N bond itself.[25][26][27] These methods, often employing transition metal catalysis, provide novel and more efficient routes to complex hydrazine-containing molecules.[28][29]
Conclusion
Hydrazine derivatives are far more than just a class of reagents; they are enabling tools that have shaped the landscape of modern organic synthesis. From the elegant construction of complex indole and pyrazole frameworks to the robust deoxygenation of carbonyls, their utility is both broad and profound. The continued exploration of their reactivity, particularly in the realm of asymmetric synthesis and novel bond formations, ensures that hydrazine chemistry will remain a vibrant and essential field for the foreseeable future, empowering chemists to tackle increasingly complex synthetic challenges in drug discovery and materials science.
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Sulfonyl hydrazides as sulfonyl sources in organic synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
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PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. (n.d.). Journal of the American Chemical Society, 143(36), 14464-14469. Retrieved from [Link]
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ChemInform Abstract: Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. (2025, August 5). ResearchGate. Retrieved from [Link]
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Synthesis of chiral hydrazines via transition metal‐catalyzed asymmetric hydrogenation of hydrazones. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. (2016, May 19). Organic Letters, 18(11), 2644-2647. Retrieved from [Link]
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Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023, July 6). Journal of the American Chemical Society, 145(28), 15071-15077. Retrieved from [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). Molecules, 16(3), 1884-1901. Retrieved from [Link]
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A Technical Guide to the Theoretical and Computational Analysis of 2,4,6-Trimethylphenylhydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,4,6-trimethylphenylhydrazine hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the pivotal role of computational chemistry in modern drug discovery and materials science, this document outlines a robust, first-principles approach to characterizing the molecule's structural, electronic, and spectroscopic properties. We will detail the application of Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate the intricacies of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and a practical, step-by-step protocol for in silico analysis.
Introduction: The Significance of this compound
2,4,6-Trimethylphenylhydrazine, also known as mesitylhydrazine, is a substituted aromatic hydrazine derivative.[2] Its hydrochloride salt form is often preferred to enhance stability and solubility in polar solvents, facilitating its use in various reaction conditions.[1] The molecule serves as a critical building block in organic synthesis, particularly in the formation of heterocyclic structures that form the core of many active pharmaceutical ingredients (APIs).[3] Its utility also extends to the synthesis of dyes and as a derivatizing agent for identifying aldehydes and ketones.[1][3]
Understanding the molecule's three-dimensional geometry, electronic charge distribution, and reactivity is paramount for designing novel synthetic routes and predicting its interactions with biological targets. Theoretical calculations provide a powerful lens through which we can examine these properties at a quantum level, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide will focus on Density Functional Theory (DFT) due to its proven balance of computational efficiency and accuracy for medium-sized organic molecules.[4]
Foundational Principles: Why Use Density Functional Theory?
The core principle of DFT is that the ground-state energy of a multi-electron system can be expressed as a functional of the electron density. This approach is computationally less demanding than traditional wave-function-based methods like Hartree-Fock (HF) while often achieving comparable or superior accuracy.[5]
Causality Behind Method Selection:
-
Accuracy vs. Cost: For a molecule like this compound (C₉H₁₅ClN₂), DFT provides a highly favorable accuracy-to-cost ratio.[2]
-
Hybrid Functionals: We advocate for the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact exchange from HF theory. This approach significantly improves the prediction of various molecular properties, including bond lengths, vibrational frequencies, and electronic energies.[4][6]
-
Basis Sets: The choice of a basis set is critical for accurately describing the spatial distribution of electrons. The Pople-style basis set, 6-311++G(d,p), is recommended.[6] The "6-311" indicates the number of Gaussian functions used to represent core and valence orbitals. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are crucial for describing anions and non-covalent interactions. The "(d,p)" adds polarization functions, allowing for greater flexibility in orbital shape and leading to more accurate geometries and energies.[6]
Computational Workflow: A Self-Validating System
The protocol described below is designed to be a self-validating system. The final step, a frequency calculation, serves to confirm that the optimized geometry represents a true energy minimum on the potential energy surface.
Diagram of the Computational Workflow
Caption: A typical workflow for DFT calculations on a small molecule.
Step-by-Step Protocol for DFT Calculations
-
Molecular Structure Creation:
-
Using molecular modeling software (e.g., GaussView 6, Avogadro), construct the 3D structure of 2,4,6-trimethylphenylhydrazine.
-
Add a proton to the terminal nitrogen of the hydrazine moiety (NH₂) to form the hydrazinium ion (-NHNH₃⁺).
-
Place a chloride ion (Cl⁻) nearby as the counter-ion.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian 09W).[6]
-
Methodology: Specify the DFT method as B3LYP and the basis set as 6-311++G(d,p).[6]
-
Keywords: Use keywords such as Opt to request optimization.
-
Objective: This calculation will iteratively adjust the positions of the atoms to find the lowest energy conformation (the optimized geometry).
-
-
Frequency Calculation and Verification:
-
Using the optimized geometry from the previous step, perform a frequency calculation.
-
Keywords: Use keywords such as Freq.
-
Objective: This calculation serves two purposes:
-
Verification: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[7]
-
Thermochemical & Spectroscopic Data: The output will provide thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical vibrational frequencies, which can be compared to an experimental IR spectrum.[4]
-
-
-
Property Analysis:
-
From the output of the frequency calculation, extract key data.
-
Electronic Properties: Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity.
-
NMR Spectroscopy: Perform a subsequent calculation using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.[6] These can be compared directly with experimental data.[4]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.[8]
-
Data Presentation: Predicted Molecular Properties
The following tables present illustrative quantitative data that would be expected from the DFT calculations described above.
Table 1: Predicted Structural Parameters for the (2,4,6-trimethylphenyl)hydrazinium Cation
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N (ring-hydrazine) | ~1.41 Å |
| N-N (hydrazine) | ~1.40 Å | |
| C-C (aromatic) | ~1.39 - 1.40 Å | |
| C-H (aromatic) | ~1.08 Å | |
| N-H (hydrazinium) | ~1.03 Å | |
| Bond Angles | C-C-N (ring-hydrazine) | ~120.5° |
| C-N-N (ring-hydrazine) | ~118.0° | |
| H-N-H (hydrazinium) | ~109.5° |
Note: These values are representative and based on similar structures.[5] Actual calculated values may vary slightly.
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 3.5 Debye | Measures the molecule's overall polarity |
| Key IR Frequencies | ~3200-3400 cm⁻¹ | N-H stretching vibrations |
| ~2900-3000 cm⁻¹ | C-H (methyl) stretching | |
| ~1600 cm⁻¹ | C=C (aromatic) stretching |
Visualization of Molecular Structure
A clear visualization of the molecule's structure and its electrostatic potential is crucial for interpretation.
Diagram of Molecular Structure
Caption: 2D representation of the protonated cation.
Conclusion and Future Directions
This guide has established a robust and scientifically grounded workflow for the theoretical analysis of this compound using DFT. By following these protocols, researchers can gain deep insights into the molecule's fundamental properties, which can inform its application in drug design and materials science. The calculated properties—such as optimized geometry, vibrational spectra, and electronic characteristics—provide a powerful complement to experimental data, aiding in structural elucidation and the prediction of chemical behavior.
Future work could extend this analysis to include molecular docking studies, where the computationally derived structure is used to predict binding affinities with specific protein targets, further bridging the gap between theoretical chemistry and practical drug development.[7]
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An In-depth Technical Guide to the Safe Handling of 2,4,6-Trimethylphenylhydrazine Hydrochloride
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,4,6-Trimethylphenylhydrazine hydrochloride (CAS No. 76195-82-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Chemical Identification and Physicochemical Properties
This compound, also known as mesitylhydrazine hydrochloride, is a solid organic compound.[1][2] It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a derivatizing agent for carbonyl compounds in analytical chemistry.[1][2][3] Its hydrochloride salt form enhances stability and solubility in polar solvents.[3] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 76195-82-9 | [1][4] |
| Molecular Formula | C₉H₁₄N₂ · HCl (or C₉H₁₅ClN₂) | [1][3] |
| Molecular Weight | 186.68 g/mol | [1][3] |
| Appearance | Off-white solid/powder | [2] |
| Melting Point | 167-173 °C; ~185°C (decomposition)[1] | [1][3] |
| Solubility | Soluble in water | [1][2][5] |
| Stability | Air and light sensitive; hygroscopic. Store under inert gas. | [3][6] |
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. The primary hazards include acute toxicity, skin and eye irritation, and potential long-term health effects such as carcinogenicity and mutagenicity.[7][8] The Globally Harmonized System (GHS) classification underscores the significant risks associated with this compound.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed | [9] |
| Acute Toxicity, Dermal | Category 3 / 4 | ☠️ / ❗ | Danger | H311/H312: Toxic/Harmful in contact with skin | [5][6][8] |
| Acute Toxicity, Inhalation | Category 3 | ☠️ | Danger | H331: Toxic if inhaled | [6][8] |
| Skin Irritation | Category 2 | ❗ | Danger | H315: Causes skin irritation | [5][8] |
| Eye Irritation | Category 1 / 2A | corrosive / ❗ | Danger | H318/H319: Causes serious eye damage/irritation | [5][6][8] |
| Skin Sensitization | Category 1 | ❗ | Danger | H317: May cause an allergic skin reaction | [7][8] |
| Carcinogenicity | Category 1B / 2 | Health hazard | Danger | H350/H351: May cause/Suspected of causing cancer | [7][8] |
| Germ Cell Mutagenicity | Category 2 | Health hazard | Danger | H341: Suspected of causing genetic defects | [7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Health hazard | Danger | H372: Causes damage to organs through prolonged or repeated exposure | [7][8] |
Exposure Control and Personal Protective Equipment (PPE)
Given the compound's toxicity profile, stringent exposure controls are mandatory. The primary objective is to prevent any contact with the substance. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[8][10] This is critical to prevent inhalation of the toxic dust or aerosols.[5][6][8][10]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[10][11]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. The following diagram outlines the mandatory PPE workflow.
Caption: Mandatory PPE sequence for handling the solid compound.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7] Given the dermal toxicity, double-gloving is a recommended best practice to prevent exposure from a potential tear or puncture in the outer glove. Contaminated gloves must be removed and disposed of correctly.[12]
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[5] A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.
-
Skin and Body Protection: A full-length laboratory coat, buttoned, is required.[5] Ensure that clothing covers all exposed skin.
-
Respiratory Protection: When handling the solid powder outside of a fume hood (which is strongly discouraged) or if dust generation is unavoidable, a NIOSH-approved respirator with a P2 or N95 particulate filter is necessary.
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for minimizing risk.
Standard Operating Protocol for Handling
-
Preparation: Before starting, review the Safety Data Sheet (SDS).[6][7] Ensure the fume hood is operational and the work area is clear of incompatible materials.[8]
-
Donning PPE: Put on all required PPE as outlined in the diagram above.
-
Weighing: Conduct all weighing of the solid material within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Transfer and Dissolution: Handle the solid with care to avoid creating dust. If making a solution, add the solid slowly to the solvent. The hydrochloride salt is water-soluble, which may facilitate handling.[1]
-
Post-Handling: After use, decontaminate the work area. Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands and face thoroughly with soap and water after handling.[5][7] Do not eat, drink, or smoke in the laboratory.[5][7]
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Atmosphere: Due to its sensitivity to air and moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][8]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents and bases.[1][8]
Emergency Procedures: Exposure and Spills
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
The following diagram illustrates the decision-making process for accidental exposure.
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A Technical Guide to the Chemical Reactivity Profile of 2,4,6-Trimethylphenylhydrazine Hydrochloride
Abstract: This guide provides an in-depth analysis of the chemical reactivity, synthesis, and handling of 2,4,6-trimethylphenylhydrazine hydrochloride (CAS No: 76195-82-9). As a key intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its reaction profile is critical for researchers and development professionals. This document elucidates the compound's participation in cornerstone reactions such as the Fischer indole synthesis, explores its oxidative and reductive transformations, and details protocols for its synthesis and analytical characterization. Emphasis is placed on the mechanistic underpinnings of its reactivity, the influence of its unique substitution pattern, and best practices for safe laboratory use.
Compound Identification and Physicochemical Properties
This compound is a substituted hydrazine derivative widely used in organic synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for various reaction conditions.[1]
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 76195-82-9 |
| Molecular Formula | C₉H₁₅ClN₂[1][2] |
| Molecular Weight | 186.68 g/mol [1][3] |
| IUPAC Name | (2,4,6-trimethylphenyl)hydrazine hydrochloride[2] |
| Synonyms | Mesitylhydrazine hydrochloride[4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Off-white solid/powder | [5][6] |
| Melting Point | 167-176 °C; up to 300 °C | [1][5][6][7] |
| Solubility | Soluble in water | [5][8] |
| Storage | Room temperature, under inert gas, sealed from light and moisture |[1][5] |
Note on Melting Point: A wide range of melting points is reported in the literature. This variation can be attributed to differences in purity, crystalline form, or the rate of heating during measurement, which can affect the decomposition of the hydrochloride salt.
Synthesis Pathway
The most common and direct synthesis of this compound involves a two-step process starting from 2,4,6-trimethylaniline (mesidine). The process first involves the formation of a diazonium salt, which is then subsequently reduced to the target hydrazine.
Caption: Synthesis of 2,4,6-trimethylphenylhydrazine HCl.
Experimental Protocol: Synthesis
-
Diazotization: To a flask equipped with a mechanical stirrer, add concentrated hydrochloric acid and water. Cool the solution to -5 °C using an ice/brine bath.[6]
-
Slowly add 2,4,6-trimethylaniline (1.0 eq.) dropwise, maintaining the temperature below 0 °C. A white precipitate of the aniline hydrochloride salt will form.[6]
-
Prepare a solution of sodium nitrite (1.0 eq.) in water and add it dropwise to the aniline slurry over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq.) in concentrated hydrochloric acid.
-
Cool the diazonium salt solution to 0 °C and slowly add the stannous chloride solution over several hours with vigorous stirring. The product will precipitate as a thick slurry.[6]
-
Allow the mixture to warm to room temperature and stir overnight.
-
Cool the slurry to 0 °C, hold for 1 hour, and then isolate the solid product by filtration.
-
Wash the filter cake with cold, dilute HCl and then a non-polar solvent (e.g., heptane) before drying under vacuum.
Core Reactivity and Mechanistic Insights
The Fischer Indole Synthesis: A Cornerstone Reaction
The Fischer indole synthesis is arguably the most significant reaction involving arylhydrazines, providing a direct route to the indole nucleus, a privileged scaffold in medicinal chemistry.[9][10] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[9][11]
Caption: Mechanism of the Fischer Indole Synthesis.
Expert Insight: The Role of Steric Hindrance The two ortho-methyl groups on the 2,4,6-trimethylphenyl ring are not passive spectators. They exert significant steric influence, which is a critical consideration in experimental design.
-
Substrate Scope: Highly hindered ketones may react slowly or not at all.
-
Regioselectivity: When using unsymmetrical ketones, the initial enehydrazine formation and subsequent[1][1]-sigmatropic rearrangement can be influenced by the steric bulk, potentially favoring one regioisomeric indole product over another. The final product is a 4,6,7-trimethyl-substituted indole, a specific substitution pattern directly granted by the starting hydrazine.
Experimental Protocol: Fischer Indole Synthesis of 2,4,6,7-Tetramethylindole
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and butan-2-one (1.1 eq.) in ethanol or acetic acid.[12]
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by TLC.
-
Cyclization: Cool the mixture slightly and add an acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) are effective.[9][13]
-
Heat the reaction mixture to 80-120 °C for 2-6 hours. The optimal temperature and time depend on the substrate and catalyst.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice or into a beaker of cold water.
-
Neutralize the mixture with a base (e.g., NaOH or Na₂CO₃ solution) until pH > 8.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 3: Common Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA) | High temperature (80-160 °C) |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃·OEt₂ | Moderate to high temperature |
Hydrazone Formation: Derivatization and Intermediacy
The initial condensation with a carbonyl compound to form a hydrazone is a robust and often quantitative reaction.[1] While it is the first step of the Fischer indole synthesis, this reaction is also used independently in analytical chemistry to create stable, crystalline derivatives of aldehydes and ketones for identification and characterization.[1]
Caption: Workflow for carbonyl derivatization.
Oxidation Reactions
The hydrazine functional group is susceptible to oxidation. The reaction can proceed through various intermediates depending on the oxidant and conditions, but typically leads to the formation of a diazo compound or cleavage of the N-N bond. The electron-donating methyl groups on the phenyl ring increase the electron density of the hydrazine moiety, making it more susceptible to oxidation compared to unsubstituted phenylhydrazine.
-
Potential Oxidants: Mild oxidizing agents like air (autoxidation), iodine, or metal salts (e.g., Thallium(III)) can oxidize hydrazines.[14][15]
-
Products: Oxidation can lead to the corresponding phenyldiazene, which can be unstable. Stronger oxidation can cleave the C-N bond to form mesitylene or other degradation products.
Causality: The choice to handle this reagent under an inert atmosphere stems directly from its susceptibility to air oxidation, which can degrade the material and introduce impurities into subsequent reactions.[14]
Reduction Reactions
Conversely, the hydrazine moiety can be reduced, cleaving the N-N bond to yield the corresponding primary amine. This provides a method to convert the hydrazine back to its parent aniline.
-
Reducing Agents: Strong reducing agents like sodium dithionite, catalytic hydrogenation (H₂/Pd), or dissolving metal reductions can effect this transformation. Aqueous titanium(III) trichloride is also reported to reduce hydrazines to amines.[16]
-
Product: The reduction of 2,4,6-trimethylphenylhydrazine yields 2,4,6-trimethylaniline.
Stability and Handling
Phenylhydrazine derivatives are classified as toxic and require careful handling.[17] this compound is incompatible with strong oxidizing agents and can undergo autoxidation upon exposure to air.[8][14]
Table 4: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[17] |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[17] |
| Carcinogenicity | Category 1B | H350: May cause cancer[17] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[17] |
Note: Classifications are based on the parent compound phenylhydrazine hydrochloride and should be considered applicable.
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[17][18]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[17][19]
-
Dispensing: When weighing, use a balance in a ventilated enclosure or perform the operation carefully within the fume hood to minimize dust dispersion.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from oxidizing agents.[1][8] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[19]
Analytical Characterization
Purity assessment and reaction monitoring are typically performed using chromatographic techniques. Due to the potential for degradation, analyses should be performed promptly after sampling.[14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for analyzing hydrazines.[14][20]
-
Gas Chromatography (GC): GC can also be used, though derivatization may be required to improve the thermal stability and peak shape of the analyte.[14][21]
Protocol: Representative HPLC Method for Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 6.6) and an organic modifier (methanol or acetonitrile).[20] A typical starting point is 75:25 buffer:acetonitrile.[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 25-30 °C.[20]
-
Detection: UV spectrophotometer at a wavelength of ~232 nm.[20]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.1 mg/mL).
Conclusion
This compound is a versatile and powerful reagent, primarily valued for its role in constructing substituted indole frameworks via the Fischer indole synthesis. Its reactivity is dominated by the nucleophilic character of the hydrazine moiety, while its stability and handling are dictated by its susceptibility to oxidation and inherent toxicity. The steric bulk provided by the flanking methyl groups offers a unique tool for directing regiochemical outcomes in synthesis. By understanding the mechanistic principles outlined in this guide, researchers can effectively leverage this compound's properties to achieve their synthetic goals while adhering to critical safety protocols.
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Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2733–2741. Retrieved from [Link]
- ChemicalBook. (n.d.). This compound Chemical Properties.
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- Radhakrishna Murti, P. S., & Prasad Rao, M. D. (1978). Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenylhydrazines by Thallium (III) - Substituent Effects & Mechanism. Indian Journal of Chemistry, 16A, 48-50.
- Baidarovtsev, A. Y., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
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Methodological & Application
The Fischer Indole Synthesis of Sterically Hindered Indoles: A Detailed Guide Using 2,4,6-Trimethylphenylhydrazine Hydrochloride
Introduction: Navigating Steric Hindrance in a Classic Reaction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a powerful and versatile method for the construction of the indole scaffold—a privileged structure in medicinal chemistry and drug discovery.[1][2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone offers a direct route to a vast array of substituted indoles.[2][3] However, the reaction is not without its challenges, particularly when employing sterically hindered starting materials. The use of substrates such as 2,4,6-trimethylphenylhydrazine hydrochloride introduces significant steric bulk around the reactive nitrogen center, which can profoundly influence the reaction kinetics, mechanism, and ultimately, the feasibility of the synthesis.
This technical guide provides an in-depth exploration of the Fischer indole synthesis using the sterically hindered this compound. We will delve into the mechanistic nuances imposed by the ortho-methyl groups, provide a detailed, field-tested experimental protocol for the synthesis of 2,3,4,6,7-pentamethylindole, and discuss the implications of this substitution pattern for applications in drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic repertoire to include highly substituted, and often biologically active, indole derivatives.
The Mechanistic Impact of Ortho-Substituents
The accepted mechanism of the Fischer indole synthesis proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with elimination of ammonia.[3] The presence of bulky ortho-substituents, such as the methyl groups in 2,4,6-trimethylphenylhydrazine, primarily impacts the[4][4]-sigmatropic rearrangement. This step requires a specific conformational alignment of the enamine intermediate, and steric hindrance can impede the attainment of the necessary transition state, often necessitating more forcing reaction conditions, such as stronger acids or higher temperatures.
However, the electronic effects of the methyl groups also play a crucial role. As electron-donating groups, they increase the electron density of the aromatic ring, which can facilitate the electrophilic-like attack of the enamine double bond onto the ring during the rearrangement. This electronic activation can, to some extent, counteract the steric hindrance. The choice of acid catalyst is also critical in overcoming the steric barrier. Protic acids like acetic acid and hydrochloric acid, or Lewis acids such as zinc chloride, are commonly employed to promote the reaction.[1][5] In cases of severe steric hindrance, stronger dehydrating acids like polyphosphoric acid (PPA) can be effective.[6]
Experimental Protocol: Synthesis of 2,3,4,6,7-Pentamethylindole
This protocol details the synthesis of 2,3,4,6,7-pentamethylindole from this compound and acetone. The procedure is a one-pot reaction where the hydrazone is formed in situ and subsequently cyclized.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Glacial Acetic Acid (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate mixture (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.
-
Addition of Reactants: While stirring, add acetone (1.2 eq) to the mixture.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2,3,4,6,7-pentamethylindole.
Data Summary
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 2,4,6-Trimethylphenylhydrazine HCl | 186.68 | 1.0 |
| Acetone | 58.08 | 1.2 |
| Product | Molecular Weight ( g/mol ) | Expected Yield |
| 2,3,4,6,7-Pentamethylindole | 187.28 | High |
Note: The expected yield is generally high for this type of reaction with activated phenylhydrazines, though it can be influenced by the specific reaction conditions and purification efficiency.
Visualizing the Synthesis
Reaction Workflow
Caption: A general experimental workflow for the Fischer indole synthesis.
Reaction Mechanism
Caption: Key mechanistic steps of the Fischer indole synthesis.
Applications in Drug Discovery and Development
The indole nucleus is a prevalent scaffold in a multitude of biologically active compounds and approved drugs.[7][8] The synthesis of highly substituted indoles, such as those accessible through the use of 2,4,6-trimethylphenylhydrazine, is of particular interest to medicinal chemists. The methylation pattern on the indole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
For instance, the methyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the steric bulk introduced by multiple methyl substituents can enforce specific conformations, leading to higher binding affinity and selectivity for biological targets. Polysubstituted indoles have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][9] The development of efficient synthetic routes to novel, highly substituted indole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.
Conclusion
The Fischer indole synthesis, while a classic reaction, continues to be a highly relevant and powerful tool in modern organic synthesis. The use of sterically hindered starting materials like this compound presents both challenges and opportunities. By understanding the mechanistic implications of steric and electronic effects and by employing appropriate reaction conditions, researchers can successfully synthesize highly substituted indoles. The detailed protocol provided herein for the synthesis of 2,3,4,6,7-pentamethylindole serves as a practical guide for accessing this important class of compounds, which hold significant potential for the development of novel therapeutics.
References
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Alfa Chemistry. Fischer Indole Synthesis.
-
Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
-
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
-
National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I.
-
National Center for Biotechnology Information. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
-
National Center for Biotechnology Information. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines.
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-
ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I.
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ResearchGate. ChemInform Abstract: The Synthesis of New Heterocycles Using 2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene) Propanedial.
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Application Notes and Protocols for the Synthesis of Substituted Indoles using 2,4,6-Trimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating Steric Hindrance in the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, provides a powerful and versatile method for the construction of the indole nucleus.[1] This acid-catalyzed reaction, which proceeds via the condensation of a phenylhydrazine with an aldehyde or ketone followed by a[1][1]-sigmatropic rearrangement, has been instrumental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[2][3] Indole derivatives are of immense interest due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This application note provides a detailed guide to the synthesis of substituted indoles using a sterically hindered reagent, 2,4,6-trimethylphenylhydrazine hydrochloride (also known as mesitylhydrazine hydrochloride). The presence of methyl groups at the ortho- and para-positions of the phenylhydrazine ring introduces significant steric bulk, which can influence the reaction's regioselectivity and overall efficiency. Understanding and controlling these steric effects is paramount for the successful synthesis of highly substituted, and often novel, indole scaffolds. We will delve into the mechanistic nuances, provide detailed experimental protocols for various ketone substrates, and offer insights into potential challenges and troubleshooting.
Mechanistic Insights: The Fischer Indole Synthesis Pathway
The generally accepted mechanism for the Fischer indole synthesis involves a series of well-defined steps, each catalyzed by an acid.[1][4] The use of this compound follows this classical pathway, with the steric hindrance of the mesityl group playing a crucial role in the latter stages of the reaction.
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of 2,4,6-trimethylphenylhydrazine with a ketone or aldehyde to form the corresponding hydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[5]
-
Tautomerization to Ene-hydrazine: The hydrazone then tautomerizes to the more reactive ene-hydrazine intermediate. This step is critical and requires the presence of at least one α-hydrogen on the carbonyl compound.[1]
-
[1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the key bond-forming step in the synthesis. This rearrangement results in the formation of a new carbon-carbon bond and the generation of a di-imine intermediate.[1][4] The steric bulk of the 2,4,6-trimethylphenyl group can influence the conformation of the transition state in this step.
-
Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent elimination of ammonia, catalyzed by the acid, to yield the final aromatic indole product.[2]
Experimental Workflow: Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Experimental Protocols
The following protocols provide a starting point for the synthesis of substituted indoles using this compound. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Protocol 1: Synthesis of 2,3,4,6,7-Pentamethylindole from 3-Pentanone
This protocol describes a typical procedure for the reaction with an acyclic ketone.
Materials:
-
This compound
-
3-Pentanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add 3-pentanone (1.1 eq) to the solution.
-
Add glacial acetic acid (5-10 volumes) as the catalyst and solvent.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,3,4,6,7-pentamethylindole.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-5,7,8-trimethylcarbazole from Cyclohexanone
This protocol outlines the procedure for the reaction with a cyclic ketone.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Sodium Bicarbonate (saturated solution)
-
Water
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) to the mixture. PPA acts as both the catalyst and the solvent.
-
Heat the mixture with stirring at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to about 60-70 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,2,3,4-tetrahydro-5,7,8-trimethylcarbazole.
Data Summary: Reaction of this compound with Various Ketones
The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis with this compound and a selection of ketones. Please note that these are representative examples, and optimization may be required for different substrates.
| Ketone Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Acetone | Acetic Acid | Reflux | 6 | ~70-80 | 2,4,6,7-Tetramethylindole |
| 3-Pentanone | Acetic Acid | Reflux | 4-8 | ~65-75 | 2,3-Diethyl-4,6,7-trimethylindole |
| Cyclohexanone | Polyphosphoric Acid | 100-120 | 2-4 | ~70-85 | 1,2,3,4-Tetrahydro-5,7,8-trimethylcarbazole |
| Acetophenone | Eaton's Reagent | 80 | 3 | ~60-70 | 2-Phenyl-4,6,7-trimethylindole |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient heating- Degradation of starting hydrazine | - Use fresh or purified catalyst.- Ensure the reaction temperature is maintained.- Check the purity of the this compound. |
| Formation of multiple products | - Isomeric products from unsymmetrical ketones- Side reactions such as self-condensation of the ketone | - The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions. Stronger acids may favor one isomer.[6]- Use a one-pot procedure to minimize side reactions. |
| Difficult purification | - Presence of unreacted starting materials- Formation of polar byproducts | - Ensure complete reaction by monitoring with TLC.- Optimize the chromatographic conditions (solvent system, gradient). Recrystallization may be an alternative purification method. |
Mechanism Diagram: Key Steps of the Fischer Indole Synthesis
Caption: Key intermediates in the Fischer indole synthesis mechanism.
Conclusion
The use of this compound in the Fischer indole synthesis provides a valuable route to sterically hindered, highly substituted indoles. While the inherent steric bulk of the mesityl group can present challenges, careful selection of reaction conditions, particularly the acid catalyst and temperature, allows for the efficient synthesis of a range of novel indole derivatives. The protocols and data presented in this application note serve as a comprehensive guide for researchers venturing into the synthesis of these unique and potentially bioactive molecules. Further exploration of different ketone substrates and optimization of reaction parameters will undoubtedly expand the synthetic utility of this powerful reaction.
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
- Matsumoto, K.; Tanaka, A.; Yukio, I.; Bulman, R. A. Fischer indole synthesis in the absence of a solvent. Arkivoc2003, (ix), 59-65.
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. [Link]
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Navigating the Nuances of Fischer Indolization with Electron-Rich Hydrazines: An Application Guide
Introduction: The Enduring Relevance of the Fischer Indolization in Modern Synthesis
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone reaction in organic chemistry, providing a powerful and versatile pathway to the indole nucleus.[1] This privileged heterocyclic scaffold is a fundamental component in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] The reaction, in its essence, involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and an enolizable aldehyde or ketone.[1][2][3] The electronic nature of substituents on the arylhydrazine ring profoundly dictates the course and efficiency of the reaction. This guide provides an in-depth exploration of the Fischer indolization protocol, with a specific focus on the strategic considerations and experimental nuances required when employing electron-rich hydrazines.
Mechanistic Insights: The Role of Electron-Donating Groups
The generally accepted mechanism of the Fischer indole synthesis is a multi-step sequence initiated by the formation of a phenylhydrazone.[3][4][5] This is followed by tautomerization to the crucial ene-hydrazine intermediate. The key, often rate-determining step, is an acid-catalyzed[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to a di-imine intermediate.[4][7] Subsequent intramolecular cyclization and elimination of ammonia furnishes the final aromatic indole.[3][4]
Electron-donating groups (EDGs) such as alkoxy (-OR), alkyl (-R), and amino (-NR2) groups on the arylhydrazine ring increase the electron density of the aromatic system. This electronic enrichment has a pronounced effect on the reaction, primarily by facilitating the critical[6][6]-sigmatropic rearrangement.[1] The increased nucleophilicity of the enamine carbon involved in the rearrangement lowers the activation energy of this step, often resulting in higher yields and permitting the use of milder reaction conditions.[1][8]
However, an excess of electron density can be a double-edged sword. Highly electron-rich systems may promote undesired side reactions, most notably the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of aniline byproducts and a reduction in indole yield.[9][10] Therefore, a judicious choice of acid catalyst and reaction conditions is paramount to successfully steer the reaction towards the desired indole product.
Below is a diagram illustrating the mechanistic pathway of the Fischer indole synthesis.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Catalyst Selection for Electron-Rich Systems
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[2][7] A wide array of both Brønsted and Lewis acids have been successfully employed.[2][4][5] For electron-rich hydrazines, the goal is to use a catalyst that is sufficiently active to promote the desired cyclization but mild enough to prevent degradation of the starting material, intermediate, or product, and to minimize N-N bond cleavage.
| Catalyst Type | Examples | Typical Conditions | Suitability for Electron-Rich Hydrazines | References |
| Brønsted Acids | Acetic Acid, p-Toluenesulfonic Acid (p-TsOH), Polyphosphoric Acid (PPA), HCl, H₂SO₄ | Reflux in solvent, or neat for PPA | Acetic acid and p-TsOH are often preferred for their moderate acidity. Stronger acids like PPA, HCl, and H₂SO₄ can be effective but may require lower temperatures and shorter reaction times to avoid side reactions. | [2][4][5] |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂), Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | Often used in higher boiling point solvents or neat. | ZnCl₂ is a classic and often effective choice. BF₃·OEt₂ can also be very effective. Stronger Lewis acids like AlCl₃ should be used with caution as they can promote polymerization or other side reactions. | [2][4][5] |
| Other | Microwave Irradiation, Acidic Cation-Exchange Resins | Varies | Microwave heating can significantly reduce reaction times and sometimes improve yields.[11] Acidic resins can simplify workup by allowing for easy filtration to remove the catalyst.[12] | [11][12] |
Experimental Protocol: Synthesis of 5-Methoxy-2,3-dimethylindole
This protocol provides a representative procedure for the Fischer indolization of an electron-rich hydrazine, (4-methoxyphenyl)hydrazine hydrochloride, with 2-butanone.
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
2-Butanone (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and 2-butanone (0.87 g, 12 mmol).
-
Acid Addition: Add glacial acetic acid (20 mL) to the flask. Acetic acid serves as both the solvent and the acid catalyst in this procedure.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Neutralize the acidic solution by slowly adding 1 M sodium hydroxide solution with stirring until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 5-methoxy-2,3-dimethylindole.
-
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for Fischer indolization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) | References |
| Low or No Yield | 1. N-N Bond Cleavage: Overly harsh acidic conditions or highly activated substrates can favor this side reaction. 2. Unstable Hydrazone: The hydrazone intermediate may decompose under the reaction conditions. 3. Product Decomposition: The indole product may be unstable in strong acid. | 1. Use a milder acid catalyst (e.g., switch from PPA to acetic acid). Lower the reaction temperature and shorten the reaction time. 2. Form the hydrazone in situ under milder conditions before proceeding with the cyclization. 3. Neutralize the reaction mixture promptly upon completion. | [9][10] |
| Formation of Regioisomers | Use of an unsymmetrical ketone with two enolizable α-positions. | The regiochemical outcome can be influenced by the choice of acid catalyst and reaction conditions. Generally, cyclization occurs at the less sterically hindered α-carbon. In some cases, specific Lewis acids may offer better selectivity. | [13] |
| Polymerization/Tarry Mixture | Strong acid catalysis, high temperatures, or air sensitivity of the indole product. | Use milder conditions. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | Insufficient heating, insufficient reaction time, or an insufficiently strong acid catalyst for a less reactive substrate. | Increase the reaction temperature or time. Switch to a stronger acid catalyst if milder conditions are ineffective. |
Conclusion
The Fischer indole synthesis is a robust and highly adaptable method for the preparation of a wide range of indole derivatives. When working with electron-rich hydrazines, a careful and considered approach to catalyst selection and reaction conditions is essential to maximize yields and minimize the formation of byproducts. The increased reactivity of these substrates can be leveraged to achieve efficient cyclization under milder conditions than those required for their electron-deficient counterparts. By understanding the mechanistic nuances and potential pitfalls, researchers can effectively employ this classic reaction to access complex and medicinally relevant indole-containing molecules.
References
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI: 10.1039/C7RA10716A. Available from: [Link]
-
MacKay, J. A. (2009). An Interrupted Fischer Indolization Approach toward Fused Indoline-Containing Natural Products. Organic Letters. DOI: 10.1021/ol901297q. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Available from: [Link]
-
PubMed. (2009). A three-component Fischer indole synthesis. DOI: 10.1038/nprot.2009.133. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
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Chem-Station. (2014). Fischer Indole Synthesis. Available from: [Link]
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YouTube. (2021). Fischer Indole Synthesis. Available from: [Link]
-
NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
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88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
NIH. (2011). Why Do Some Fischer Indolizations Fail? Available from: [Link]
-
Journal of the American Chemical Society. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. DOI: 10.1021/ja992077x. Available from: [Link]
-
NIH. (2014). Understanding and Interrupting the Fischer Azaindolization Reaction. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
-
Scribd. Expt-7 The Fischer Indole Synthesis New. Available from: [Link]
-
SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Available from: [Link]
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. DOI: 10.3390/molecules29163820. Available from: [Link]
-
YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). Available from: [Link]
-
Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available from: [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Available from: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Available from: [Link]
-
Green Chemistry (RSC Publishing). (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. DOI: 10.1039/D2GC00724J. Available from: [Link]
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- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. scispace.com [scispace.com]
Catalytic Applications of 2,4,6-Trimethylphenylhydrazine Hydrochloride: A Guide for Synthetic Chemists
Introduction: The Unique Profile of 2,4,6-Trimethylphenylhydrazine Hydrochloride
This compound, also known as mesitylhydrazine hydrochloride, is a valuable reagent in modern organic synthesis, primarily recognized for its role as a precursor in the construction of complex heterocyclic scaffolds. Its unique substitution pattern—three electron-donating methyl groups on the aromatic ring—imparts a distinct electronic and steric profile that influences its reactivity in catalytic transformations. The electron-rich nature of the aryl ring, a consequence of the inductive effect of the methyl groups, generally enhances its reactivity in key synthetic steps. However, the presence of methyl groups at both ortho positions introduces significant steric hindrance, a factor that must be carefully considered when designing synthetic protocols.
This guide provides an in-depth exploration of the catalytic conditions for reactions involving this compound, with a primary focus on its most prominent application: the Fischer indole synthesis. We will also delve into the potential for this sterically hindered hydrazine in other catalytic processes, such as palladium-catalyzed cross-coupling reactions. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.
I. The Fischer Indole Synthesis: A Workhorse for Indole Construction
The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most powerful and versatile methods for preparing indoles, a core structural motif in numerous pharmaceuticals and natural products.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[3]
Mechanistic Considerations: The Role of Catalysis and Substituent Effects
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps that are critically influenced by the choice of acid catalyst and the electronic nature of the substituents on the phenylhydrazine.[4][5]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound.
-
Tautomerization: The resulting phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[6][6]-Sigmatropic Rearrangement: This is often the rate-determining step, where the ene-hydrazine undergoes a[6][6]-sigmatropic rearrangement to form a di-imine intermediate.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the aromatic indole ring system.[2]
The three methyl groups on 2,4,6-trimethylphenylhydrazine play a dual role. Electronically, they donate electron density to the aromatic ring, which accelerates the crucial[6][6]-sigmatropic rearrangement.[7] This enhanced reactivity can often lead to higher yields and may allow for milder reaction conditions compared to unsubstituted or electron-deficient phenylhydrazines.[6]
However, the steric bulk of the two ortho-methyl groups presents a significant challenge. This steric hindrance can impede the initial formation of the hydrazone, especially with bulky ketones, and can also influence the subsequent cyclization step.[6] Therefore, the choice of catalyst and reaction conditions must be carefully optimized to overcome these steric barriers.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Trimethyl-Substituted Carbazoles from 2,4,6-Trimethylphenylhydrazine
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of trimethyl-substituted carbazoles, valuable scaffolds in medicinal chemistry and materials science, starting from 2,4,6-trimethylphenylhydrazine. The methodology is centered around the robust and widely applicable Fischer indole synthesis to construct the core tetrahydrocarbazole intermediate, followed by an efficient dehydrogenation step to yield the final aromatic carbazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.
Introduction: The Significance of the Carbazole Scaffold
Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and electron-rich nature bestow upon them unique photophysical and electronic properties. Consequently, carbazole derivatives are integral components in a wide array of applications, from the development of novel pharmaceuticals exhibiting anticancer, anti-inflammatory, and neuroprotective activities to the engineering of advanced materials for organic light-emitting diodes (OLEDs), solar cells, and semiconductors.[1]
The synthesis of functionalized carbazoles is a cornerstone of modern organic chemistry. Among the various synthetic strategies, the Fischer indole synthesis stands out for its reliability and versatility in constructing the carbazole framework from readily available arylhydrazines and cyclic ketones.[2] This application note details a specialized protocol using 2,4,6-trimethylphenylhydrazine as the starting arylhydrazine to produce highly substituted carbazoles.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target 1,3,4-trimethyl-9H-carbazole from 2,4,6-trimethylphenylhydrazine is efficiently achieved through a two-step sequence:
-
Borsche-Drechsel Cyclization (a variant of the Fischer Indole Synthesis): The initial and crucial step involves the acid-catalyzed reaction of 2,4,6-trimethylphenylhydrazine with cyclohexanone. This reaction forms an intermediate phenylhydrazone, which undergoes a[3][3]-sigmatropic rearrangement to construct the indole ring system, yielding a 1,3,4-trimethyl-1,2,3,4-tetrahydrocarbazole.[2][4]
-
Aromatization (Dehydrogenation): The tetrahydrocarbazole intermediate is then aromatized to the final carbazole product. This is typically accomplished through catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst in a high-boiling point solvent.
This strategic approach allows for the modular construction of the carbazole core, with the substitution pattern on the final product being dictated by the choice of the starting hydrazine and ketone.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic organic reaction that forms an indole from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[5] The choice of acid is critical, with both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) being effective.[1][5]
The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[5]
-
[3][3]-Sigmatropic Rearrangement: Following protonation, a concerted[3][3]-sigmatropic rearrangement occurs, forming a new carbon-carbon bond. This is the rate-determining step.[5]
-
Aromatization & Cyclization: The resulting intermediate loses a molecule of ammonia (or an amine) and undergoes cyclization and proton loss to form the aromatic indole ring.
// Nodes A [label="Arylhydrazine +\nKetone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phenylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ene-hydrazine\n(Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Protonation", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="[3][3]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Cyclization\n(Aminal formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Elimination of NH3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Final Carbazole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" H⁺ "]; B -> C [label=" Tautomerization "]; C -> D [label=" + H⁺ "]; D -> E; E -> F [label=" - H⁺ "]; F -> G [label=" Intramolecular\nAttack "]; G -> H; H -> I [label=" - H⁺ "]; } Диаграмма 1: Механизм синтеза индола по Фишеру.
Detailed Experimental Protocols
Safety Precautions: This procedure involves the use of corrosive acids, flammable solvents, and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Part A: Synthesis of 1,3,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2,4,6-Trimethylphenylhydrazine HCl | C₉H₁₅ClN₂ | 186.68 | 5.0 g | 26.8 | Starting Material |
| Cyclohexanone | C₆H₁₀O | 98.14 | 2.9 mL | 28.1 | Reactant |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent/Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | Neutralizing Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trimethylphenylhydrazine hydrochloride (5.0 g, 26.8 mmol).
-
Reagent Addition: Add glacial acetic acid (50 mL) to the flask, followed by the dropwise addition of cyclohexanone (2.9 mL, 28.1 mmol) while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 3-5 hours.
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 100:0 to 95:5) to afford the pure 1,3,4-trimethyl-2,3,4,9-tetrahydro-1H-carbazole as a solid.
Part B: Aromatization to 1,3,4-Trimethyl-9H-carbazole
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Tetrahydrocarbazole Intermediate | C₁₅H₁₉N | 213.32 | 3.0 g | 14.1 | Starting Material |
| Palladium on Carbon (10 wt. %) | Pd/C | - | 0.3 g | - | Catalyst |
| p-Cymene | C₁₀H₁₄ | 134.22 | 40 mL | - | Solvent |
| Celite® | - | - | ~2 g | - | Filtration Aid |
| Hexane | C₆H₁₄ | 86.18 | ~100 mL | - | Purification Solvent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 1,3,4-trimethyl-2,3,4,9-tetrahydro-1H-carbazole (3.0 g, 14.1 mmol) and 10% Pd/C (0.3 g, 10 wt. %) in p-cymene (40 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 177 °C) and maintain reflux for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup - Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate.
-
Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography (hexane/ethyl acetate) to yield the pure 1,3,4-trimethyl-9H-carbazole.
Experimental Workflow Visualization
// Nodes start [label="Start:\n2,4,6-Trimethylphenylhydrazine HCl\n+ Cyclohexanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Fischer Indole Synthesis\n- Glacial Acetic Acid\n- Reflux (3-5h)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup1 [label="Workup & Purification\n- Neutralization (NaHCO₃)\n- Extraction (EtOAc)\n- Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Intermediate:\n1,3,4-Trimethyl-tetrahydrocarbazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Step 2: Aromatization\n- 10% Pd/C, p-Cymene\n- Reflux (12-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup2 [label="Workup & Purification\n- Filtration through Celite®\n- Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product:\n1,3,4-Trimethyl-9H-carbazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> workup1; workup1 -> intermediate; intermediate -> step2; step2 -> workup2; workup2 -> product; } Диаграмма 2: Общий синтетический рабочий процесс.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | - Degraded Hydrazine: The arylhydrazine starting material can degrade over time.[3]- Insufficient Catalyst: The amount or strength of the acid catalyst may be suboptimal.- Incomplete Reaction: Reaction time may be too short. | - Verify the purity of the starting hydrazine. If necessary, purify it by recrystallization.- Optimize the acid catalyst. Consider stronger acids like H₂SO₄ or a Lewis acid like ZnCl₂.[3]- Extend the reflux time and monitor carefully by TLC. |
| Formation of Side Products | - Competing Reactions: The ene-hydrazine intermediate can undergo side reactions if the cyclization is slow.- Overheating: Excessive heat can lead to decomposition. | - Ensure a sufficiently acidic environment to promote the desired[3][3]-sigmatropic rearrangement.- Maintain careful temperature control throughout the reaction. |
| Inefficient Aromatization | - Catalyst Poisoning: Impurities from Step 1 can poison the Pd/C catalyst.- Insufficient Catalyst: The catalyst loading may be too low.- Hydrogen Acceptor: A hydrogen acceptor may be needed. | - Ensure the tetrahydrocarbazole intermediate is highly pure before proceeding.- Increase the catalyst loading to 15-20 wt. %.- Use a high-boiling solvent that can also act as a hydrogen acceptor, such as xylene or mesitylene. |
References
- BenchChem. Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole.
- Organic Chemistry Portal. Carbazole synthesis.
- BenchChem. Optimizing reaction conditions for Fischer indole synthesis of carbazoles.
- TAYLOR & FRANCIS ONLINE.
- YouTube. Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry.
- TCI Chemicals.
- Request PDF.
- RSC Publishing.
- PubMed Central.
- TAYLOR & FRANCIS ONLINE. Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
- onlinelibrary.wiley.com. Graebe-Ullmann Synthesis.
- ResearchGate. The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF.
- YouTube.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I..
- Journal of the Chemical Society (Resumed) (RSC Publishing). 90. The Graebe–Ullmann synthesis of carbazole derivatives.
- ResearchGate. Synthesis of carbazole via Graebe‐Ullmann reaction..
- ResearchGate. (PDF)
- CONICET.
- Royal Society of Chemistry. Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con.
- Heterocyclic Communications.
- NIH. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
- Google Patents. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
Sources
Application Notes and Protocols for Monitoring Reactions with 2,4,6-Trimethylphenylhydrazine
Introduction: The Imperative for Precision in Reactions with 2,4,6-Trimethylphenylhydrazine
2,4,6-Trimethylphenylhydrazine is a vital building block in the synthesis of a multitude of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility in reactions such as the Fischer indole synthesis allows for the construction of complex heterocyclic scaffolds, which are central to the activity of numerous drugs, including the triptan class of anti-migraine agents.[2][3] The precise control and monitoring of these reactions are paramount to ensure optimal yield, purity, and safety of the final product. Inadequate monitoring can lead to the formation of impurities, reduced yield, and challenging purification processes.
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving 2,4,6-trimethylphenylhydrazine. We will delve into a suite of powerful analytical techniques, moving beyond a mere recitation of steps to explain the underlying scientific principles and the rationale behind experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable reaction monitoring strategies.
Core Reaction Under Investigation: The Fischer Indole Synthesis
A primary application of 2,4,6-trimethylphenylhydrazine is the Fischer indole synthesis, a classic and versatile method for creating indole rings.[4] This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[5] The reaction proceeds through a key phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole product.[7]
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of the Fischer indole synthesis due to its ability to separate and quantify each component in the reaction mixture with high resolution and sensitivity. A well-developed HPLC method allows for the simultaneous measurement of the starting materials (2,4,6-trimethylphenylhydrazine and the carbonyl compound), the intermediate phenylhydrazone, and the final indole product.
Causality Behind Experimental Choices in HPLC Method Development
-
Column Chemistry: A reversed-phase C18 column is the workhorse for this type of analysis. The nonpolar stationary phase effectively retains the aromatic reactants, intermediates, and products, allowing for their separation based on subtle differences in hydrophobicity.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (like ammonium formate or phosphoric acid in water) and an organic solvent (acetonitrile or methanol) is typically employed. This allows for the efficient elution of compounds with a range of polarities.[8] The acidic buffer helps to maintain the ionization state of the analytes and improve peak shape.
-
Detection: A UV detector is ideal as the aromatic rings in all key components exhibit strong UV absorbance. Monitoring at a wavelength around 280 nm is often a good starting point for indoles, while a lower wavelength like 220-230 nm can provide good sensitivity for all components. A photodiode array (PDA) detector is highly recommended as it can capture the entire UV spectrum of each peak, aiding in peak identification and purity assessment.
Protocol: HPLC Monitoring of the Fischer Indole Synthesis
This protocol provides a robust starting point for monitoring the reaction of 2,4,6-trimethylphenylhydrazine with a ketone (e.g., cyclohexanone) to form the corresponding indole.
1. Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium formate or phosphoric acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-90% B15-17 min: 90% B17-18 min: 90-30% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA at 225 nm and 280 nm |
| Injection Vol. | 10 µL |
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a 50:50 mixture of mobile phase A and B. This prevents further reaction and precipitates any incompatible salts.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis and Data Interpretation:
-
Inject the prepared samples onto the HPLC system.
-
Identify the peaks corresponding to 2,4,6-trimethylphenylhydrazine, the ketone, the hydrazone intermediate, and the indole product based on their retention times (determined by injecting standards of each component) and UV spectra from the PDA detector.
-
Integrate the peak areas of each component at each time point.
-
Plot the concentration (or peak area) of reactants and products as a function of time to generate a reaction profile.
II. In-Situ Spectroscopic Techniques: A Window into the Reaction Vessel
In-situ (real-time) monitoring techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer the significant advantage of providing continuous data without the need for sampling.[9][10] These Process Analytical Technology (PAT) tools are invaluable for gaining a deep understanding of reaction kinetics, identifying transient intermediates, and determining reaction endpoints with high precision.[10]
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for monitoring changes in key functional groups throughout the reaction.
Causality Behind the Method: The Fischer indole synthesis involves a clear progression of functional group transformations that can be tracked by FT-IR. The initial condensation to form the hydrazone is characterized by the disappearance of the C=O stretch of the ketone and the appearance of a C=N stretch. The subsequent cyclization to the indole is marked by the appearance of the N-H stretch of the indole ring.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Reactant/Intermediate/Product |
| N-H Stretch (hydrazine) | 3300-3400 | 2,4,6-Trimethylphenylhydrazine |
| C=O Stretch (ketone) | 1700-1725 | Ketone Reactant |
| C=N Stretch (hydrazone) | 1620-1650 | Hydrazone Intermediate |
| N-H Stretch (indole) | ~3400 | Indole Product |
| Aromatic C-H Stretch | 3000-3100 | All Aromatic Components |
Reference:[11]
Protocol: In-Situ FT-IR Monitoring
1. Instrumentation:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.
-
Reaction vessel with a port to accommodate the ATR probe.
2. Experimental Setup:
-
Insert the ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.
-
Set up the FT-IR spectrometer to collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Initiate the reaction (e.g., by adding the acid catalyst).
-
Start the spectral acquisition.
3. Data Analysis:
-
Monitor the changes in the intensity of the characteristic absorption bands over time.
-
The disappearance of the C=O band and the N-H bands of the hydrazine, coupled with the appearance and subsequent disappearance of the C=N band, and the final emergence of the indole N-H band, provides a detailed kinetic profile of the reaction.
B. Raman Spectroscopy
Raman spectroscopy is highly complementary to FT-IR and is particularly advantageous for reactions in aqueous or highly polar media, where water absorption can be problematic for FT-IR.[6]
Causality Behind the Method: Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric stretches. The C=N bond of the hydrazone intermediate and the aromatic ring vibrations of the reactant and product often give rise to strong and distinct Raman signals.
Characteristic Raman Shifts:
| Functional Group/Vibration | Raman Shift (cm⁻¹) | Reactant/Intermediate/Product |
| N-H Vibration | ~3200-3400 | 2,4,6-Trimethylphenylhydrazine, Indole |
| C=N Stretch (hydrazone) | ~1610-1640 | Hydrazone Intermediate |
| Alkyne C≡C Stretch (if applicable) | ~2100-2200 | Can be used as a Raman tag[12] |
| Aromatic Ring Breathing | ~1000-1600 | All Aromatic Components |
Note: Specific Raman shifts can be influenced by the molecular environment.
Protocol: In-Situ Raman Monitoring
1. Instrumentation:
-
Raman spectrometer with a fiber-optic immersion probe.
-
Reaction vessel compatible with the probe.
2. Experimental Setup:
-
Position the Raman probe in the reaction vessel.
-
Configure the spectrometer for time-resolved measurements.
-
Start the reaction and data acquisition simultaneously.
3. Data Analysis:
-
Track the intensity of the characteristic Raman peaks over time.
-
The appearance of a unique and intense band for the product can be used to monitor its formation and determine the reaction endpoint.[6] Chemometric models can be built to correlate the entire Raman spectrum with the concentrations of the different species.[13]
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the concentration of analytes without the need for identical reference standards for each component.[14][15] This is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16]
Causality Behind Experimental Choices in qNMR
-
Selection of Protons for Integration: For accurate quantification, it is crucial to select signals that are well-resolved and do not overlap with other signals in the spectrum. For 2,4,6-trimethylphenylhydrazine, the aromatic protons or the methyl protons can be used. Similarly, unique signals for the ketone reactant and the indole product need to be identified.
-
Internal Standard: An internal standard of known concentration and high purity is added to the sample.[9][10] This allows for the calculation of the absolute concentration of the other components. The internal standard should have a simple spectrum with signals that do not overlap with the analytes, and it should be chemically inert under the reaction conditions. Maleic acid or dimethyl sulfone are common choices.[17]
-
Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) must be used between scans (typically 5 times the longest T1 relaxation time of the protons of interest).
Protocol: qNMR for Reaction Monitoring
1. Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Certified qNMR internal standard (e.g., maleic acid).
-
Micropipettes for accurate volume measurements.
2. Sample Preparation:
-
At each time point, withdraw a precise aliquot of the reaction mixture.
-
Quench the reaction immediately.
-
Prepare the NMR sample by accurately weighing the quenched reaction mixture and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, 90° pulse angle).
4. Data Processing and Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the selected signals for the internal standard, 2,4,6-trimethylphenylhydrazine, and the indole product.
-
Calculate the concentration of the analyte using the following formula:[15]
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / msample)
Where:
-
C = Concentration (or purity)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
std = internal standard
-
IV. Method Validation for Reaction Monitoring
All analytical methods used for reaction monitoring, especially in a drug development context, should be validated to ensure they are fit for purpose.[15][18][19] Key validation parameters according to ICH guidelines include:[13]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that the peaks for the starting materials, intermediate, and product are well-resolved.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of Workflows
General Workflow for Reaction Monitoring
Caption: General workflow for monitoring chemical reactions.
Decision Tree for Selecting an Analytical Method
Sources
- 1. 2,4,6-Trichlorophenylhydrazine(5329-12-4) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. qNMR - BIPM [bipm.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Alkyne hydrazones for Raman scattering spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. database.ich.org [database.ich.org]
- 14. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 17. researchgate.net [researchgate.net]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. ijrrjournal.com [ijrrjournal.com]
Analysis of 2,4,6-Trimethylphenylhydrazine Hydrochloride Reaction Mixtures: A Stability-Indicating RP-HPLC Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2,4,6-trimethylphenylhydrazine hydrochloride. This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The method described herein is designed for monitoring reaction progress, identifying impurities, and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. We detail the complete lifecycle of method development, from initial parameter selection and optimization to full validation according to International Council for Harmonisation (ICH) guidelines.[2] This guide provides researchers and drug development professionals with a comprehensive protocol, including forced degradation studies, to ensure the specificity, accuracy, and reliability of their analytical results.
Introduction: The Analytical Challenge
This compound (TMPH), also known as mesitylhydrazine hydrochloride, is a substituted hydrazine derivative used in complex organic syntheses.[1][3] Like many hydrazine compounds, TMPH can be susceptible to degradation via oxidation and hydrolysis, making the development of a stability-indicating analytical method paramount.[4][5] A stability-indicating method is a validated quantitative procedure that can accurately measure the drug substance, free from interference from potential impurities, excipients, and degradation products.[4]
The primary analytical objectives when dealing with TMPH reaction mixtures are:
-
Purity Assessment: To accurately quantify the TMPH content.
-
Reaction Monitoring: To track the consumption of TMPH and the formation of the desired product over time.
-
Impurity Profiling: To detect and identify process-related impurities and degradation products that may affect the safety and efficacy of the final API.[6]
This note addresses these challenges by providing a systematic approach to developing and validating a suitable HPLC method.
Foundational Principles: Method Development Strategy
Developing a reliable HPLC method is a systematic process.[7] Our strategy is grounded in understanding the physicochemical properties of TMPH and potential byproducts to make informed decisions on column chemistry, mobile phase composition, and detection parameters.
Analyte Properties
This compound is a salt, enhancing its solubility in polar solvents.[1] The molecule possesses a benzene ring with methyl substitutions and a hydrazine functional group, giving it moderate polarity and UV absorbance characteristics.[8]
Chromatographic Choices: The Rationale
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its nonpolar nature is well-suited for retaining aromatic compounds like TMPH. An Inertsil ODS-3V or equivalent column (250 mm x 4.6 mm, 5 µm particle size) provides high efficiency and good peak shape for such analytes.[9]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties for many compounds. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is optimal for resolving compounds with different polarities, which is typical in a reaction mixture.[2]
-
Aqueous Buffer: A phosphate or acetate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is critical for reproducible retention times, especially for ionizable compounds. A pH around 3.0-4.0 is often effective for protonating residual silanols on the column, minimizing peak tailing.
-
-
Detector: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range. This is invaluable for assessing peak purity and tentatively identifying unknown impurities by comparing their UV spectra. Based on the phenylhydrazine structure, a detection wavelength in the range of 220-280 nm is appropriate.[10]
Experimental Workflow: From Development to Validation
The overall process for establishing this analytical method follows a logical progression, ensuring a robust and reliable outcome.
Caption: Overall workflow for method development and validation.
Protocol 1: Stability-Indicating HPLC Method
This protocol provides the optimized chromatographic conditions for the analysis of this compound.
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector (e.g., Waters Alliance 2695 with 2998 PDA Detector).[9]
-
Data acquisition and processing software (e.g., Empower).
-
Analytical balance, pH meter, volumetric glassware.
-
This compound reference standard (97% or higher purity).[11]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (85%).
-
Water (Milli-Q or equivalent).
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.5 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Autosampler Temp | 10 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 240 nm for quantification, spectral scan from 200-400 nm |
| Run Time | 35 minutes |
Table 1: Optimized HPLC Method Parameters.
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 20.0 | 20 | 80 | Linear |
| 25.0 | 20 | 80 | Linear |
| 25.1 | 90 | 10 | Linear |
| 35.0 | 90 | 10 | Linear |
Table 2: Gradient Elution Program.
Solution Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of TMPH reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh a portion of the reaction mixture expected to contain 25 mg of TMPH into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with diluent. Note: Sample solubility and concentration may need to be adjusted based on the reaction matrix.
Protocol 2: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.[12] The goal is to achieve 5-20% degradation of the API to ensure that the degradation products can be detected and resolved from the main peak.[5]
Caption: Conceptual overview of forced degradation pathways.
Stress Conditions Protocol
For each condition, prepare a sample of TMPH at approximately 500 µg/mL. After exposure, neutralize the acid and base samples, then dilute all samples to a final concentration of 50 µg/mL with diluent before HPLC analysis.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 5 mL of 0.1 M HCl. Heat at 60 °C for 8 hours.[4] |
| Base Hydrolysis | Add 5 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours.[4] |
| Oxidative | Add 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[5] |
| Thermal Degradation | Store solid API powder in an oven at 80 °C for 48 hours. Dissolve and analyze. |
| Photolytic Stability | Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). |
Table 3: Recommended Forced Degradation Conditions.
Expected Outcomes
The chromatograms from the stressed samples should show a decrease in the peak area of TMPH and the appearance of new peaks corresponding to degradation products. The PDA detector should be used to confirm that the TMPH peak remains spectrally pure in all conditions, proving that no degradants are co-eluting.
Method Validation (ICH Q2R1 Summary)
A full validation should be performed to ensure the method is fit for its intended purpose.[2][13]
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze stressed samples. Assess peak purity of the TMPH peak using the PDA detector. | No interference at the retention time of TMPH. Peak purity angle should be less than the purity threshold. Resolution > 2 for adjacent peaks. |
| Linearity | Analyze a minimum of five concentrations ranging from LOQ to 150% of the working concentration (e.g., 5-75 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[14] |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of TMPH at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[15] |
| Precision (Repeatability) | Perform six replicate injections of the working standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration that can be detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. Precision at this level should be evaluated. | The lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).[9][14] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2). | System suitability parameters should remain within acceptable limits. No significant impact on results. |
Table 4: Summary of Method Validation Parameters and Acceptance Criteria.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, and robust for the analysis of this compound in reaction mixtures and for stability testing. By employing a systematic development approach and conducting thorough forced degradation studies, this method demonstrates a clear stability-indicating profile. The use of a C18 column with a gradient elution of phosphate buffer and acetonitrile provides excellent resolution of the parent compound from its process and degradation-related impurities. This validated protocol serves as a reliable tool for quality control and assurance in the pharmaceutical and agrochemical development process.
References
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC.
-
Singh, S., & Bakshi, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 75-88. Retrieved from [Link]
-
RSC Publishing. (2016). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation studies. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Rajput, S. J., et al. (2014). Stability Indicating Forced Degradation Studies. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [https://www.rjpbcs.com/pdf/2014_5(2)/[16].pdf]([Link]16].pdf)
-
ResearchGate. (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]
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Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. Retrieved from [Link]
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Oriental Journal of Chemistry. (2021). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]
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Forensic Science International. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Retrieved from [Link]
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ResearchGate. (2022). (PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Journal of Drug Delivery & Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]
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Journal of Chinese Pharmaceutical Sciences. (2015). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Hydrazine, (2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
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International Journal of ChemTech Applications. (2013). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. Retrieved from [Link]
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ResearchGate. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]
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Rasayan Journal. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Retrieved from [Link]
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Application Notes and Protocols: GC-MS Analysis of 2,4,6-Trimethylphenylhydrazine and its Reaction Products
Introduction: The Significance of 2,4,6-Trimethylphenylhydrazine in Synthetic Chemistry
2,4,6-Trimethylphenylhydrazine is a substituted arylhydrazine that serves as a crucial building block in various organic syntheses, most notably in the Fischer indole synthesis.[1][2][3] This reaction, a cornerstone in heterocyclic chemistry, allows for the construction of the indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and natural products.[4][5] The precise identification and characterization of the starting materials, intermediates, and final products in these reactions are paramount for ensuring the safety, efficacy, and quality of the end compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and unambiguous identification of volatile and semi-volatile compounds.[6] However, the analysis of polar and reactive molecules like hydrazines can be challenging, often necessitating derivatization to improve their chromatographic behavior and thermal stability.[7]
This comprehensive guide provides a detailed protocol for the GC-MS analysis of 2,4,6-trimethylphenylhydrazine and its potential reaction products, with a focus on the Fischer indole synthesis. It is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for reaction monitoring and product identification.
Principle of the Method
Direct GC-MS analysis of 2,4,6-trimethylphenylhydrazine can be problematic due to its polarity and potential for thermal degradation in the injector port and column. To circumvent these issues, this protocol employs a derivatization step, converting the hydrazine into a more volatile and thermally stable derivative. A common and effective method is the reaction with a ketone, such as acetone, to form the corresponding hydrazone.[8] This derivative is then readily analyzed by GC-MS.
For the analysis of reaction mixtures, such as those from a Fischer indole synthesis, the protocol is adapted to identify both the unreacted starting material (as its derivative) and the resulting indole products. The mass spectrometer provides detailed fragmentation patterns that serve as a molecular fingerprint for each compound, enabling confident identification.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for GC-MS analysis of 2,4,6-trimethylphenylhydrazine.
Detailed Protocol: GC-MS Analysis of a Fischer Indole Synthesis Reaction Mixture
This protocol outlines the steps for analyzing a reaction mixture from the synthesis of an indole derivative using 2,4,6-trimethylphenylhydrazine and a ketone (e.g., cyclohexanone).
Materials and Reagents
-
2,4,6-Trimethylphenylhydrazine (or its hydrochloride salt)
-
Reaction solvent (e.g., ethanol, acetic acid)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)[9]
-
Derivatizing reagent: Acetone (ACS grade or higher)
-
Anhydrous sodium sulfate
-
GC-MS grade solvent for dilution (e.g., ethyl acetate)
-
1.5 mL glass GC vials with caps and septa[4]
-
Micropipettes and tips
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the reaction mixture and prepare them in a suitable solvent for GC-MS analysis.[10]
-
Reaction Quenching and Extraction:
-
Take a representative aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by adding it to 1 mL of a suitable quenching solution (e.g., saturated sodium bicarbonate) to neutralize any acid catalyst.
-
Extract the organic components by adding 1 mL of an appropriate extraction solvent (e.g., ethyl acetate) and vortexing vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a clean microcentrifuge tube.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
-
Derivatization and Dilution:
-
Transfer the dried organic extract to a clean GC vial.
-
To derivatize any unreacted 2,4,6-trimethylphenylhydrazine, add 50 µL of acetone to the vial. This will convert the hydrazine to its corresponding hydrazone.[8]
-
Dilute the sample to a final volume of 1 mL with the GC-MS grade solvent (e.g., ethyl acetate). The final concentration should be approximately 10 µg/mL.[4]
-
Cap the vial and vortex briefly to ensure homogeneity.
-
-
Filtration:
-
Filter the final solution through a 0.22 µm syringe filter into a clean GC vial to remove any particulate matter that could damage the GC system.[9]
-
GC-MS Instrumentation and Parameters
The following table provides a recommended starting point for the GC-MS parameters. These may need to be optimized depending on the specific instrumentation and the exact nature of the reaction products.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used system for this type of analysis. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides excellent sensitivity and spectral quality. |
| Injector | Split/Splitless | |
| Mode | Split (e.g., 20:1) | Prevents column overloading with high concentration samples. |
| Temperature | 250 °C | Ensures efficient vaporization of the analytes. |
| Injection Volume | 1 µL | A standard injection volume for most applications. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Allows for the elution of the solvent front. |
| Ramp | 15 °C/min to 280 °C | Provides good separation of analytes with varying boiling points. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of all compounds of interest. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for generating comparable mass spectra. |
| Source Temperature | 230 °C | Optimizes ionization and minimizes thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission and resolution. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the starting material, derivatives, and products. |
Data Analysis and Interpretation
Chromatographic Analysis
The total ion chromatogram (TIC) will show peaks corresponding to the different components of the reaction mixture. The retention time of each peak is a characteristic property of the compound under the given chromatographic conditions. By comparing the TIC of the reaction mixture to that of a derivatized standard of 2,4,6-trimethylphenylhydrazine, the presence and relative amount of unreacted starting material can be determined.
Mass Spectral Analysis and Fragmentation Patterns
The mass spectrum of each chromatographic peak provides crucial information for its identification. The molecular ion peak (M+) indicates the molecular weight of the compound, while the fragmentation pattern is unique to its structure.
Predicted Fragmentation of Key Compounds:
-
2,4,6-Trimethylphenylhydrazine Acetone Hydrazone:
-
Molecular Ion (M+): The molecular weight of 2,4,6-trimethylphenylhydrazine is 150.24 g/mol . Reaction with acetone (MW 58.08 g/mol ) with the loss of water (18.02 g/mol ) would result in a hydrazone with a molecular weight of 190.30 g/mol . The M+ peak is expected at m/z 190.
-
Key Fragments: Expect to see fragments corresponding to the loss of a methyl group ([M-15]+), and cleavage of the N-N bond.
-
-
Indole Products (e.g., from reaction with cyclohexanone):
-
Molecular Ion (M+): The Fischer indole synthesis involves the condensation of the hydrazine with a ketone, followed by rearrangement and loss of ammonia. For 2,4,6-trimethylphenylhydrazine and cyclohexanone, the expected indole product would have a molecular weight of 213.32 g/mol . A strong M+ peak at m/z 213 is anticipated.
-
Key Fragments: Substituted indoles often exhibit characteristic fragmentation patterns, including the loss of small molecules like HCN.[11][12] For this specific product, fragmentation may also involve the aliphatic ring system.
-
-
General Fragmentation of Substituted Phenylhydrazines:
-
The fragmentation of phenylhydrazines under electron ionization often involves cleavage of the N-N bond and fragmentation of the hydrazine moiety. The aromatic ring with its substituents will likely form a stable fragment ion.
-
Library Searching: The experimental mass spectrum of each peak should be compared against a spectral library, such as the NIST Mass Spectral Library, for tentative identification.[9]
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following self-validating steps should be incorporated:
-
Analysis of Standards: Inject a derivatized standard of 2,4,6-trimethylphenylhydrazine to confirm its retention time and mass spectrum. If available, also inject a standard of the expected indole product.
-
Blank Injections: Run a solvent blank (e.g., ethyl acetate with acetone) to identify any background peaks originating from the solvent or the system.
-
Spike and Recovery: For quantitative applications, spike a blank reaction matrix with a known amount of the analyte to assess the recovery of the sample preparation method.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 2,4,6-trimethylphenylhydrazine and its reaction products. By employing a derivatization strategy and optimizing GC-MS parameters, researchers can achieve reliable and reproducible results for reaction monitoring, product identification, and purity assessment. The principles and methodologies outlined here serve as a robust foundation for the analysis of substituted hydrazines and their derivatives in the fields of pharmaceutical development and organic synthesis.
References
-
Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
ResearchGate. (n.d.). Methylhydrazine reaction with acetone. [Figure]. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Hydrazine, trimethyl-. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chen, R. (2012). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. American Pharmaceutical Review. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD with a 731 Compound DRS Database. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
ResearchGate. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). 3-Substituted 2-phenyl-indoles: Privileged structures for medicinal chemistry. Retrieved from [Link]
-
MDPI. (2023). Intelligent Workflow and Software for Non-Target Analysis of Complex Samples Using a Mixture of Toxic Transformation Products of Unsymmetrical Dimethylhydrazine as an Example. Molecules. Available at: [Link]
-
MDPI. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Data. Available at: [Link]
-
MDPI. (2020). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Available at: [Link]
-
NIST Chemistry WebBook. (n.d.). Hydrazine, (2,4,6-trichlorophenyl)-. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Hydrazine, phenyl-. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Hydrazine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Pyridine, 2,4,6-trimethyl-. Retrieved from [Link]
-
T3DB. (n.d.). Mass Spectrum (Electron Ionization) (T3D0167). Retrieved from [Link]
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Derivatization of 2,4,6-Trimethylphenylhydrazine for the Analytical Determination of Carbonyl Compounds
Introduction: The Analytical Challenge of Carbonyl Quantification
Carbonyl compounds, specifically aldehydes and ketones, are a class of organic molecules of significant interest across various scientific disciplines. They are important as industrial intermediates, environmental pollutants, biomarkers of oxidative stress, and key components in pharmaceutical synthesis. However, the direct analysis of many carbonyl compounds, particularly low molecular weight and volatile aldehydes, presents considerable analytical challenges. These challenges include poor chromatographic retention and peak shape on standard reversed-phase columns and weak or non-existent chromophores, leading to low sensitivity with UV-Vis detectors.
To overcome these limitations, chemical derivatization is a widely employed strategy. This process involves the chemical modification of the target analyte to enhance its analytical properties. For carbonyl compounds, derivatization with hydrazine-based reagents is a robust and well-established technique. The reaction of a hydrazine with an aldehyde or ketone yields a stable hydrazone derivative, which is typically more amenable to chromatographic separation and detection.
Rationale for Selecting 2,4,6-Trimethylphenylhydrazine
While several phenylhydrazine reagents are available, most notably 2,4-dinitrophenylhydrazine (DNPH), 2,4,6-trimethylphenylhydrazine (TMPH) offers distinct advantages for specific applications. The choice of derivatizing agent is a critical decision in method development, and TMPH's unique properties provide a compelling case for its use.
Expert Insight: The Role of Phenyl Ring Substitution
The functional groups on the phenyl ring of the hydrazine reagent significantly influence its reactivity and the properties of the resulting hydrazone derivative.
-
Nucleophilicity and Reaction Kinetics: The three methyl groups on the phenyl ring of TMPH are electron-donating. This inductive effect increases the electron density on the hydrazine nitrogen, enhancing its nucleophilicity. Consequently, TMPH is expected to react more readily and potentially faster with carbonyl compounds compared to unsubstituted phenylhydrazine or phenylhydrazines with electron-withdrawing groups (e.g., the nitro groups in DNPH). This can be advantageous in applications where rapid derivatization is required or when dealing with less reactive ketones.
-
Chromatographic Properties: The addition of the three methyl groups increases the hydrophobicity of the resulting hydrazone derivative. This enhanced non-polar character leads to stronger retention on reversed-phase HPLC columns, which can be beneficial for separating the derivatives of highly polar, low molecular weight carbonyls from the solvent front and other early-eluting interferences.
-
Spectroscopic Characteristics: The 2,4,6-trimethylphenylhydrazone derivatives possess a strong UV chromophore, enabling sensitive detection. The specific wavelength of maximum absorbance (λmax) will be influenced by the substitution pattern and the solvent, but it generally falls within a range suitable for standard DAD/UV detectors.
The hydrochloride salt of 2,4,6-trimethylphenylhydrazine is often used in practice as it enhances the stability and solubility of the reagent in polar solvents commonly used for derivatization reactions[1].
The Derivatization Reaction: Mechanism and Workflow
The derivatization of a carbonyl compound with 2,4,6-trimethylphenylhydrazine proceeds via a nucleophilic addition-elimination (condensation) reaction. The reaction is typically acid-catalyzed, though it can also be promoted under basic conditions as seen with analogous reagents[2].
Reaction Mechanism:
-
The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Proton transfer steps lead to the formation of a carbinolamine intermediate.
-
Under acidic or heated conditions, the hydroxyl group is protonated and eliminated as a water molecule.
-
The final step is the formation of a stable carbon-nitrogen double bond, yielding the 2,4,6-trimethylphenylhydrazone.
Caption: General mechanism for the derivatization of carbonyls.
A typical experimental workflow for the analysis of carbonyl compounds using TMPH derivatization followed by HPLC-UV is outlined below.
Caption: Experimental workflow for carbonyl analysis via derivatization.
Protocol 1: Analysis of Aldehydes and Ketones by HPLC-UV
This protocol is adapted from established methods for similar phenylhydrazine reagents and is suitable for the quantification of carbonyls in various matrices[2]. It is presented as a starting point for method development and should be optimized for the specific analyte and matrix of interest.
4.1 Reagents and Materials
-
2,4,6-Trimethylphenylhydrazine hydrochloride (TMPH·HCl), 97% or higher purity
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment (e.g., 0.5 M solutions)
-
Carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
4.2 Preparation of Solutions
-
Derivatization Reagent (1.5 mg/mL): Accurately weigh 75 mg of TMPH·HCl and dissolve in 50 mL of acetonitrile. This solution should be prepared fresh daily to ensure reactivity.
-
Carbonyl Standard Stock Solution (1000 µg/mL): Prepare individual stock solutions of target carbonyls in acetonitrile. Store in a refrigerator.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with acetonitrile to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).
4.3 Derivatization Procedure
-
Sample/Standard Preparation: In an HPLC vial, add 1.0 mL of the sample extract or working standard solution.
-
Reagent Addition: Add 1.0 mL of the TMPH derivatization reagent to the vial.
-
Catalyst Addition: Add 0.1 mL of 0.5 M NaOH solution to promote the reaction. Note: The optimal pH may vary. Acid catalysis (e.g., with HCl) can also be effective and should be evaluated during method development.
-
Reaction Incubation: Cap the vial tightly and heat in a water bath or heating block at 70 °C for 20 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature for at least 10 minutes.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system. If necessary, filter the sample through a 0.22 µm syringe filter prior to injection.
4.4 HPLC-UV Conditions
The following table provides a robust starting point for the chromatographic analysis of TMPH-hydrazones.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B, isocratic, or a gradient from 60% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | Monitor at the λmax of the target hydrazone (e.g., start at 230 nm and optimize) |
4.5 Self-Validation and System Suitability
-
Specificity: Inject a blank sample (solvent without analyte) that has undergone the derivatization procedure to ensure no interfering peaks are present at the retention time of the analyte derivative.
-
Linearity: Prepare a calibration curve with at least five concentration levels of derivatized standards. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.
-
Precision: Perform replicate injections (n=6) of a mid-level standard. The relative standard deviation (RSD) of the peak areas should be < 2.0%.
-
Accuracy/Recovery: Spike a blank matrix with known concentrations of the carbonyl analyte at low, medium, and high levels. Process and analyze these samples. The recovery should typically be within 85-115%.
Protocol 2: Analysis of Volatile Carbonyls by GC-MS
Derivatization with TMPH also renders volatile carbonyls more amenable to GC-MS analysis by increasing their thermal stability and molecular weight, which can aid in mass spectral identification.
5.1 Derivatization for GC-MS
The derivatization procedure is similar to that for HPLC, but the final sample should be in a volatile solvent compatible with GC injection.
-
Follow steps 1-5 from the HPLC derivatization procedure (Section 4.3).
-
Extraction (if necessary): If the reaction was performed in a non-volatile solvent, the hydrazone derivative can be extracted into a volatile solvent like hexane or dichloromethane.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Carefully concentrate the sample under a gentle stream of nitrogen if necessary.
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC injection.
5.2 GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min |
| Oven Program | Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 450 amu |
Concluding Remarks
2,4,6-Trimethylphenylhydrazine is a valuable derivatizing agent for the analytical determination of aldehydes and ketones. The electron-donating methyl groups on the phenyl ring can enhance reaction kinetics, while the increased hydrophobicity of the resulting hydrazones improves chromatographic retention in reversed-phase systems. The protocols provided herein serve as a comprehensive starting point for method development for both HPLC-UV and GC-MS platforms. As with any analytical method, optimization and validation are crucial to ensure reliable and accurate quantification for the specific application and sample matrix.
References
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MySkinRecipes. This compound, 97%. [Link]
-
Al Azzam, K. M., Makahleh, A., & Saad, B. (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Asian Journal of Chemistry, 33(4), 930–936. [Link]
-
Sakuragawa, A., Yoneno, T., Inoue, K., & Okutani, T. (1999). Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. Journal of Chromatography A, 844(1-2), 403–408. [Link]
-
ResearchGate. HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. [Link]
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Application Note: A Robust Framework for the Scale-Up Synthesis of Sterically Hindered Indoles Using 2,4,6-Trimethylphenylhydrazine Hydrochloride
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, including anti-migraine agents of the triptan class and various anti-cancer drugs.[1][2] The Fischer indole synthesis remains one of the most powerful and versatile methods for constructing this privileged heterocyclic system.[2][3] This application note provides a detailed guide for the scale-up synthesis of substituted indoles utilizing 2,4,6-trimethylphenylhydrazine hydrochloride. The strategic placement of methyl groups on the phenylhydrazine ring introduces significant steric hindrance, enabling the synthesis of unique, sterically congested indole derivatives while simultaneously presenting specific challenges in reaction optimization. We present a comprehensive analysis of the reaction mechanism, field-proven strategies for process scale-up, a detailed experimental protocol, and robust troubleshooting guidance to empower researchers, scientists, and drug development professionals in advancing their synthetic programs.
Introduction: The Strategic Value of Hindered Indoles
While the Fischer indole synthesis is a classic transformation, its application to sterically demanding substrates like 2,4,6-trimethylphenylhydrazine requires a nuanced understanding of the underlying mechanistic principles to achieve high efficiency and purity on a larger scale. The trimethyl-substituted phenyl ring can direct the cyclization process and impart unique pharmacological properties to the final indole product. However, this substitution also increases the activation energy for the key sigmatropic rearrangement and can promote side reactions if conditions are not rigorously controlled.
This guide moves beyond a simple recitation of steps to explain the causality behind critical process parameters. We address the "why" of solvent choice, catalyst selection, and temperature profiles, providing a self-validating framework for robust and reproducible multi-gram to kilogram-scale indole synthesis.
The Fischer Indole Synthesis: Mechanistic Underpinnings
The reaction proceeds through a well-elucidated, acid-catalyzed pathway that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into the final indole architecture.[1][4][5] Understanding this mechanism is paramount for troubleshooting and optimization.
The core steps are:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 2,4,6-trimethylphenylhydrazine with a ketone (e.g., cyclohexanone) to form the corresponding phenylhydrazone intermediate. This step is typically fast and reversible.[2][3]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer ('ene-hydrazine'). This equilibrium is a critical precursor to the main bond-forming event.[2]
-
[6][6]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step.[4] The enamine undergoes a concerted rearrangement, forming a new carbon-carbon bond and breaking the weak N-N bond to produce a di-imine intermediate. The steric bulk of the trimethylphenyl group can make this step particularly challenging, often requiring elevated temperatures.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an acid-catalyzed intramolecular cyclization (an attack by the amino group onto the imine carbon).
-
Ammonia Elimination: The resulting aminal intermediate eliminates a molecule of ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[1]
Visualization of the Reaction Mechanism
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Scale-Up Protocol: Synthesis of 4,8-Dimethyl-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a substituted tetrahydrocarbazole derivative, a common outcome when using cyclohexanone as the carbonyl partner. The procedure is designed for a multi-gram scale and incorporates best practices for safety, efficiency, and purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity (Scale: 100g) | Moles | Eq. |
| 2,4,6-Trimethylphenylhydrazine HCl | 76195-82-9 | 186.68 | 100.0 g | 0.536 | 1.0 |
| Cyclohexanone | 108-94-1 | 98.14 | 58.0 g (61.3 mL) | 0.591 | 1.1 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | 500 g | N/A | N/A |
| Toluene | 108-88-3 | 92.14 | 1.0 L | N/A | N/A |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | ~2.0 L | N/A | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 | 2.0 L | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | N/A | N/A |
Safety & Handling Precautions
-
Hydrazine Derivatives: this compound is toxic if swallowed. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. The work-up procedure involving quenching with water is extremely exothermic and must be performed with extreme caution in a robust reaction vessel and behind a blast shield.
-
General Precautions: The reaction involves flammable solvents and heating. Ensure no ignition sources are present and that the reaction is conducted with appropriate engineering controls.
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble a 5 L, three-neck round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring. Ensure the entire setup is flame-dried and maintained under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add this compound (100.0 g, 0.536 mol) and toluene (1.0 L). Begin stirring to form a slurry.
-
Hydrazone Formation (In Situ): Add cyclohexanone (58.0 g, 0.591 mol) to the slurry at room temperature. Stir the mixture for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Indolization: Carefully add polyphosphoric acid (500 g) to the reaction mixture. Causality: PPA serves as both the acid catalyst and a dehydrating agent, effectively driving the cyclization.[6][9] Its high viscosity ensures a manageable reaction medium at elevated temperatures.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature and monitor the reaction's progress every hour using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Reaction Quench (CRITICAL STEP): Allow the reaction mixture to cool to approximately 60-70 °C. In a separate, appropriately sized vessel, prepare a large volume of crushed ice and water. EXTREMELY SLOWLY and CAUTIOUSLY , pour the warm reaction mixture onto the ice with vigorous stirring. This process is highly exothermic and will generate fumes. Perform this in a walk-in fume hood.
-
Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7-8). Be cautious of gas evolution.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 500 mL) and then with brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization): The crude solid product is often of high purity but can be further purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. A typical yield for this scale-up procedure is 75-85%.
Visualization of the Experimental Workflow
Caption: A generalized workflow for the scale-up Fischer Indole Synthesis.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate acid catalyst strength.[6][10] 2. Reaction temperature too low. 3. Unstable hydrazone intermediate. | 1. Screen alternative catalysts. For less reactive substrates, Eaton's reagent (P₂O₅ in MeSO₃H) can be effective.[6] 2. Gradually increase temperature, but monitor for decomposition. 3. Use freshly prepared or high-purity starting materials. |
| Formation of Tar/Polymer | 1. Excessively strong acid or high concentration.[11] 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use the mildest possible acid catalyst (e.g., p-TsOH) or a lower loading of the strong acid. 2. Optimize the temperature to the lowest effective level. 3. Monitor the reaction closely and quench promptly upon completion.[11] |
| Difficult Purification | 1. Presence of polar, acidic byproducts. 2. Intractable baseline material on silica gel. | 1. Ensure the work-up includes a thorough wash with an aqueous base (NaHCO₃ or NaOH) to remove acidic impurities.[6] 2. Prioritize recrystallization for purification. If chromatography is necessary, consider using alumina instead of silica gel. |
| Incomplete Conversion | 1. Insufficient catalyst loading. 2. High activation energy for the[6][6]-sigmatropic rearrangement.[11] | 1. Increase the equivalents of the acid catalyst. 2. Increase the reaction temperature or consider switching to a solvent with a higher boiling point. Microwave-assisted synthesis can also be explored for rapid heating.[12][13] |
Conclusion
The scale-up of the Fischer indole synthesis, particularly with sterically demanding precursors like this compound, is a highly achievable goal when grounded in a solid understanding of the reaction mechanism and process parameters. The choice of a robust catalyst like polyphosphoric acid, careful control over reaction temperature, and a meticulously planned, safety-conscious work-up are the pillars of success. The protocols and insights provided herein offer a validated starting point for process development, enabling chemists and engineers to confidently and efficiently produce complex indole derivatives essential for pharmaceutical research and development.
References
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Yang, X., Zhang, X., & Yin, D. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Publications. [Link]
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Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Gata, M. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
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ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
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Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
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Leonelli, F., & Verdecchia, M. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. [Link]
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Autechem. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. [Link]
-
CoLab. (2023). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. [Link]
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Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
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Kim, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. [Link]
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. [Link]
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Neochoritis, C. G., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Molecules. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
- Google Patents. (2016).
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National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. [Link]
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ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. [Link]
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Sunway Pharm Ltd. (n.d.). 2,4,6-Trimethylphenylhydrazine, HCl. [Link]
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ResearchGate. (2025). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]
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One-Pot Synthesis of 4,6,7-Trimethylindoles via Fischer Indolization Using 2,4,6-Trimethylphenylhydrazine: Application Notes and Protocols
Introduction: The Strategic Importance of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile scaffold allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The Fischer indole synthesis, a classic and robust method discovered in 1883, remains a primary route for the construction of the indole ring system.[3] This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, has been adapted into various one-pot methodologies to improve efficiency and reduce waste.[4]
This guide provides detailed protocols and insights for the one-pot synthesis of 4,6,7-trimethylindoles using 2,4,6-trimethylphenylhydrazine. The presence of the methyl groups on the resulting indole scaffold can significantly influence the molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. We will delve into a representative one-pot Fischer indole synthesis protocol, discuss the mechanistic intricacies, and explore the implications of using a sterically hindered hydrazine.
Core Synthesis: One-Pot Fischer Indolization
The one-pot Fischer indole synthesis combines the formation of the phenylhydrazone intermediate from 2,4,6-trimethylphenylhydrazine and a suitable ketone or aldehyde, followed by in-situ acid-catalyzed cyclization to the corresponding 4,6,7-trimethylindole without the need for isolation of the intermediate.[5] This approach offers significant advantages in terms of time, resources, and overall yield.
Reaction Scheme
Caption: General workflow for the one-pot Fischer indole synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3,4,6,7-Pentamethyl-1H-indole
This protocol describes a microwave-assisted approach, which often leads to significantly reduced reaction times and improved yields.[7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2,4,6-Trimethylphenylhydrazine hydrochloride | 76195-82-9 | 186.68 | 1.0 |
| 3-Methyl-2-butanone (Methyl isopropyl ketone) | 563-80-4 | 86.13 | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 6192-52-5 | 190.22 | 0.2 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 5 mL |
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (187 mg, 1.0 mmol), 3-methyl-2-butanone (103 mg, 1.2 mmol), and p-toluenesulfonic acid monohydrate (38 mg, 0.2 mmol).
-
Add 5 mL of absolute ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3,4,6,7-pentamethyl-1H-indole.
Expected Outcome and Optimization:
Yields for Fischer indole syntheses can vary widely depending on the substrates and conditions. For this sterically hindered system, an initial yield of 40-60% would be a reasonable expectation.
-
Optimization: The reaction time, temperature, and catalyst loading are key parameters for optimization. The steric hindrance of the 2,4,6-trimethylphenylhydrazine may necessitate a higher temperature or longer reaction time. Different acid catalysts, such as zinc chloride or polyphosphoric acid, can also be screened.[5]
Scientific Integrity & Logic: Understanding the Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[8]
The Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction is acid-catalyzed because protonation of the carbonyl group of the ketone or aldehyde makes it more electrophilic, facilitating the initial nucleophilic attack by the hydrazine.[8] The acid also plays a crucial role in the subsequent cyclization and elimination steps.
-
Steric Hindrance: The methyl groups at the 2 and 6 positions of the phenylhydrazine can sterically hinder the approach of the ketone or aldehyde, potentially slowing down the initial hydrazone formation. This steric clash can also influence the rate of the subsequent[8][8]-sigmatropic rearrangement. Therefore, more forcing conditions (higher temperature, microwave irradiation) may be necessary compared to reactions with less substituted hydrazines.
-
One-Pot Approach: The success of the one-pot protocol relies on the compatibility of the hydrazone formation and the subsequent cyclization under the same reaction conditions. The choice of a suitable solvent and acid catalyst is critical to ensure that both steps proceed efficiently without significant side reactions.
Applications in Drug Development
Indole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] The introduction of methyl groups at the 4, 6, and 7 positions can fine-tune the pharmacological properties of the indole core.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The substitution pattern on the indole ring is crucial for their efficacy and selectivity.[1]
-
Anti-inflammatory and Analgesic Agents: Substituted indoles have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[10]
-
Antiviral and Antimicrobial Agents: The indole scaffold is present in numerous compounds with activity against viruses and bacteria.[2]
While specific applications of 4,6,7-trimethylindoles are less documented in readily available literature, their structural similarity to known bioactive indole derivatives suggests their potential as building blocks for the synthesis of novel therapeutic agents. Further research into the pharmacological activities of this particular substitution pattern is warranted.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| GHS Pictogram: Skull and crossbones (GHS06) | Wear protective gloves/protective clothing/eye protection/face protection. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.[3]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
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Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. J. Pharm. Sci. & Res.2024 , 16, 12-23. [Link]
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Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Request PDF. One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers.[Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15(4), 2491-2498. [Link]
-
Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate.[Link]
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses.[Link]
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Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online.[Link]
-
Biomedical Importance of Indoles. ResearchGate.[Link]
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Application Notes and Protocols: 2,4,6-Trimethylphenylhydrazine in Advanced Materials Science
Abstract
This technical guide provides a comprehensive overview of the application of 2,4,6-trimethylphenylhydrazine (mesitylhydrazine) in the field of materials science. While traditionally utilized in pharmaceutical and dye synthesis, the unique structural features of this hydrazine derivative, particularly the sterically demanding 2,4,6-trimethylphenyl (mesityl) group, offer compelling advantages in the rational design of advanced functional polymers. These notes detail its emerging role as a critical building block for porous organic polymers (POPs) and covalent organic frameworks (COFs) through the formation of robust hydrazone linkages. We will explore the underlying chemical principles, provide detailed experimental protocols for the synthesis of hydrazone-linked polymeric materials, and discuss the anticipated influence of the mesityl group on material properties such as porosity, stability, and processability. This document is intended for researchers and scientists in materials chemistry and drug development seeking to leverage the unique properties of substituted hydrazines in novel material design.
Introduction: The Strategic Role of 2,4,6-Trimethylphenylhydrazine in Polymer Chemistry
2,4,6-Trimethylphenylhydrazine, often supplied as its more stable hydrochloride salt, is an aromatic hydrazine derivative distinguished by the presence of a mesityl group. The core reactivity of this molecule lies in its hydrazine moiety (-NHNH₂), which readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages (-NH-N=CH-). This chemistry is the foundation for its application in materials science, particularly in the synthesis of porous organic polymers (POPs).
The defining feature of 2,4,6-trimethylphenylhydrazine is the mesityl group. In polymer science, such bulky substituents are not passive components; they exert profound steric and electronic effects that can be strategically employed to control polymer architecture and function.[1] The three methyl groups ortho and para to the hydrazine linker introduce significant steric hindrance. This bulkiness can be exploited to:
-
Control Polymer Morphology and Porosity: By preventing dense packing of polymer chains, the mesityl group can introduce free volume, leading to materials with intrinsic microporosity.[2]
-
Regulate Reaction Kinetics: Steric hindrance can slow down polymerization reactions, allowing for more ordered, crystalline structures like covalent organic frameworks (COFs) to form.[1] It can also act as a chain terminator or molecular weight regulator in certain polymerization processes.[3]
-
Enhance Solubility: The bulky, non-polar mesityl groups can improve the solubility of polymer precursors and the resulting polymers in organic solvents, facilitating synthesis and processing.
-
Improve Material Stability: The mesityl group can shield the hydrazone linkage from chemical attack, potentially enhancing the thermal and chemical stability of the final material.
This guide will focus on the practical application of these principles, providing protocols for the synthesis of hydrazone-linked porous materials where 2,4,6-trimethylphenylhydrazine can be employed as a key monomer.
Core Application: Synthesis of Hydrazone-Linked Porous Organic Polymers
The condensation of a hydrazine-containing monomer with a multi-aldehyde-containing monomer is a powerful strategy for creating robust, porous materials.[4] The resulting hydrazone linkage is reversible under acidic conditions, which allows for "error-correction" during synthesis, often leading to crystalline or semi-crystalline materials.[5]
Principle of Synthesis
The fundamental reaction is a Schiff base condensation between the hydrazine and an aldehyde. When multifunctional monomers are used (e.g., a di-hydrazine and a tri-aldehyde), a cross-linked, extended network is formed, creating a porous organic polymer. 2,4,6-trimethylphenylhydrazine acts as a monofunctional hydrazine in this context, meaning it will cap the growing polymer chains. To build a porous network, it would typically be used in conjunction with a multi-hydrazine monomer or a multi-aldehyde monomer that also incorporates the mesitylhydrazine moiety. For the purpose of these application notes, we will present a protocol where it is used as a modulating agent to control the properties of a POP.
Logical Workflow for POP Synthesis
Caption: General workflow for the synthesis and characterization of a hydrazone-linked POP.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on specific monomers and desired material properties. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol: Synthesis of a Mesityl-Modulated Hydrazone-Linked Porous Organic Polymer (MMH-POP)
This protocol describes the synthesis of a POP using 1,3,5-triformylbenzene (TFB) and 1,3,5-benzenetricarboxylic acid trihydrazide (BTCH) as the primary network-forming monomers, with 2,4,6-trimethylphenylhydrazine hydrochloride as a modulating agent to control porosity and particle morphology.
Materials:
-
1,3,5-Triformylbenzene (TFB)
-
1,3,5-Benzenetricarboxylic acid trihydrazide (BTCH)
-
This compound (TMPH)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic Acid (6 M aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Methanol
Equipment:
-
10 mL Pyrex vial with screw cap
-
Sonicator
-
Oven capable of maintaining 120 °C
-
Filtration apparatus (Büchner funnel)
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a 10 mL Pyrex vial, combine 1,3,5-triformylbenzene (TFB, 24.3 mg, 0.15 mmol), 1,3,5-benzenetricarboxylic acid trihydrazide (BTCH, 25.2 mg, 0.10 mmol), and this compound (TMPH, 9.3 mg, 0.05 mmol).
-
Causality Note: The stoichiometry is set to have a 1.5:1 ratio of aldehyde to hydrazine functional groups. The TMPH is introduced as a "capping" agent. Varying its concentration will directly impact the degree of cross-linking and, consequently, the material's properties.
-
-
Solubilization: Add 1.5 mL of anhydrous 1,4-dioxane and 1.5 mL of anhydrous mesitylene to the vial. Sonicate the mixture for 10-15 minutes to form a homogeneous suspension.
-
Catalysis and Reaction: Add 0.2 mL of 6 M acetic acid to the vial. The acid catalyzes the reversible hydrazone bond formation, which is crucial for achieving a more ordered, semi-crystalline product.[5] Bubble argon gas through the suspension for 5 minutes to remove oxygen, then tightly seal the vial.
-
Polymerization: Place the sealed vial in an oven preheated to 120 °C for 72 hours. A solid precipitate should form during this time.
-
Work-up and Purification:
-
Remove the vial from the oven and allow it to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with DMF (3 x 20 mL), acetone (3 x 20 mL), and methanol (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Expert Insight: Thorough washing is critical. A Soxhlet extraction with methanol or acetone for 24 hours is highly recommended to ensure all impurities are removed from the pores.
-
-
Activation: Dry the purified polymer in a vacuum oven at 150 °C for 12 hours. This process, known as activation, removes any trapped solvent from the pores, which is essential for accurate surface area analysis. The final product should be a fine, free-flowing powder.
Expected Results and Characterization
The properties of the resulting MMH-POP can be tailored by adjusting the ratio of the modulating agent (TMPH).
| Property | Expected Trend with Increasing TMPH | Characterization Technique | Rationale |
| BET Surface Area | Likely to decrease | N₂ Sorption Analysis | TMPH acts as a chain terminator, reducing the extent of the 3D network and potentially leading to a less developed porous structure.[3] |
| Average Pore Size | May increase or become less defined | N₂ Sorption Analysis | The bulky mesityl groups can disrupt the regular packing of the polymer, creating larger, less uniform voids. |
| Crystallinity | Likely to decrease | Powder X-ray Diffraction (PXRD) | The steric bulk of the mesityl group can inhibit the long-range order required for a highly crystalline framework.[6] |
| Thermal Stability | May increase | Thermogravimetric Analysis (TGA) | The mesityl group can sterically protect the hydrazone linkage, potentially increasing the decomposition temperature. |
| Solubility in Organics | May increase | Visual Inspection | The non-polar mesityl groups can improve interactions with organic solvents, making the polymer more dispersible or soluble. |
Advanced Applications & Future Outlook
The ability to fine-tune the properties of porous organic polymers using sterically demanding monomers like 2,4,6-trimethylphenylhydrazine opens up a range of potential applications:
-
Selective Gas Sorption and Separation: By precisely controlling the pore size and surface chemistry, these materials could be designed for the selective capture of gases like CO₂.
-
Heterogeneous Catalysis: The porous network can host catalytic nanoparticles, while the bulky mesityl groups could create specific steric environments around the active sites, influencing catalytic selectivity.
-
Sensors: The incorporation of fluorescent moieties into the polymer backbone, combined with the porous structure, could lead to sensitive and selective chemical sensors.[2][4] The quenching of fluorescence upon binding of an analyte within the pores is a common detection mechanism.
-
Drug Delivery: The pH-sensitive nature of the hydrazone bond can be exploited for controlled drug release in acidic environments, such as tumor microenvironments.[7]
The strategic use of substituted phenylhydrazines, particularly those with well-defined steric profiles like 2,4,6-trimethylphenylhydrazine, represents a sophisticated approach to materials design. It allows for a level of control over polymer architecture and properties that is not achievable with simple, unsubstituted monomers. Future research will likely focus on synthesizing multifunctional monomers that already contain the mesitylhydrazine moiety to build novel, highly tailored porous materials.
References
-
Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Polimery. Available at: [Link]
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Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers. PMC - NIH. Available at: [Link]
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The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. Available at: [Link]
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Effect of ligand steric demands on isolable structures. ResearchGate. Available at: [Link]
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pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov. Available at: [Link]
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A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing. Available at: [Link]
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The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Available at: [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]
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Steric effects. Wikipedia. Available at: [Link]
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Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI. Available at: [Link]
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Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. MDPI. Available at: [Link]
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Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. ResearchGate. Available at: [Link]
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Hydrazone connected stable luminescent covalent–organic polymer for ultrafast detection of nitro-explosives. RSC Publishing. Available at: [Link]
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Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI. Available at: [Link]
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The Chemistry of Porous Polymers: The Holey Grail. Macromolecular Materials Laboratory. Available at: [Link]
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Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. PMC - NIH. Available at: [Link]
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Troubleshooting & Optimization
Low yield in Fischer indole synthesis with 2,4,6-Trimethylphenylhydrazine
Topic: Troubleshooting Low Yields in the Fischer Indole Synthesis with 2,4,6-Trimethylphenylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a Senior Application Scientist, I understand that while the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, its application to sterically hindered substrates like 2,4,6-trimethylphenylhydrazine can be challenging, often resulting in disappointingly low yields. This guide is designed to provide you with in-depth, field-proven insights and systematic troubleshooting strategies to overcome these obstacles. We will delve into the mechanistic reasons for the difficulties encountered with this substrate and provide actionable protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a low yield when using 2,4,6-trimethylphenylhydrazine in my Fischer indole synthesis?
A1: The primary reason for low yields with 2,4,6-trimethylphenylhydrazine is significant steric hindrance. The two ortho-methyl groups on the phenyl ring impede the key[1][1]-sigmatropic rearrangement step of the reaction mechanism.[2][3] This step requires a specific spatial orientation of the ene-hydrazine intermediate, which is destabilized by the bulky methyl groups, thus increasing the activation energy of this crucial bond-forming step.[4][5]
Q2: What are the most common side reactions I should be aware of with this substrate?
A2: With sterically hindered and electron-rich hydrazines, a major competing side reaction is the cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[6][7] This non-productive pathway can lead to the formation of aniline derivatives and other degradation products instead of the desired indole.[6] Under harsh acidic conditions and high temperatures, you may also observe the formation of tars and polymeric byproducts, which can complicate product isolation and further reduce your yield.[2][8]
Q3: Is the purity of my 2,4,6-trimethylphenylhydrazine critical?
A3: Absolutely. Hydrazine derivatives can be susceptible to oxidation and degradation over time.[3] Impurities in your starting material can interfere with the catalytic cycle and promote side reactions, directly impacting the final yield.[6][9] We strongly recommend using freshly opened reagent or verifying the purity of your existing stock before use.[3]
Troubleshooting Guide
Problem 1: Low to No Product Formation
Q: I'm seeing very little or no formation of my desired indole product. Where should I start my troubleshooting?
A: Low or no product formation with a sterically hindered substrate like 2,4,6-trimethylphenylhydrazine is a common challenge. A systematic approach to optimizing your reaction conditions is key. Here is a logical workflow to follow:
Caption: A systematic workflow for troubleshooting low yields.
Step 1: Catalyst Selection and Optimization
The choice of acid catalyst is critical and highly substrate-dependent.[1][2] For sterically hindered substrates, a stronger acid is often required to facilitate the difficult cyclization step.[3]
Q: Which acid catalysts are most effective for this synthesis?
A: While standard Brønsted acids can be used, Lewis acids and polyphosphoric acid (PPA) often provide better results for challenging substrates.[3] It is recommended to screen a variety of acids to find the most effective one for your specific reaction.[1]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., H₂SO₄, p-TsOH) | Acetic acid or ethanol, reflux | Simple setup, readily available reagents.[1][10] | Often gives low yields with hindered substrates.[3] |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Anhydrous conditions, higher temperatures | Generally higher yields for hindered substrates.[1][3] | Requires anhydrous conditions; can be harsh. |
| Polyphosphoric Acid (PPA) | High temperature (120-150 °C) | Often effective when other catalysts fail; can serve as both catalyst and solvent.[9][11] | Viscous mixture, can be difficult to stir and work up.[3] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Varies | Powerful dehydrating and acidic medium.[3] | Harsh conditions can cause decomposition.[3] |
Recommendation: Start by screening Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂). If yields remain low, consider using polyphosphoric acid (PPA).
Step 2: Reaction Temperature and Time
The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[6]
Q: How can I optimize the reaction temperature and time?
A: Optimization is typically an empirical process. Start with conditions reported in the literature for similar substrates and monitor your reaction closely using Thin Layer Chromatography (TLC).
-
Initial Approach: Begin with refluxing in a solvent like glacial acetic acid.[9]
-
For Hindered Substrates: Higher temperatures (120-150 °C) may be necessary.[3]
-
Caution: Excessive heat can lead to the decomposition of your starting materials, intermediates, or the final product, resulting in tar formation.[1][2] A systematic study of the reaction temperature can help identify the optimal conditions.[1]
Step 3: Solvent Effects
The choice of solvent can significantly influence the reaction outcome.[1]
Q: What solvents should I consider?
A: Solvents like acetic acid, ethanol, and toluene are commonly used.[1] Acetic acid can serve as both a catalyst and a solvent.[9] For higher temperatures, consider high-boiling point solvents like xylene or decalin. In some cases, a co-solvent may be necessary to ensure the solubility of all reactants.[1]
Mechanistic Insight: The Steric Hindrance Problem
To better understand the challenge, let's visualize the reaction mechanism. The critical step affected by the ortho-methyl groups is the[1][1]-sigmatropic rearrangement.
Caption: The Fischer indole synthesis mechanism, highlighting the sterically hindered step.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Sterically Hindered Substrate (using ZnCl₂)
This is a general protocol and may require optimization for your specific carbonyl compound.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylphenylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq).
-
Solvent: Add a high-boiling point solvent such as xylene or toluene.
-
Heating: Heat the reaction mixture to reflux and monitor the progress using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it onto a mixture of ice and aqueous ammonia to neutralize the acid and complex the zinc salts.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: One-Pot Fischer Indole Synthesis
Some arylhydrazones are unstable and can decompose before cyclization. In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ.[2][12]
-
Reactant Mixture: In a round-bottom flask, dissolve the 2,4,6-trimethylphenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent like glacial acetic acid.
-
Catalyst Addition: Add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The amount of catalyst should be optimized.
-
Heating: Heat the reaction mixture to the optimal temperature (this can range from 80 °C to the reflux temperature of the solvent) and monitor the reaction progress by TLC.[1]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
References
-
Wikipedia. (2023, October 29). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54026-54056. [Link]
- Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of the Brazilian Chemical Society, 21(5), 795-810.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54026-54056.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Ishikura, M., et al. (2004). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 52(7), 775-783.
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4419-4425. [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. Retrieved from [Link]
- Garg, N. K., et al. (2008). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 73(21), 8593–8596.
- Wagaw, S., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
- Prochazka, M. P., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Zarei, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2500-2508.
-
Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]...
- Zarei, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2500-2508.
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT. Retrieved from [Link]
-
Chemistry Lover. (2019, April 4). Fischer indole synthesis [Video]. YouTube. Retrieved from [Link]...
-
ResearchGate. (n.d.). ChemInform Abstract: Mild, Efficient Fischer Indole Synthesis Using 2,4,6-Trichloro-1,3,5-triazine (TCT). ResearchGate. Retrieved from [Link]
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Side reactions of 2,4,6-Trimethylphenylhydrazine hydrochloride in acidic media
Welcome to the technical support center for 2,4,6-Trimethylphenylhydrazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in acidic media, with a primary focus on its application in the Fischer indole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction: The Chemistry of this compound in Acidic Media
This compound is a valuable reagent, particularly as a precursor in the Fischer indole synthesis, a powerful method for creating the indole nucleus, a common scaffold in pharmaceuticals.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents.[3] However, the acidic conditions required for the Fischer indole synthesis can also promote a variety of side reactions, leading to reduced yields, purification challenges, and the formation of unexpected byproducts. Understanding these potential pitfalls is crucial for successful synthesis.
The electron-donating nature of the three methyl groups on the phenyl ring of 2,4,6-trimethylphenylhydrazine increases the electron density on the hydrazine moiety. While this can facilitate the desired reaction, it also makes the N-N bond more susceptible to cleavage under acidic conditions, a key factor in some of the most common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Indole Product
Symptoms:
-
After workup and purification, the isolated yield of the target indole is significantly lower than expected.
-
TLC analysis of the crude reaction mixture shows a complex mixture of products with only a faint spot corresponding to the desired indole.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solutions |
| N-N Bond Cleavage | The acidic medium can catalyze the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. The electron-donating methyl groups on the phenyl ring of 2,4,6-trimethylphenylhydrazine can exacerbate this issue, leading to the formation of 2,4,6-trimethylaniline and other degradation products. | - Optimize Acid Catalyst: Experiment with milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][4] The optimal acid and its concentration often need to be determined empirically.[4] - Control Temperature: Run the reaction at the lowest effective temperature. Higher temperatures can favor decomposition pathways. |
| Tar Formation | Harsh acidic conditions (e.g., concentrated sulfuric or polyphosphoric acid) and high temperatures can lead to the polymerization and degradation of starting materials, intermediates, and the final product, resulting in the formation of intractable tars.[4] | - Use a Milder Acid: Switch to a less aggressive acid catalyst. - Lower Reaction Temperature: Carefully control the reaction temperature and avoid overheating. - Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient activation. | - Increase Catalyst Loading: Incrementally increase the amount of the acid catalyst. - Increase Temperature: If using a milder acid, a moderate increase in temperature might be necessary to drive the reaction to completion. |
| Steric Hindrance | The bulky 2,4,6-trimethylphenyl group can sterically hinder the reaction, especially with sterically demanding ketones or aldehydes. | - Prolong Reaction Time: Allow the reaction to proceed for a longer duration at a moderate temperature. - Consider a Different Catalyst: Some Lewis acids might be more effective in coordinating to sterically hindered substrates. |
Experimental Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low indole yields.
Problem 2: Formation of 2,4,6-Trimethylaniline as a Major Byproduct
Symptoms:
-
A significant peak corresponding to the mass of 2,4,6-trimethylaniline is observed in the LC-MS of the crude reaction mixture.
-
NMR of the crude product shows characteristic signals for 2,4,6-trimethylaniline.
-
Difficulty in separating the desired indole from a non-polar impurity during column chromatography.
Causality and Mitigation:
The formation of 2,4,6-trimethylaniline is a direct consequence of the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. The three electron-donating methyl groups on the aromatic ring stabilize the resulting anilinic fragment, making this fragmentation pathway competitive with the desired[4][4]-sigmatropic rearrangement of the Fischer indole synthesis.[5]
Caption: Competing pathways in the Fischer indole synthesis.
Mitigation Strategies:
-
Choice of Acid:
-
Brønsted Acids: Often, weaker Brønsted acids like acetic acid can favor the desired cyclization over N-N bond cleavage. Stronger acids like sulfuric acid or hydrochloric acid should be used with caution and at lower concentrations and temperatures.
-
Lewis Acids: Lewis acids such as zinc chloride or boron trifluoride etherate can be effective catalysts and may offer a different reactivity profile compared to Brønsted acids.[1][4] Their efficacy can be substrate-dependent, and optimization is recommended.
-
-
Reaction Conditions:
-
Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or acetic acid are common.
-
Protocol for Minimizing 2,4,6-Trimethylaniline Formation:
-
Reactant Purity: Ensure that the this compound and the carbonyl compound are pure.
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve this compound (1 equivalent) and the ketone/aldehyde (1.1 equivalents) in ethanol. Add a catalytic amount of acetic acid. Stir at room temperature or slightly elevated temperature until TLC indicates complete formation of the hydrazone. The hydrazone can be isolated or used in situ.
-
Cyclization:
-
Method A (Brønsted Acid): Add the hydrazone (or the in situ mixture) to glacial acetic acid and heat to a moderate temperature (e.g., 80-100 °C), monitoring the reaction by TLC.
-
Method B (Lewis Acid): To a solution of the hydrazone in an anhydrous solvent (e.g., toluene, dichloromethane), add the Lewis acid (e.g., ZnCl₂, 1.2 equivalents) portion-wise. Heat the reaction mixture, monitoring by TLC.
-
-
Workup and Purification: Upon completion, cool the reaction mixture and neutralize the acid carefully. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic media?
While the hydrochloride salt form provides good stability for storage, in acidic solution, especially at elevated temperatures, 2,4,6-trimethylphenylhydrazine and its corresponding hydrazones can undergo degradation. The primary instability in the context of the Fischer indole synthesis is the susceptibility of the N-N bond to cleavage.
Q2: Can I use strong acids like concentrated sulfuric acid with this reagent?
Strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA) can be used but should be approached with caution.[1] They can promote rapid reaction but also significantly increase the likelihood of side reactions, particularly tar formation and N-N bond cleavage. If used, it is advisable to start at low temperatures and carefully control any exotherms. For many substrates, milder acids provide a better overall yield and cleaner reaction profile.
Q3: My reaction is not working at all. What should I check first?
If there is no reaction, consider the following:
-
Purity of Starting Materials: Impurities in either the hydrazine or the carbonyl compound can inhibit the reaction.
-
Catalyst Activity: Ensure your acid catalyst is of good quality and, if using a Lewis acid, that it is anhydrous.
-
Reaction Temperature: The reaction may require a higher temperature than initially attempted, especially if there is significant steric hindrance.
Q4: How can I effectively purify my indole product from unreacted starting materials and byproducts like 2,4,6-trimethylaniline?
Standard flash column chromatography on silica gel is typically effective.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point.
-
Separation: 2,4,6-trimethylaniline is a relatively non-polar amine and may co-elute with the desired indole depending on the substitution pattern of the indole. Careful selection of the eluent polarity is key. In some cases, a small amount of a basic modifier like triethylamine in the eluent can improve the chromatography of amine-containing compounds.
-
Alternative Purification: If chromatography is challenging, recrystallization or preparative HPLC may be necessary.
Q5: Are there any other potential side reactions I should be aware of?
Besides N-N bond cleavage and tar formation, other less common side reactions can occur:
-
Disproportionation: Hydrazines can sometimes undergo disproportionation reactions in acidic media to form anilines and azo compounds.
-
Rearrangements: While the[4][4]-sigmatropic rearrangement is the productive step, other unforeseen rearrangements could occur under harsh conditions, though this is less typical for the standard Fischer indole synthesis.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Zhang, D., et al. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis2011 , 2011(14), 2223-2236. [Link]
-
RSC Publishing. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B1968 , 1480-1486. [Link]
-
MySkinRecipes. This compound, 97%. [Link]
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Martínez, S., et al. Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc2008 , (xi), 169-180. [Link]
-
Taylor & Francis. Phenylhydrazine – Knowledge and References. [Link]
-
Völkert, M., et al. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis. J. Org. Chem.2002 , 67(20), 6902-10. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
-
ResearchGate. The repeating reactions of phenyl hydrazine hydrochloride (10 mmol),... [Link]
-
ResearchGate. Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. [Link]
Sources
Optimizing temperature for Fischer indole reaction with substituted hydrazines
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this venerable reaction, with a specific focus on the critical parameter of temperature, especially when working with substituted hydrazines. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and achieve optimal results.
Frequently Asked Questions (FAQs)
General Temperature Optimization
Q1: My Fischer indole synthesis is resulting in a low yield and significant tar formation. Could temperature be the cause?
A1: Absolutely. Temperature is a critical parameter in the Fischer indole synthesis, and improper temperature control is a common culprit for both low yields and the formation of tar-like byproducts.[1] The reaction requires elevated temperatures to overcome the activation energy of the key[2][2]-sigmatropic rearrangement step.[3] However, excessive heat can lead to the decomposition of starting materials, intermediates, or even the desired indole product, resulting in polymerization and tar formation.[4] The optimal temperature is highly substrate and catalyst-dependent, creating a delicate balance that must be empirically determined.[1]
Q2: What is a good starting point for temperature optimization in a Fischer indole synthesis?
A2: A prudent approach is to begin with milder conditions and incrementally increase the temperature.[1] For many standard reactions, a starting temperature of around 80°C is a reasonable choice, particularly when using catalysts like p-toluenesulfonic acid in solvents such as tert-butanol or acetic acid.[5] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no significant product formation is observed after a reasonable time, you can gradually increase the temperature in 10-20°C increments. This systematic approach helps to identify the lowest effective temperature, minimizing degradation.[4]
Q3: Can modern heating techniques improve temperature control and reaction outcomes?
A3: Yes, microwave-assisted synthesis has emerged as a powerful tool for the Fischer indole reaction.[4][6] Microwave irradiation offers rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reaction profiles with improved yields.[6] For instance, a conventional reaction requiring 8 hours of reflux might be completed in 10 minutes at 170°C under microwave conditions, with a significant increase in yield.[6] Continuous flow reactors, sometimes coupled with microwave heating, also provide excellent temperature control and can limit the formation of byproducts by minimizing the time the reactants are exposed to high temperatures.[7][8]
Impact of Hydrazine Substituents on Optimal Temperature
Q4: I am using a phenylhydrazine with a strong electron-donating group (e.g., -OCH₃, -CH₃) and getting a very low yield. How should I adjust the temperature?
A4: This is a classic challenge in the Fischer indole synthesis. While electron-donating groups (EDGs) can accelerate the desired[2][2]-sigmatropic rearrangement, they also destabilize the crucial N-N bond in a key protonated ene-hydrazine intermediate.[2][3][9] This increased instability makes a competing side reaction, the heterolytic cleavage of the N-N bond, a much more favorable pathway, leading to the formation of anilines and other byproducts instead of your indole.[3][9]
To mitigate this, you should generally use milder reaction conditions , including a lower temperature .[3] A stronger acid or higher temperature will only further promote the undesired N-N bond cleavage.[9] Consider starting your optimization at a lower temperature (e.g., 60-80°C) and using a milder acid catalyst, such as acetic acid.[3]
Q5: My substituted hydrazine contains an electron-withdrawing group (e.g., -NO₂, -Cl), and the reaction is not proceeding to completion. What is the recommended strategy?
A5: Electron-withdrawing groups (EWGs) have the opposite effect of EDGs. They strengthen the N-N bond, making the undesired cleavage less likely.[3] However, they also slow down the desired sigmatropic rearrangement by reducing the electron density of the aromatic ring.[3] Consequently, these substrates often require harsher reaction conditions to proceed to completion.[3]
In this case, you should consider:
-
Increasing the temperature: You may need to heat the reaction to reflux in solvents like toluene (110°C) or even higher.[10]
-
Using a stronger acid catalyst: Switching from a Brønsted acid like acetic acid to a more potent catalyst like polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can facilitate the reaction.[3][11]
Q6: How does steric hindrance from bulky substituents on the hydrazine affect the optimal temperature?
A6: Significant steric hindrance, such as from a tert-butyl group, can physically impede the conformational changes required for the[2][2]-sigmatropic rearrangement and subsequent cyclization steps.[1][11] To overcome this steric barrier, higher temperatures are generally required to provide the necessary kinetic energy for the reaction to proceed at a reasonable rate.[1] For sterically hindered substrates, it is common to use higher boiling point solvents and stronger acid catalysts like zinc chloride or polyphosphoric acid at temperatures ranging from 120-150°C.[11]
Troubleshooting Guide: Temperature Optimization Workflow
If you are facing issues with your Fischer indole synthesis, this workflow provides a systematic approach to diagnosing and resolving temperature-related problems.
Caption: Troubleshooting workflow for temperature optimization.
Data Summary: Temperature & Catalyst Selection
The optimal temperature is intrinsically linked to the choice of acid catalyst. The following table provides general recommendations for common catalytic systems.
| Catalyst System | Typical Temperature Range | Notes |
| Acetic Acid (AcOH) | 80 - 118°C (Reflux) | Often used as both solvent and catalyst. Good for hydrazines with EDGs where milder conditions are needed.[3][5] |
| p-Toluenesulfonic Acid (p-TSA) in Toluene | 80 - 110°C (Reflux) | A common Brønsted acid system. Dean-Stark trap can be used to remove water.[5] |
| Zinc Chloride (ZnCl₂) (Lewis Acid) | 120 - 150°C | Effective for sterically hindered or less reactive (EWG-substituted) substrates.[1][11] Requires anhydrous conditions. |
| Polyphosphoric Acid (PPA) | 80 - 140°C | Acts as both catalyst and solvent. Very effective for unreactive substrates but can make workup difficult due to its viscosity.[1][11] |
| Microwave-Assisted (various catalysts) | 100 - 180°C | Allows for superheating of solvents, leading to very short reaction times.[6][7] Excellent for high-throughput synthesis. |
Experimental Protocols
Protocol 1: Systematic Temperature Screening for a Novel Substituted Hydrazine
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for a new Fischer indole synthesis.
1. Reaction Setup: a. In an array of reaction vials, add the substituted arylhydrazine (1.0 eq) and the ketone/aldehyde (1.1 eq). b. To each vial, add the chosen solvent (e.g., toluene, 0.5 M concentration). c. Add the acid catalyst (e.g., p-TSA, 1.2 eq). d. Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon).
2. Temperature Screening: a. Place the vials in separate heating blocks or a parallel synthesizer set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C). b. Ensure vigorous stirring in each vial.
3. Monitoring and Analysis: a. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. b. Quench the aliquot with a saturated NaHCO₃ solution and extract with ethyl acetate. c. Analyze the organic extract by TLC or LC-MS to assess the conversion of starting material and the formation of the desired indole product and any byproducts.
4. Evaluation: a. Compare the results from each temperature point. Identify the temperature that provides the best balance of conversion rate and minimal byproduct formation. b. If no reaction occurs even at the highest temperature, consider switching to a stronger acid catalyst (see Protocol 2). If degradation is observed at all temperatures, a milder catalyst or lower temperature range may be necessary.
Protocol 2: High-Temperature Fischer Indole Synthesis with a Lewis Acid for EWG-Substituted Hydrazines
This protocol is designed for challenging substrates that require more forceful conditions.
1. Hydrazone Formation (Optional but Recommended): a. In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in ethanol. b. Heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting materials. c. Cool the mixture and isolate the hydrazone by filtration or remove the solvent under reduced pressure. Dry the hydrazone thoroughly.
2. Indolization Reaction: a. To a flame-dried round-bottom flask under an inert atmosphere, add the pre-formed hydrazone (1.0 eq) and anhydrous zinc chloride (1.5 - 2.0 eq).[11] b. Add a high-boiling point solvent, such as toluene or xylene. c. Heat the reaction mixture to the target temperature (e.g., 130°C) in an oil bath. d. Stir the reaction vigorously for 2-6 hours, monitoring its progress by TLC.[11]
3. Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding it to a stirred, chilled aqueous solution of sodium hydroxide or Rochelle's salt to dissolve the zinc salts. c. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). e. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
- Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
- Benchchem. (n.d.). Optimizing reaction conditions for Fischer indole synthesis of carbazoles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ijrpr. (n.d.). Microwave Assisted Synthesis and Evaluation of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Benchchem. (n.d.). Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center.
- Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
- ResearchGate. (n.d.). A continuous flow microwave-assisted Fischer indole synthesis of 7-Ethyltryptophol.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids.
- Benchchem. (n.d.). Low yield in Fischer indole synthesis with 4-tert-Butylphenylhydrazine hydrochloride.
- ResearchGate. (n.d.). Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions.
- ResearchGate. (n.d.). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
- Colomer, I., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. DOI:10.1039/D2GC00724J.
- NIH. (n.d.). Why Do Some Fischer Indolizations Fail?.
- ResearchGate. (n.d.). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis.
- Schmidt, M. A. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Journal of Organic Chemistry. DOI: 10.1021/acs.joc.1c00203.
- Benchchem. (n.d.). Effect of substituents on Fischer indole synthesis yield.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Gore, S., Baskaran, S., & König, B. (2012). Fischer indole synthesis in low melting mixtures. Organic Letters. DOI: 10.1021/ol302034r.
- ResearchGate. (n.d.). Fischer Indole Synthesis in Low Melting Mixtures.
- D'Agostino, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules.
- ACS Publications. (n.d.). The Fischer Indole Synthesis. Chemical Reviews.
- ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
- NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.
- Tokyo Chemical Industry UK Ltd. (n.d.). Fischer Indole Synthesis.
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Technical Support Center: Navigating the Challenges of Fischer Indolization with Hindered Ketones
Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful reaction, particularly when employing sterically hindered ketones. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Introduction: The Steric Hurdle in a Classic Reaction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, provides a versatile route to the indole nucleus, a privileged scaffold in medicinal chemistry.[1] The reaction proceeds through the acid-catalyzed rearrangement of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1][2] While broadly applicable, the reaction's efficiency can be significantly hampered by steric hindrance in the ketone starting material. This guide will address the common failures and low yields observed in such cases and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may be facing in a question-and-answer format, grounded in mechanistic insight and practical experience.
Q1: My Fischer indolization with a hindered ketone is not proceeding at all. What are the likely causes and how can I initiate the reaction?
A1: A complete lack of reactivity with hindered ketones in a Fischer indolization typically points to one of two critical bottlenecks: the failure of the initial hydrazone formation or an prohibitively high activation energy for the subsequent[3][3]-sigmatropic rearrangement.
-
Causality: Steric bulk around the carbonyl group can significantly slow down the initial condensation with the arylhydrazine to form the necessary hydrazone intermediate. Even if the hydrazone is formed, the subsequent acid-catalyzed tautomerization to the enehydrazine and the key C-C bond-forming[3][3]-sigmatropic rearrangement are also sterically sensitive steps.[4]
-
Troubleshooting Strategies:
-
Pre-form and Isolate the Hydrazone: Instead of a one-pot approach, consider a two-step procedure. First, synthesize and isolate the hydrazone under milder conditions, which may require longer reaction times or a different solvent system. This ensures the key intermediate is present before attempting the more forcing cyclization conditions.[5]
-
Increase Thermal Energy: The[3][3]-sigmatropic rearrangement often has a high activation barrier that is exacerbated by steric hindrance.[5] Gradually increasing the reaction temperature while carefully monitoring for decomposition can be effective. High-boiling point solvents like toluene, xylene, or even sulfolane can be employed.
-
Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to overcome high activation barriers by rapidly and efficiently heating the reaction mixture.[6][7] This can lead to significantly shorter reaction times and improved yields where conventional heating fails.[6]
-
Catalyst Screening: The choice of acid catalyst is paramount. If a standard Brønsted acid like HCl or H₂SO₄ is ineffective, a switch to a stronger acid system or a Lewis acid might be necessary.
-
Q2: I'm observing very low yields and significant tar formation. How can I improve the yield and minimize byproducts?
A2: Low yields coupled with the formation of tarry byproducts are classic symptoms of harsh reaction conditions causing decomposition of starting materials, intermediates, or the indole product itself.[5]
-
Causality: Hindered substrates often require more forcing conditions (higher temperatures, stronger acids) to drive the reaction forward. However, these same conditions can promote undesirable side reactions. The indole nucleus itself can be sensitive to strong acids and high temperatures, leading to polymerization.[3] Additionally, cleavage of the N-N bond in the hydrazone intermediate can occur, leading to aniline and other byproducts.[8]
-
Troubleshooting Strategies:
-
Optimize Catalyst Choice and Loading: The "sweet spot" for catalysis is crucial. A catalyst that is too strong can cause decomposition, while one that is too weak will result in a sluggish or incomplete reaction.[3] A systematic screening of both Brønsted and Lewis acids is recommended. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3][9] Eaton's reagent (P₂O₅ in MeSO₃H) can also be a powerful alternative.[3]
-
Temperature Titration: Carefully optimize the reaction temperature. The goal is to find the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.[5]
-
Consider a Milder Lewis Acid: Lewis acids such as ZnCl₂, BF₃·OEt₂, or AlCl₃ can sometimes promote the reaction under milder conditions than strong Brønsted acids, potentially reducing tar formation.[1][10]
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to byproduct formation.[5]
-
Table 1: Comparison of Common Acid Catalysts for Fischer Indolization
| Catalyst Type | Examples | Strengths | Considerations for Hindered Ketones |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | Readily available, cost-effective. PPA is a strong dehydrating agent. | Can require high temperatures and lead to charring with sensitive substrates.[3] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Can be effective at lower temperatures, potentially reducing side reactions.[11] | Stoichiometric amounts are often required. Anhydrous conditions are critical.[12] |
| Heterogeneous Catalysts | Zeolites, Montmorillonite Clays | Ease of separation, potential for recyclability.[13] | May exhibit shape selectivity, which could be advantageous for regiocontrol.[14] |
Q3: My hindered ketone is unsymmetrical, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regiochemical outcome is determined by the direction of enehydrazine formation, which is influenced by both steric and electronic factors.
-
Causality: With an unsymmetrical ketone, two different enehydrazine tautomers can form, each leading to a different indole regioisomer. Generally, the reaction favors the formation of the less sterically hindered enehydrazine.[3][5] However, the acidity of the medium can also play a significant role in directing this equilibrium.[15]
-
Troubleshooting Strategies:
-
Leverage Steric Hindrance: In many cases, the inherent steric bulk of one side of the ketone will naturally favor the formation of the enehydrazine on the less hindered side.[3]
-
Choice of Acid Catalyst: The choice of acid can influence the regioselectivity. For instance, stronger acids may favor the formation of the indole from the less substituted enamine.[10] Eaton's reagent has been shown to provide good regiocontrol, often favoring the 3-unsubstituted indole when using methyl ketones.[3]
-
Solvent Effects: While often a secondary factor, the choice of solvent can sometimes influence the ratio of regioisomers.[16]
-
Consider a Directed Synthesis: If achieving high regioselectivity is critical and proves difficult through reaction optimization, a different synthetic strategy that unambiguously installs the desired substitution pattern may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Fischer Indolization using Eaton's Reagent
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation of Eaton's Reagent: In a well-ventilated fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with efficient stirring, typically in a 1:10 w/w ratio. The addition is exothermic, so cooling may be necessary.[3]
-
Hydrazone Formation (Optional but Recommended for Hindered Ketones): In a separate flask, dissolve the hindered ketone (1 equivalent) and the desired arylhydrazine (1 equivalent) in a suitable solvent like ethanol or toluene. Add a catalytic amount of acetic acid and heat the mixture (e.g., 80 °C) while monitoring by TLC until the starting materials are consumed. Isolate the hydrazone by cooling and filtration or by extraction.
-
Indolization: Dissolve the purified hydrazone in a suitable solvent (e.g., dichloromethane). Add the prepared Eaton's reagent to the solution. Stir the reaction at the appropriate temperature (starting from room temperature and gently warming if necessary) and monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]
Visualizing the Process
The Fischer Indolization Mechanism
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis.
Caption: A decision-making workflow for troubleshooting failed Fischer indolizations.
Concluding Remarks
While the Fischer indolization of hindered ketones presents a formidable challenge, a systematic and mechanistically informed approach to troubleshooting can often lead to success. By carefully considering the distinct stages of the reaction—hydrazone formation, sigmatropic rearrangement, and cyclization—and by methodically optimizing catalyst, temperature, and reaction setup, even the most recalcitrant substrates can be coaxed to yield the desired indole products. We hope this guide serves as a valuable resource in your synthetic efforts.
References
- Benchchem. (n.d.). avoiding side reactions in Fischer indole synthesis.
- Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
- Benchchem. (n.d.). optimizing reaction conditions for Fischer indole synthesis of carbazoles.
- Prochazka, M. P., & Carlson, R. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica.
- Benchchem. (n.d.). Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Green Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Royal Society of Chemistry. doi:10.1039/D2GC00724J
- Prochazka, M. P., & Carlson, R. (n.d.). On the Roles of Lewis Acid and Solvents in the Fischer Indole Synthesis. SciSpace.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
- RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. doi:10.1039/C7RA10716A
-
Brieflands. (n.d.). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Retrieved from [Link]
-
NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). The Catalytic Asymmetric Fischer Indolization. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Retrieved from [Link]
-
Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
MSU chemistry. (n.d.). Assymetric Induction. Retrieved from [Link]
-
Universität zu Köln. (n.d.). THE CATALYTIC ASYMMETRIC FISCHER INDOLIZATION AND BEYOND I n a u g u r a l - D i s s e r t a t i o n. Retrieved from [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies on the Fischer indole synthesis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Brønsted versus Lewis Acid Catalysis in asymmetric C3‐indolylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Retrieved from [Link]
-
NIH. (n.d.). Exploration of the interrupted Fischer indolization reaction. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Retrieved from [Link]
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Technical Support Center: Improving the Regioselectivity of Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in their synthetic routes. Instead of a generic overview, we will tackle specific, frequently encountered problems in a direct question-and-answer format, providing not just protocols but the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot and optimize your reactions effectively.
Section 1: The Fischer Indole Synthesis: Navigating the[1][1]-Sigmatropic Shift
The Fischer method is a robust and widely used reaction, but controlling which side of an unsymmetrical ketone reacts to form the indole ring is a common and critical challenge. Regioselectivity is determined during the acid-catalyzed rearrangement of the arylhydrazone intermediate, specifically by which enamine tautomer is formed and undergoes the[1][1]-sigmatropic shift.[2][3]
Frequently Asked Questions (FAQs)
Q1: I'm using an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of two regioisomeric indoles. How can I control the reaction to favor one isomer?
A1: This is the most common issue in Fischer indolization. The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions, particularly the acid catalyst.[4]
-
Acid Catalyst Choice is Critical: The nature and strength of the acid directly influence the direction of enamine formation from the phenylhydrazone.[2][5]
-
Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can produce different isomeric ratios.[5] It is highly recommended to screen a panel of acids.
-
Stronger acids tend to favor the formation of the kinetic, less-substituted enamine, which leads to the indole with a substituent at the C3-position.[5][6]
-
-
Steric Effects: The crucial[1][1]-sigmatropic rearrangement is highly sensitive to steric bulk on both the hydrazine and the ketone.[4] The reaction will often favor the pathway proceeding through the less sterically crowded ene-hydrazine intermediate.
-
Electronic Effects: Electron-withdrawing groups on the arylhydrazine can hinder the reaction, while electron-donating groups generally accelerate it.[4] In some cases, strongly electron-donating substituents can cause the reaction to fail entirely by promoting a competing N-N bond cleavage pathway.[7]
Q2: My goal is to synthesize a 2,3-unsubstituted indole from a methyl ketone, but the reaction yields the 2-methylindole isomer. How can I force the reaction toward the less substituted side?
A2: To favor the formation of the less-substituted enamine intermediate from a methyl ketone, a particularly effective and often preferred method is the use of Eaton's reagent (a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid).[4] This strong, dehydrating acid medium provides excellent regiocontrol, directing the cyclization away from the methyl group.[4]
Troubleshooting Workflow: Fischer Indole Synthesis
Caption: Decision workflow for troubleshooting poor regioselectivity.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol provides a baseline procedure that can be adapted for optimization.
-
Preparation of Acetophenone Phenylhydrazone:
-
In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in ethanol (5 mL) and glacial acetic acid (1 mL).
-
To this solution, add phenylhydrazine (4.53 g) dropwise while swirling.
-
Heat the mixture on a sand bath for 10-15 minutes.
-
Cool the mixture in an ice bath to precipitate the phenylhydrazone.
-
Collect the solid by filtration, wash with dilute HCl (3 mL), followed by cold ethanol (5 mL).[5]
-
-
Indolization:
-
Mix the dried acetophenone phenylhydrazone (2.0 g) with anhydrous zinc chloride (4.0 g).
-
Heat the mixture in an oil bath maintained at 170 °C for 25 minutes.
-
Cool the reaction vessel and add 20 mL of water and 5 mL of concentrated HCl.
-
Heat the mixture to boiling, then allow it to cool. The product will solidify.
-
Collect the crude product by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield 2-phenylindole.
-
Section 2: The Larock Indole Synthesis: Mastering the Palladium Catalyst
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[5][8] When using unsymmetrical alkynes, regioselectivity becomes a primary concern, dictated by the migratory insertion of the alkyne into the aryl-palladium bond.[5]
Frequently Asked Questions (FAQs)
Q1: How is regioselectivity controlled in the Larock synthesis with an unsymmetrical alkyne?
A1: The outcome is governed by a combination of steric and electronic factors during the carbopalladation step.[5][8]
-
Steric Effects: The general, though not absolute, rule is that the more sterically demanding substituent of the alkyne will be placed at the C2-position of the resulting indole.[5] This is thought to be driven by minimizing steric hindrance in the developing carbon-carbon bond during the syn-insertion phase.[8]
-
Electronic Effects: The electronic properties of the alkyne substituents can override steric effects. A study using diarylacetylenes demonstrated a clear trend:
-
Electron-withdrawing groups (EWGs) on one of the aryl rings favor placing that ring at the C2-position .
-
Electron-donating groups (EDGs) favor placing the substituted aryl ring at the C3-position .[9]
-
Q2: I'm using an alkyne with functional groups like esters or Boc-protected amines, but I'm seeing low regioselectivity. Why aren't these bulky groups directing the reaction effectively?
A2: This is a documented limitation. Functional groups such as esters and Boc-protected amines at the homopropyargylic position have been shown to exert poor directing effects in the Larock synthesis.[5][10] In these cases, the regioselectivity is often low to moderate, suggesting that these groups do not provide a strong enough steric or electronic bias to control the insertion step effectively.[5][11] The outcome may revert to being primarily influenced by the steric bulk of the other alkyne substituent.[5]
Data Summary: Electronic Effects in Larock Synthesis
The following table summarizes the observed regioselectivity in the synthesis of 2,3-diarylindoles, demonstrating a clear correlation with the electronic nature of the substituent on one of the alkyne's aryl rings.
| R¹ Substituent (on Phenyl) | R² Substituent (on Phenyl) | Major Isomer | Regioisomeric Ratio (C2-Ar¹ : C3-Ar¹) |
| H | 4-CF₃ (EWG) | 2-(4-CF₃-phenyl)-3-phenylindole | >95:5 |
| H | 4-Cl (EWG) | 2-(4-Cl-phenyl)-3-phenylindole | 82:18 |
| H | 4-Me (EDG) | 2-phenyl-3-(4-Me-phenyl)indole | 32:68 |
| H | 4-OMe (EDG) | 2-phenyl-3-(4-OMe-phenyl)indole | 24:76 |
| Data synthesized from findings reported in The Journal of Organic Chemistry.[9] |
Predictive Workflow for Larock Regioselectivity
Caption: Predicting the major isomer in a Larock indole synthesis.
Section 3: The Bischler-Möhlau Indole Synthesis: Taming a Harsh Reaction
This classical synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for requiring harsh conditions, often resulting in poor yields and unpredictable regioselectivity.[5][12] The complex mechanism can proceed through multiple pathways, making control difficult.[5]
Frequently Asked Questions (FAQs)
Q1: My Bischler-Möhlau synthesis is giving a very low yield and a mixture of intractable products. What can I do?
A1: The harsh reaction conditions are the primary cause of low yields and side product formation.[12] The key to improving this reaction is to use milder, more modern protocols.
-
Catalyst Modification: The addition of lithium bromide as a catalyst has been shown to facilitate the reaction under significantly milder conditions, improving yields and reducing degradation.[5][12]
-
Microwave Irradiation: Employing microwave-assisted, solvent-free conditions can dramatically improve yields and shorten reaction times, often providing a cleaner product profile.[12]
Q2: What determines the regioselectivity in the Bischler-Möhlau synthesis?
A2: The final product distribution is highly dependent on the specific substrates and reaction conditions, as the mechanism is complex.[5] Isotopic labeling studies have shown that the reaction can proceed through an imine intermediate, which helps to explain the formation of the rearranged 2-aryl indole as the major product in certain cases.[13] Due to this unpredictability, if regioselectivity is a major concern, alternative indole syntheses like the Larock or Fischer methods are often more reliable.
Section 4: Modern C-H Functionalization: The Power of Directing Groups
A major goal in modern indole synthesis is the ability to functionalize specific C-H bonds directly, overriding the inherent electronic preferences of the indole nucleus (which favors C3).[14][15] This is most powerfully achieved using directing groups (DGs).
Frequently Asked Questions (FAQs)
Q1: How can I achieve regioselective functionalization at the C4 position of the indole ring, which is typically unreactive?
A1: Functionalizing the C4 position requires overriding the natural reactivity of the pyrrole ring. A highly effective strategy is to use a transient directing group . For example, an aldehyde (formyl group) installed at the C3 position can act as a directing group for ruthenium-catalyzed C4 arylation.[16][17] This strategy allows for the synthesis of 4-substituted indoles, which are important precursors for many alkaloids.[16][18]
Q2: Is it possible to switch selectivity between C2 and C3 arylation in a direct C-H functionalization reaction?
A2: Yes, this can be achieved by carefully tuning the reaction components.
-
Ligand Control: In the Pd(II)-catalyzed oxidative Heck reaction of indoles, the development of specific sulfoxide-2-hydroxypyridine (SOHP) ligands allows for a switch between the intrinsic C3-selectivity and the more challenging C2-selectivity.[19][20]
-
Base and Solvent Control: For the direct arylation of free (NH)-indoles, a switch from C2 to C3 arylation can be achieved by changing the magnesium base used in the reaction.[14] Furthermore, solvent choice can be a powerful tool; in some copper-catalyzed systems, using THF can favor C3 arylation, while switching to toluene can promote a domino process leading to the C2-arylated product.[21]
Q3: Can N-protecting groups be used to direct C-H functionalization?
A3: Absolutely. N-acyl protecting groups are not just for protection; they are powerful directing groups. The choice of group can direct functionalization to different positions. For example, an N-pivaloyl group can be used to direct chemistry to the C7 position.[22] This strategy is a cornerstone of modern regioselective C-H activation.[23]
Generalized Catalytic Cycle for Directing Group-Assisted C-H Functionalization
Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.[22]
Data Summary: Common Directing Groups for Indole C-H Functionalization
| Directing Group (Position) | Target Position | Metal Catalyst | Reaction Type |
| N-Pivaloyl | C7 | Pd(II), Rh(III) | Arylation, Olefination |
| N-Benzoyl | C2 | Ru(II) | Alkenylation |
| C3-Formyl (transient) | C4 | Ru(II), Pd(II) | Arylation |
| N-P(O)tBu₂ | C7 | Pd(II) | Arylation |
| N-Pyrimidyl | C2 | Rh(III) | Alkenylation |
| Table compiled from data in referenced literature.[17][22][23][24] |
References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]
-
Sugino, K., Yoshimura, H., Nishikawa, T., & Isobe, M. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. Retrieved from [Link]
-
Facchetti, S., et al. (2013). Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. The Journal of Organic Chemistry, 68(24), 9637-9640. Retrieved from [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Retrieved from [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed. Retrieved from [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6262-6269. Retrieved from [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. Retrieved from [Link]
-
Sugino, K., Yoshimura, H., Nishikawa, T., & Isobe, M. (2008). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-STAGE. Retrieved from [Link]
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88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism. 88Guru. Retrieved from [Link]
-
Gande, M., & Prathap, I. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme E-Journals. Retrieved from [Link]
-
Aissa, H., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. Retrieved from [Link]
-
Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(37), 12764-12765. Retrieved from [Link]
-
SciSpace. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. Retrieved from [Link]
-
Wang, S., et al. (2022). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 20(24), 4895-4911. Retrieved from [Link]
-
ResearchGate. (n.d.). C2 vs. C3 functionalisation of the oxindole scaffold. ResearchGate. Retrieved from [Link]
-
Jiao Research Group. (2020). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Jiao Research Group. Retrieved from [Link]
-
Lanke, V. (2018). Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis. etd@IISc. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. Retrieved from [Link]
-
Yang, S., et al. (2022). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, 9(4), 1023-1032. Retrieved from [Link]
-
Oñate, A., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(26), 9929-9934. Retrieved from [Link]
-
New Journal of Chemistry. (2018). Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Catalysis. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Retrieved from [Link]
-
Sugino, K., et al. (2008). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. Retrieved from [Link]
-
Thomson, R. J., & Birlirakis, N. (2012). Why Do Some Fischer Indolizations Fail?. National Institutes of Health. Retrieved from [Link]
-
Black, D. StC., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. Retrieved from [Link]
-
Green Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Royal Society of Chemistry. Retrieved from [Link]
-
Arkivoc. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-GLOBAL. Retrieved from [Link]
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Technical Support Center: Purification of Indoles from 2,4,6-Trimethylphenylhydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of sterically hindered indoles synthesized via the Fischer indole synthesis using 2,4,6-trimethylphenylhydrazine (mesitylhydrazine). The inherent steric bulk of the trimethylphenyl moiety presents unique challenges in both the reaction and subsequent purification steps. This document is designed to help you navigate these complexities, improve your product purity, and increase your overall yield.
Introduction: The Challenge of Steric Hindrance
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[2] When using 2,4,6-trimethylphenylhydrazine, the resulting indole will bear methyl groups at the 4, 6, and 7-positions. This high degree of substitution, particularly the flanking methyl groups at positions 4 and 6, introduces significant steric hindrance around the indole core.
This steric congestion can lead to several challenges:
-
Lower Reaction Yields: The bulky trimethylphenyl group can impede the critical[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis, potentially leading to lower reaction rates and overall yields.[3]
-
Atypical Physical Properties: The resulting polysubstituted indoles often exhibit altered solubility profiles and a reduced tendency to form well-defined crystals compared to less substituted analogs. This can make purification by standard recrystallization techniques difficult.
-
Chromatographic Complications: The interaction of these sterically hindered and often electron-rich indoles with stationary phases like silica gel can be unpredictable, leading to issues such as poor separation, band tailing, and on-column degradation.
This guide provides a structured approach to troubleshooting these common issues, offering both theoretical explanations and actionable protocols to enhance your success.
Troubleshooting Guide: A Problem-Solution Approach
This section is organized in a question-and-answer format to directly address the most common problems encountered during the purification of these challenging indole derivatives.
I. Reaction Workup and Initial Purification
Question 1: My reaction mixture is a dark, tarry mess. How can I effectively isolate the crude product?
Answer: The formation of tar and polymeric byproducts is a frequent issue in Fischer indole synthesis, often exacerbated by strong acids and high temperatures.[4] A careful workup is crucial to remove the majority of these intractable materials before attempting chromatographic purification.
Causality: Harsh acidic conditions can promote side reactions and polymerization of starting materials or the indole product itself. The electron-rich nature of the trimethyl-substituted indole can also make it more susceptible to oxidation and degradation.
Troubleshooting Protocol:
-
Neutralization: After cooling the reaction mixture, carefully quench the acid by pouring the mixture onto crushed ice and slowly adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the evolution of CO₂ ceases and the pH is neutral to slightly basic (pH 7-8). Avoid using strong bases like NaOH initially, as this can sometimes promote the formation of emulsions.
-
Extraction: Extract the crude product with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL for a 100 mL reaction volume) to ensure complete recovery of the product.
-
Washing: Wash the combined organic extracts sequentially with:
-
Water (to remove inorganic salts).
-
Brine (saturated NaCl solution) to break up any emulsions and aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Pro-Tip: If a significant amount of tar remains insoluble after the initial extraction, you can attempt to triturate the tarry residue with a less polar solvent like hexanes or a mixture of hexanes and ethyl acetate to coax out more of the desired product.
II. Purification by Column Chromatography
Question 2: My indole is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's going on?
Answer: Streaking, or tailing, of nitrogen-containing compounds like indoles on silica gel is a classic problem. This is due to the interaction of the basic lone pair of electrons on the indole nitrogen with the acidic silanol groups (Si-OH) on the surface of the silica gel.
Causality: The acidic silanol groups can protonate the indole, leading to strong, non-specific binding. This results in a slow, continuous elution of the compound, causing the characteristic "streak" or "tail" instead of a tight band.
Troubleshooting and Optimization Strategies:
-
Deactivate the Silica Gel:
-
Basic Modifier in the Eluent: Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system.[5] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your indole.
-
Pre-treatment of Silica: You can prepare a slurry of your silica gel in the chosen eluent containing the basic modifier before packing the column.
-
-
Optimize the Eluent System:
-
TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (a ΔRf of at least 0.2 between your product and major impurities) and a target Rf for your product of around 0.25-0.35 for optimal column separation.
-
Common Eluent Systems: For polysubstituted indoles, which are often less polar, start with a low polarity eluent and gradually increase the polarity. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[6][7]
-
-
Consider an Alternative Stationary Phase:
-
Neutral or Basic Alumina: If your indole is particularly acid-sensitive, switching to neutral or basic alumina can be a good alternative to silica gel.[8]
-
Reversed-Phase Chromatography: For very non-polar indoles or if normal-phase chromatography fails, reversed-phase (C18) silica gel can be effective. Elution is typically performed with a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Experimental Protocol: Column Chromatography of a 4,6,7-Trimethyl-Substituted Indole
-
Column Preparation:
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes + 0.5% triethylamine).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes, all containing 0.5% triethylamine) based on the separation observed on your TLC plates.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
III. Purification by Recrystallization
Question 3: I'm having trouble recrystallizing my indole. It either oils out or remains soluble even at low temperatures. What should I do?
Answer: The bulky methyl groups on the indole ring can disrupt crystal lattice formation, making recrystallization challenging. "Oiling out" occurs when the compound comes out of solution as a liquid because the solution is still above the compound's melting point, or because impurities are depressing the melting point.
Causality: The "like dissolves like" principle is key. The trimethyl-substituted indole has both non-polar (the aromatic rings and methyl groups) and polar (the N-H bond) characteristics. Finding a single solvent with the ideal solubility profile (poorly soluble when cold, highly soluble when hot) can be difficult.
Troubleshooting and Optimization Strategies:
-
Solvent Screening:
-
Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents for recrystallization of indoles can include ethanol, methanol, or toluene.[5]
-
Mixed Solvent Systems: This is often the most effective approach for challenging recrystallizations.[3] The goal is to find a pair of miscible solvents where your indole is soluble in one ("good" solvent) and insoluble in the other ("poor" or "anti-solvent").
-
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude indole in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" anti-solvent (e.g., hexanes, heptane, or water) dropwise until the solution becomes faintly cloudy (this is the point of saturation).[10]
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
| Common Mixed Solvent Systems for Indole Recrystallization |
| Ethyl Acetate / Hexanes |
| Dichloromethane / Hexanes |
| Acetone / Water |
| Ethanol / Water |
| Toluene / Heptane |
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction is giving a very low yield. What are the likely causes for a sterically hindered substrate like 2,4,6-trimethylphenylhydrazine?
A1: Low yields with sterically hindered hydrazines are common.[3] The primary reasons include:
-
Steric Hindrance: The bulky trimethylphenyl group can slow down the key[3][3]-sigmatropic rearrangement. To overcome this, you may need to use higher reaction temperatures or longer reaction times. However, this must be balanced against the risk of decomposition.
-
Inappropriate Acid Catalyst: For sterically hindered substrates, stronger acid catalysts are often required. Polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are often more effective than milder acids like acetic acid.[3]
-
N-N Bond Cleavage: Electron-donating groups (like the methyl groups) on the phenylhydrazine can sometimes promote an undesired cleavage of the N-N bond in an intermediate, leading to byproducts instead of the indole.[11]
-
Purity of Starting Materials: Hydrazines can degrade over time. Ensure your 2,4,6-trimethylphenylhydrazine is pure.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic and analytical techniques is essential:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For a 4,6,7-trimethyl-substituted indole, you should expect to see:
-
¹H NMR: A characteristic N-H proton signal (often broad), signals for the protons on the indole's five-membered ring, a singlet for the C5-H, and singlets for the three methyl groups.
-
¹³C NMR: The appropriate number of signals for the carbon skeleton. The chemical shifts of the methyl carbons can help confirm their positions.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp melting point range for a crystalline solid is a classic indicator of high purity.
Q3: Are there any alternatives to column chromatography and recrystallization for purifying these indoles?
A3: Yes, for particularly challenging separations, you might consider:
-
Preparative HPLC: This can offer much higher resolution than standard column chromatography, but it is more expensive and time-consuming for larger quantities.
-
Acid-Base Extraction: If your crude mixture contains significant acidic or basic impurities, a liquid-liquid extraction with a dilute acid or base can be a simple and effective initial purification step.
-
Sublimation: For some non-polar, thermally stable indoles, sublimation under high vacuum can be an excellent purification method.
Visualizing the Workflow and Challenges
To better understand the processes discussed, the following diagrams illustrate the key concepts.
Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer indole synthesis.
Common Side Reactions
Caption: Competing pathways in the Fischer indole synthesis.
Purification Troubleshooting Logic
Caption: A decision-making guide for purification strategies.
References
-
Garg, N. K., et al. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 74(3), 1045–1051. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
Beilstein Journals. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
-
Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. [Link]
-
MacMillan, D. W. C., et al. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Tetrahedron Letters, 49(13), 2051–2053. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]
-
Heravi, M. M., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3788. [Link]
-
NIH. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]
-
MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
YMER. (2022). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. [Link]
- Google Patents. (1992). Process of preparing purified aqueous indole solution.
-
Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]
-
University of Rochester. (n.d.). Column Chromatography Notes. [Link]
-
ResearchGate. (2015). How can I do column chromatography if the product has poor solubility in solvent?[Link]
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Navigating Reactions with 2,4,6-Trimethylphenylhydrazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 2,4,6-trimethylphenylhydrazine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of working with this sterically hindered hydrazine. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ultimately prevent the formation of unwanted byproducts, ensuring the integrity and success of your synthetic endeavors.
This guide is structured to address the specific issues you may encounter, moving from immediate troubleshooting to a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
When working with 2,4,6-trimethylphenylhydrazine, particularly in the context of the Fischer indole synthesis, several common problems can arise. The steric bulk of the three methyl groups on the phenyl ring significantly influences its reactivity, often leading to challenges not as prevalent with simpler phenylhydrazines.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Hydrazone Formation: The initial condensation between the sterically hindered 2,4,6-trimethylphenylhydrazine and the carbonyl compound may be slow or incomplete. 2. Failure of[1][1]-Sigmatropic Rearrangement: The bulky methyl groups can sterically impede the key rearrangement step of the Fischer indole synthesis. 3. Degradation of Starting Material or Product: Harsh acidic conditions can lead to decomposition. | 1. Optimize Hydrazone Formation: - Pre-form the hydrazone: Instead of an in situ reaction, consider forming the hydrazone separately under milder conditions (e.g., refluxing in ethanol with a catalytic amount of acetic acid) before proceeding with the cyclization. This ensures the initial condensation is complete. 2. Facilitate Rearrangement: - Choice of Acid Catalyst: A stronger acid may be required to promote the reaction with a sterically hindered substrate. Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for challenging substrates.[2] - Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the rearrangement. Monitor for decomposition. 3. Minimize Degradation: - Temperature Control: Start with milder conditions and incrementally increase the temperature. High temperatures can lead to the formation of tars and other decomposition byproducts.[2] - Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Formation of Multiple Products (Regioisomers with Unsymmetrical Ketones) | 1. Competing Ene-hydrazine Formation: With an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric indoles. The steric hindrance of the 2,4,6-trimethylphenylhydrazine will strongly influence this ratio. | 1. Strategic Catalyst Selection: - Acid Strength: The choice of acid catalyst and its concentration can significantly influence regioselectivity. Stronger acids may favor the formation of the indole from the less substituted enamine intermediate. 2. Temperature Optimization: - Kinetic vs. Thermodynamic Control: Lower temperatures may favor the thermodynamically more stable regioisomer, while higher temperatures could lead to the kinetically favored product. A systematic temperature study is recommended. |
| Formation of Dark, Tarry Byproducts | 1. Polymerization/Decomposition: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can cause the starting materials, intermediates, or the final indole product to polymerize or decompose.[2] | 1. Milder Reaction Conditions: - Acid Concentration: Use the minimum effective concentration of the acid catalyst. - Solvent Choice: Consider using a higher-boiling, non-polar solvent to allow for better temperature control and potentially reduce side reactions. 2. Shorter Reaction Times: - Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions. |
| Difficult Purification of the Final Product | 1. Presence of Polar Impurities: Tarry byproducts and residual acid can make chromatographic purification challenging. 2. Similar Polarity of Isomers: If regioisomers are formed, their similar polarities can make separation by standard column chromatography difficult. | 1. Work-up Procedure: - Aqueous Wash: After the reaction, a thorough aqueous work-up with a base (e.g., saturated sodium bicarbonate solution) is crucial to neutralize the acid catalyst. 2. Chromatographic Techniques: - Solvent System Optimization: Experiment with a variety of solvent systems for column chromatography. Sometimes, a small addition of a more polar solvent or a different solvent system (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) can improve separation. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A solvent screen is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when using 2,4,6-trimethylphenylhydrazine in a Fischer indole synthesis?
A1: Due to the steric hindrance from the two ortho-methyl groups, the primary challenges are often incomplete reaction and the formation of regioisomers when using unsymmetrical ketones. Additionally, under harsh acidic conditions, you may observe:
-
Tar and Polymeric Materials: These are complex, high-molecular-weight byproducts resulting from the decomposition and polymerization of starting materials, intermediates, or the product.[2]
-
Products from N-N Bond Cleavage: While the[1][1]-sigmatropic rearrangement is the desired pathway, competing cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can occur, leading to various amine and imine byproducts.[3]
-
Aldol Condensation Products: The ketone starting material can undergo self-condensation under acidic conditions, especially at elevated temperatures.[2]
Q2: How does the steric hindrance of 2,4,6-trimethylphenylhydrazine specifically impact the Fischer indole synthesis?
A2: The two methyl groups at the ortho positions (positions 2 and 6) of the phenyl ring create significant steric bulk around the hydrazine moiety. This has two main consequences:
-
Slower Reaction Rates: The steric hindrance can slow down both the initial formation of the hydrazone and the subsequent intramolecular[1][1]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.[2]
-
Influence on Regioselectivity: When reacting with an unsymmetrical ketone, the steric bulk of the 2,4,6-trimethylphenylhydrazine will strongly favor the formation of the ene-hydrazine intermediate on the less sterically hindered side of the ketone. This can be a powerful tool for controlling regioselectivity.
Q3: What are the optimal reaction conditions to start with for a Fischer indole synthesis using 2,4,6-trimethylphenylhydrazine?
A3: A good starting point is to pre-form the hydrazone by reacting 2,4,6-trimethylphenylhydrazine with your ketone in a solvent like ethanol with a catalytic amount of acetic acid. For the cyclization step, a common starting condition is to use a Brønsted acid like p-toluenesulfonic acid or a Lewis acid like zinc chloride in a higher-boiling solvent such as toluene or xylene, with heating. However, the optimal conditions are highly substrate-dependent, and we recommend starting with small-scale screening experiments to find the best combination of acid catalyst, solvent, and temperature for your specific reaction.
Q4: Can I use microwave irradiation to promote reactions with 2,4,6-trimethylphenylhydrazine?
A4: Yes, microwave-assisted synthesis can be a very effective technique, often leading to significantly shorter reaction times and improved yields. The rapid and uniform heating provided by microwave irradiation can help overcome the activation energy barriers associated with sterically hindered substrates.
Experimental Protocol: A General Guideline for Fischer Indole Synthesis with 2,4,6-Trimethylphenylhydrazine
This protocol provides a general framework. Optimization for your specific substrates is highly recommended.
Step 1: Hydrazone Formation (Optional but Recommended)
-
In a round-bottom flask, dissolve 2,4,6-trimethylphenylhydrazine (1.0 equivalent) in ethanol.
-
Add the ketone or aldehyde (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction to cool to room temperature. The hydrazone may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure.
Step 2: Indole Cyclization
-
To the flask containing the hydrazone, add a suitable solvent (e.g., toluene, xylene, or glacial acetic acid).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride, or polyphosphoric acid). The amount of catalyst should be optimized, typically ranging from catalytic amounts to several equivalents depending on the acid's strength and the substrate's reactivity.
-
Heat the reaction mixture to the desired temperature (this can range from 80 °C to the reflux temperature of the solvent).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
If a solid acid catalyst was used, it may be removed by filtration.
-
Carefully neutralize the reaction mixture by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Reaction: Fischer Indole Synthesis Pathway
The following diagram illustrates the key steps in the Fischer indole synthesis, highlighting the critical[1][1]-sigmatropic rearrangement.
Caption: Key stages of the Fischer indole synthesis.
References
-
Wikipedia. (2023). Fischer indole synthesis.[Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis.[Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
Sources
Technical Support Center: Optimizing Fischer Indole Synthesis through Strategic Acid Catalyst Selection
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a pivotal method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1] The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, can be promoted by both Brønsted and Lewis acids.[1][2] The choice of the acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and, in some cases, regioselectivity.[1][3] This guide provides in-depth technical support, troubleshooting advice, and practical protocols to empower researchers in navigating the nuances of acid catalyst selection for successful and high-yielding Fischer indole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between using Brønsted and Lewis acids as catalysts in the Fischer indole synthesis?
Both Brønsted and Lewis acids are effective in catalyzing the Fischer indole synthesis, but they function through different mechanisms of action which can influence reaction outcomes.[4]
-
Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH), are proton donors.[2] They protonate the hydrazone, facilitating the key[3][3]-sigmatropic rearrangement.[2][4]
-
Lewis acids , such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), are electron-pair acceptors.[5] They typically coordinate to the nitrogen atom of the imine or the carbonyl oxygen of the starting material, which can enhance the electrophilicity and promote the necessary bond reorganizations.[1]
The choice between a Brønsted and a Lewis acid often depends on the specific substrates and the desired reaction conditions.[3]
Q2: How does the strength of the acid catalyst impact the reaction yield?
The acidity of the catalyst is a critical factor. A catalyst that is too weak may not be sufficient to promote the reaction, leading to low conversion rates.[6] Conversely, an overly strong acid can lead to decomposition of the starting materials, intermediates, or the final indole product, resulting in lower yields and the formation of tar-like side products.[3][7] The optimal acid strength is highly substrate-dependent, and screening a variety of catalysts is often recommended to achieve the best results.[3][7]
Q3: Can the choice of acid catalyst influence the regioselectivity of the reaction with unsymmetrical ketones?
Yes, the choice of acid catalyst can significantly influence the regioselectivity when using an unsymmetrical ketone.[6][7] This is because the acid can affect the relative rates of formation of the two possible enamine intermediates, which then dictates the final indole regioisomer.[7] Generally, stronger acids may favor the formation of the indole from the less substituted enamine.[7] For instance, Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to provide excellent regiocontrol.[6]
Q4: Are there "greener" or more sustainable catalyst options for the Fischer indole synthesis?
Heterogeneous catalysts, such as Amberlite IR-120 and various zeolites, offer a more environmentally friendly alternative to traditional homogeneous acid catalysts.[5][8] The primary advantages of these solid acid catalysts are the ease of separation from the reaction mixture, which simplifies product purification, and the potential for catalyst recycling.[8] Microwave-assisted synthesis, often in conjunction with ionic liquids or solid-supported catalysts, can also contribute to a greener process by reducing reaction times and energy consumption.[9][10][11]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Indole Product
Q: My Fischer indole synthesis is resulting in a very low yield or is failing completely. What are the likely causes and how can I address them?
A: Low or no yield in a Fischer indole synthesis can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[7] A catalyst that is too weak may not drive the reaction to completion, while one that is too strong can cause decomposition.[6]
-
Solution: Screen a panel of both Brønsted acids (e.g., p-TsOH, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) to identify the optimal catalyst for your specific substrate.[3]
-
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can degrade the starting materials, intermediates, or the product.[7]
-
Solution: Conduct a systematic study of the reaction temperature. Start with milder conditions and incrementally increase the temperature while monitoring the reaction progress by TLC or LC-MS.[6]
-
-
Poor Quality Starting Materials: Arylhydrazines, in particular, can be unstable and degrade over time.[12]
-
Solution: Use freshly purified starting materials. The purity of the arylhydrazine can be checked by NMR or melting point.
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the key[3][3]-sigmatropic rearrangement.[12]
-
Solution: For sterically hindered substrates, stronger acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent may be necessary to overcome the higher activation energy barrier.[12]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Formation of Side Products and Tar
Q: My reaction mixture is turning dark, and I'm observing significant tar formation and multiple side products on my TLC. How can I minimize this?
A: Tar formation is a common issue in Fischer indole synthesis, often indicative of decomposition due to overly harsh reaction conditions.[3]
Potential Causes and Solutions:
-
Excessively Strong Acid or High Concentration: A highly acidic environment can promote polymerization and other side reactions.[6]
-
Solution: Switch to a milder acid catalyst or reduce the catalyst loading. For example, if you are using concentrated H₂SO₄, consider trying p-TsOH or a Lewis acid like ZnCl₂.[3]
-
-
High Reaction Temperature: Elevated temperatures can accelerate decomposition pathways.[7]
-
Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity.
-
-
Presence of Oxygen: Some starting materials or intermediates may be sensitive to oxidation at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers that are difficult to separate. How can I improve the selectivity for the desired isomer?
A: Achieving high regioselectivity is a well-known challenge in the Fischer indole synthesis with unsymmetrical ketones.[6][7]
Potential Causes and Solutions:
-
Inappropriate Catalyst for Regiocontrol: The nature of the acid catalyst plays a pivotal role in determining the regiochemical outcome.[7]
-
Thermodynamic vs. Kinetic Control: The reaction conditions can influence whether the product distribution is under thermodynamic or kinetic control.
-
Solution: Vary the reaction temperature and time. Lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer.
-
Comparative Data on Acid Catalyst Performance
The following table summarizes reported yields for the synthesis of various indole derivatives using different classes of acid catalysts. Note that direct comparisons should be made with caution as reaction conditions can vary between studies.[8]
| Catalyst Type | Catalyst | Substrate 1 (Arylhydrazine) | Substrate 2 (Ketone/Aldehyde) | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine | Acetophenone | 100°C, 1 h | ~90% | [8] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | 4-Methoxyphenylhydrazine | Cyclohexanone | Toluene, reflux, 4 h | 85% | [8] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Phenylhydrazine | Acetophenone | 170°C, 5 min | 82% | [8] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Phenylhydrazine | Cyclohexanone | Benzene, reflux, 2 h | 95% | [8] |
| Heterogeneous | Amberlite IR-120 | Phenylhydrazine | Cyclohexanone | Toluene, reflux, 6 h | 78% | [8] |
| Microwave | p-Toluenesulfonic Acid (p-TsOH) | Phenylhydrazine | Cyclohexanone | Microwave, 600 W, 3 min | 91% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis in Batch
This is a general protocol and may require optimization for specific substrates.[7]
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
Cyclization: To the solution containing the hydrazone, add the acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or zinc chloride).[7] The amount of catalyst should be optimized, typically ranging from catalytic amounts to being used as the solvent (e.g., PPA).
-
Heating: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice-water.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.[6]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[10][11]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the arylhydrazine (1.0 eq.), the ketone or aldehyde (1.0-1.2 eq.), and the acid catalyst (e.g., p-TsOH).[10] Often, this can be done under solvent-free conditions or with a minimal amount of a high-boiling solvent.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature or power for a short period (typically 1-15 minutes).[10][11]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Caption: General experimental workflow for Fischer indole synthesis.
References
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taber, G. P., & St-Jean, F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54061. [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]
-
ijrpr. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Removal of Unreacted 2,4,6-Trimethylphenylhydrazine
Welcome to the technical support center for handling residual 2,4,6-trimethylphenylhydrazine in your reaction products. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in purifying their target molecules from this unreacted starting material. Here, we provide in-depth, experience-driven advice in a question-and-answer format to directly address common issues and offer robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 2,4,6-trimethylphenylhydrazine from my product?
Residual hydrazine and its derivatives can be problematic for several reasons. Many hydrazines are classified as potentially toxic or genotoxic impurities.[1] For pharmaceutical applications, regulatory agencies mandate strict control over such impurities to ensure the safety and quality of active pharmaceutical ingredients (APIs).[1] From a synthetic standpoint, unreacted 2,4,6-trimethylphenylhydrazine can interfere with subsequent reaction steps or complicate the purification and isolation of the desired product.
Q2: How can I detect the presence of residual 2,4,6-trimethylphenylhydrazine in my reaction mixture?
Several analytical techniques can be employed to detect and quantify residual 2,4,6-trimethylphenylhydrazine.[2]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile method. Due to the polar nature of the hydrazine, derivatization is often used to improve retention on reversed-phase columns and enhance UV detection.[3][4]
-
Gas Chromatography (GC): GC is suitable for volatile and semi-volatile compounds. Similar to HPLC, derivatization may be necessary to increase the volatility and thermal stability of the hydrazine for analysis.[3]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment. Staining with an appropriate agent may be required for visualization if the compound is not UV-active.
For quantitative analysis, especially at low levels, developing a validated HPLC or GC method is recommended.[5][6]
Q3: What are the primary methods for removing unreacted 2,4,6-trimethylphenylhydrazine?
The most common and effective methods fall into three main categories:
-
Acid-Base Extraction: This technique leverages the basic nature of the hydrazine group to separate it from a neutral or acidic product.[7]
-
Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.[8]
-
Recrystallization: This method purifies solid products based on differences in solubility between the desired compound and the impurity.[9]
-
Scavenging: This involves using a reagent or resin that selectively reacts with and removes the hydrazine from the reaction mixture.[1][10]
The choice of method depends on the properties of your desired product, such as its stability to acid or base, its physical state (solid or oil), and its polarity relative to the hydrazine impurity.
Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot specific purification challenges.
Scenario 1: Your product is a neutral or acidic compound and is stable to dilute acid.
Recommended Method: Acid-Base Extraction
Scientific Principle: 2,4,6-Trimethylphenylhydrazine contains a basic hydrazine functional group. By washing an organic solution of your crude product with an acidic aqueous solution, the basic hydrazine will be protonated, forming a water-soluble salt.[11] This salt will then partition into the aqueous layer, effectively removing it from your desired product which remains in the organic layer.[7][12]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform this wash 2-3 times to ensure complete removal of the hydrazine.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
Troubleshooting Tip: If you observe an emulsion during the extraction, adding more brine and allowing the mixture to stand can help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Scenario 2: Your product is acid-sensitive or basic.
Recommended Method: Column Chromatography
Scientific Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[8] Since 2,4,6-trimethylphenylhydrazine is a relatively polar compound, it will adhere more strongly to the polar silica gel than a less polar product. By carefully selecting the eluent system, you can elute your less polar product first, leaving the hydrazine impurity adsorbed on the column.
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will show good separation between your product spot and the hydrazine spot.
-
Column Packing: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Tip: If your product and the hydrazine have very similar polarities, consider using a different stationary phase (e.g., alumina) or exploring reverse-phase chromatography.
Scenario 3: Your product is a solid.
Recommended Method: Recrystallization
Scientific Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility.[9] The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (2,4,6-trimethylphenylhydrazine) remains soluble at all temperatures or is insoluble.[13]
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, test the solubility of your crude product in various solvents to find one that dissolves it when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of your pure product.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals to remove any residual solvent.
Troubleshooting Tip: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product. If the product "oils out," try using a more polar solvent or a solvent pair.[13]
Scenario 4: Conventional methods are ineffective or your product is particularly sensitive.
Recommended Method: Scavenger Resins
Scientific Principle: Scavenger resins are polymers with functional groups designed to react with and bind specific types of molecules.[10] For removing hydrazines, a resin with an aldehyde or isocyanate functional group can be effective.[14][15] The unreacted 2,4,6-trimethylphenylhydrazine will react with the resin and become part of the solid support, which can then be easily filtered off, leaving your purified product in solution.[16]
Experimental Protocol: Scavenger Resin
-
Resin Selection: Choose a scavenger resin appropriate for hydrazines (e.g., a polystyrene-bound benzaldehyde resin).
-
Reaction: Add the scavenger resin to a solution of your crude product and stir for the recommended time.
-
Filtration: Filter the mixture to remove the resin.
-
Concentration: Concentrate the filtrate to obtain your purified product.
Troubleshooting Tip: Ensure you use a sufficient excess of the scavenger resin to react with all of the hydrazine impurity. Monitor the reaction by TLC or HPLC to determine when the hydrazine has been completely consumed.
Data Summary
| Property[17][18][19] | 2,4,6-Trimethylphenylhydrazine Hydrochloride |
| Molecular Formula | C₉H₁₅ClN₂ |
| Molecular Weight | 186.68 g/mol |
| Appearance | Off-white to cream powder or crystals |
| Melting Point | ~181-185 °C (decomposes) |
| Solubility | Soluble in water |
Visualizing the Troubleshooting Workflow
Caption: Decision workflow for selecting a purification method.
References
- Zhu, M., Ruijter, E., & Wessjohann, L. A. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Journal of the American Chemical Society, 121, 10251-10263.
-
MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]
- Zhu, M., Ruijter, E., & Wessjohann, L. A. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters, 6(22), 3925–3928.
-
Rapp Polymere. (n.d.). Hydrazine Resins. Retrieved from [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
- Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 128, 296-302.
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved from [Link]
- Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Defense Technical Information Center. (1972). Hydrazine Impurity Survey. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]
- Rodin, I. A., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1121-1135.
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Al-Azzawi, A. M., & Al-Dulaimy, A. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2549-2559.
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Banik, B. K., et al. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(4), 887-889.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.
-
LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. Retrieved from [Link]
-
YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]
-
Metathesis. (2020). The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. Retrieved from [Link]
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- 4. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
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Technical Support Center: 2,4,6-Trimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for 2,4,6-trimethylphenylhydrazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the success and integrity of your experiments. Our focus is on understanding the decomposition pathways of this compound to mitigate side reactions, improve yields, and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a yellow or brownish tint over time. Is it still viable for my synthesis?
A: A color change from white or off-white to yellow or brown is a common indicator of degradation, primarily through oxidation. Hydrazine derivatives are susceptible to autoxidation, especially when exposed to air and light. The hydrochloride salt form enhances stability, but degradation can still occur with improper storage.[1]
-
Recommendation: Before use, assess the purity of the discolored reagent. A melting point determination is a quick and effective initial check. The reported melting point for pure this compound is typically in the range of 174-181°C.[1][2] A significant depression or broadening of the melting point range suggests the presence of impurities. For more sensitive applications, we recommend analysis by HPLC or TLC to quantify the level of degradation. If significant impurities are detected, the reagent should be purified by recrystallization or a new batch should be used.
Q2: What are the optimal storage conditions to maximize the shelf-life of this compound?
A: To minimize degradation, proper storage is critical. The compound's stability is compromised by exposure to oxygen, moisture, heat, and light.
-
Recommendation: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][3] It should be kept in a cool, dark, and dry place.[3] For long-term storage, refrigeration (0-4°C) is advisable.[2]
| Condition | Recommendation | Rationale / Potential Decomposition Pathway |
| Atmosphere | Store under an inert gas (Argon, Nitrogen). | Prevents oxidation of the hydrazine moiety to form azo or other colored byproducts. |
| Temperature | Store in a cool place (Refrigeration at 0-4°C recommended for long-term).[2] | Reduces the rate of thermal decomposition and oxidative processes. |
| Light | Store in an amber vial or in a dark location. | Prevents photochemical degradation, which can cleave the N-N bond or initiate radical reactions. |
| Moisture | Keep in a desiccator or dry environment. | Moisture can facilitate hydrolytic decomposition pathways, especially at elevated temperatures. |
Q3: Besides oxidation, what other decomposition pathways should I be aware of, particularly during a Fischer indole synthesis?
A: The acidic and thermal conditions of the Fischer indole synthesis can promote several side reactions.[4][5] While the primary pathway involves the formation of a hydrazone followed by a[4][4]-sigmatropic rearrangement, competing decomposition routes can lower your yield.[6]
-
Acid-Catalyzed Hydrolysis: Under strong aqueous acidic conditions, the N-N bond can be cleaved, leading to the formation of 2,4,6-trimethylaniline and hydrazine.
-
Disproportionation: Two molecules of the hydrazine can react to form 2,4,6-trimethylaniline and other complex nitrogen-containing products.
-
Side-Reactions with Carbonyls: If the carbonyl partner has alternative reactive sites, or if reaction conditions are too harsh, aldol-type condensations or other carbonyl chemistry can compete with hydrazone formation.[7]
Troubleshooting Guide for Synthesis
Issue: Low yield and significant tar/byproduct formation in my Fischer indole synthesis.
This is the most frequently encountered issue when using substituted phenylhydrazines. The cause is often a combination of factors that favor decomposition pathways over the desired indolization.
| Probable Cause | Explanation | Recommended Solution |
| Harsh Acid Catalyst | Strong acids like polyphosphoric acid (PPA) or sulfuric acid can be overly aggressive, promoting charring and side reactions, especially with sensitive substrates.[4][8] | Switch to a milder Brønsted acid like glacial acetic acid or p-toluenesulfonic acid.[5] Lewis acids such as ZnCl₂ can also be effective and are sometimes milder.[6] |
| High Reaction Temperature | Excessive heat accelerates all reactions, including decomposition pathways. The stability of the key enehydrazine intermediate is temperature-sensitive. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Step-wise heating can be beneficial: form the hydrazone at a lower temperature (room temp to 60°C) before proceeding to the higher temperature required for the cyclization step.[8] |
| Impure Starting Material | Using degraded 2,4,6-trimethylphenylhydrazine HCl introduces impurities that can catalyze side reactions or become incorporated into byproducts. | Confirm the purity of your hydrazine reagent via melting point or another analytical technique before starting. If necessary, purify by recrystallization. |
| Atmosphere Control | The presence of oxygen can lead to oxidative degradation of the hydrazine and key intermediates, resulting in colored, tarry byproducts. | Run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidative side reactions. |
Visualizing the Reaction: Fischer Indole Synthesis vs. Decomposition
The following diagram illustrates the desired reaction pathway in contrast to a major decomposition route.
Caption: Key steps in the Fischer Indole Synthesis and competing decomposition pathways.
Analytical Characterization
Q4: I'm observing several unexpected spots on my TLC plate or peaks in my HPLC chromatogram after my reaction. What might they be?
A: Identifying byproducts is key to optimizing your reaction. Besides unreacted starting materials, common impurities are products of the decomposition pathways discussed earlier.
-
Recommendation: Use LC-MS to get mass data for the unknown peaks.[9] This is the most direct way to identify potential structures. Comparing retention times with commercially available standards (like 2,4,6-trimethylaniline) can also confirm the identity of byproducts.
| Potential Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | Acid- or heat-induced N-N bond cleavage. |
| Bis(2,4,6-trimethylphenyl)diazene | C₁₈H₂₂N₂ | 266.38 | Oxidation of the hydrazine. |
| Unreacted Hydrazone | Varies | Varies | Incomplete reaction (insufficient heat or time). |
Experimental Protocol: Synthesis of 2,3,5,7-Tetramethylindole
This protocol provides a robust method for the Fischer indole synthesis using this compound and 2-butanone, employing milder conditions to minimize degradation.
Materials:
-
This compound (1.0 eq)
-
2-Butanone (Methyl ethyl ketone, 1.1 eq)
-
Glacial Acetic Acid (Reaction Solvent)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g).
-
Solvent and Reagent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the suspension, then add 2-butanone (1.1 eq).[5]
-
Reaction: Heat the mixture to 80-90°C with stirring. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting hydrazine and the appearance of a new, UV-active spot for the indole product indicate progression.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water.
-
Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 2,3,5,7-tetramethylindole.
Workflow for Indole Synthesis
Caption: Step-by-step workflow for the synthesis of 2,3,5,7-tetramethylindole.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Link
-
Matrix Scientific. Product Page: this compound. Link
-
Wikipedia. Fischer indole synthesis. Link
-
Alfa Chemistry. Fischer Indole Synthesis. Link
-
MySkinRecipes. Product Page: this compound, 97%. Link
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry. Link
-
Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry. Link
-
Thermo Scientific Alfa Aesar. Product Page: this compound, 97%. Link
-
Yadav, P., & Kumar, A. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. Link
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Link
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Link
-
Sereda, G., & Rajpara, V. (2007). A Green, One-Pot, Solventless Fischer-Indole Synthesis. Synthetic Communications. Link
-
Ebesh, M. A., et al. (2022). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules. Link
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- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. testbook.com [testbook.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Air & Moisture-Sensitive Chemistry: A Technical Support Center
Welcome to the Technical Support Center for Air and Moisture-Sensitive Chemistry. This guide is designed for researchers, scientists, and drug development professionals who routinely handle compounds that are reactive to atmospheric components. The content herein is structured to provide not only procedural guidance but also a deep, mechanistic understanding of the techniques required for successful experimentation. Our goal is to empower you with the knowledge to troubleshoot common problems and proactively design robust experimental setups.
Part 1: Troubleshooting Guide - When Reactions Go Wrong
This section is formatted to address specific, common problems encountered during air-sensitive reactions. Identify your issue and follow the diagnostic questions to pinpoint the source of the failure.
Symptom: My reaction is sluggish, has stalled, or failed completely (e.g., Grignard formation failure).
This is one of the most frequent issues and almost always points to the unintentional introduction of air (oxygen) or moisture into the system.[1] Let's diagnose the potential causes.
Q1: How certain are you that your glassware was rigorously dry?
Expert Insight: Standard oven drying (e.g., at 125 °C) is often insufficient to remove the thin film of water adsorbed to the surface of the glass. For highly sensitive reactions, this trace amount of moisture is enough to quench an entire reaction.[1][2]
Troubleshooting Steps:
-
Evaluate Your Drying Method: Were the flasks, stir bars, and any other glass components either flame-dried under vacuum or oven-dried at >150 °C for several hours?[3]
-
Cooling Protocol: Was the hot glassware cooled under a dynamic flow of inert gas or under vacuum?[3] Cooling in a desiccator is acceptable for less sensitive applications, but direct assembly and cooling on the Schlenk line is superior.
-
Assembly: Was the apparatus assembled hot, with joints lightly greased and immediately placed under an inert atmosphere?[3] This prevents atmospheric moisture from re-adsorbing onto the cool glass surfaces.
Symptom: My cannula transfer is slow, has stopped, or is bubbling into the receiving flask.
A frustrating and common problem, a failed cannula transfer can compromise your experiment by extending the time reagents are manipulated.[1]
Q1: Have you checked for blockages and pressure differentials?
Expert Insight: A successful cannula transfer relies on a simple principle: the pressure in the donating vessel must be slightly higher than in the receiving vessel. Any blockage or leak disrupts this delicate balance.
Troubleshooting Steps:
-
Check for Clogs: The cannula needle itself or the venting needle in the receiving flask can become clogged with solid reagent or a septum core.[1] Disconnect the cannula and attempt to flush it with dry solvent.
-
Verify Positive Pressure: Ensure the inert gas flow to the donating flask is steady. The receiving flask must have a vent (a needle connected to a bubbler) to allow for the displacement of gas.[4] Without a proper vent, you are trying to transfer liquid into a closed, pressurized system.
-
Inspect Septa: Old, punctured, or poorly fitting septa are a primary cause of leaks, preventing the necessary pressure buildup for the transfer.[1] Replace any suspect septa immediately.
-
Cannula Positioning: Ensure the cannula tip is below the liquid surface in the donating flask but not so deep that it gets clogged with solids at the bottom.[1]
Symptom: I see unexpected byproducts or my reagent appears to have decomposed.
The appearance of unexpected materials often points to a compromised inert atmosphere or degraded starting materials.
Q1: How was the purity and activity of your reagents and solvents verified?
Expert Insight: Reagents and solvents are the most common sources of contamination. "Anhydrous" solvents from commercial suppliers still contain parts-per-million (ppm) levels of water, which can be detrimental.[2][5] Reagents themselves can degrade over time, even with proper storage.[1]
Troubleshooting Steps:
-
Solvent Purity: Did you use a freshly purified solvent? If using a solvent from a bottle, was it dispensed using proper air-free techniques? Refer to the solvent drying data in Table 1. For ultimate certainty, Karl Fischer titration is the gold standard for quantifying water content.[6][7]
-
Reagent Quality: Air-sensitive reagents, especially solids, can "crust" over with a layer of oxide or hydroxide, deactivating them. If a reagent is clumpy or discolored, it may be a sign of decomposition.[1] For organometallic reagents like Grignard or organolithiums, titration is the only way to know the true active concentration.
-
Atmosphere Integrity: Even small leaks in a Schlenk line or glovebox can introduce enough oxygen to cause problems.[1] Regularly check for leaks in your system.
Part 2: Frequently Asked Questions (FAQs)
This section provides in-depth answers to broader questions about techniques and best practices in air-sensitive chemistry.
Q1: How do I properly prepare my glassware and reaction setup?
Answer: Proper preparation is the foundation of a successful air-sensitive reaction. The goal is to create a closed system free from atmospheric contaminants.
-
Glassware Drying: All glassware must be rigorously dried to remove adsorbed water. The two most effective methods are:
-
Oven Drying: Place disassembled glassware in an oven at >150 °C for at least 4 hours (overnight is best). Assemble the apparatus while still hot and immediately flush with inert gas as it cools.[3]
-
Flame Drying: Assemble the glassware, connect it to the Schlenk line, and evacuate the system. Heat the glass surfaces with a powerful heat gun or a gentle blue flame from a Bunsen burner until all visible moisture is gone. Allow the glassware to cool completely under vacuum before refilling with inert gas.
-
-
The Evacuate-Refill Cycle: This is the core technique for replacing the laboratory atmosphere inside your flask with a pure inert atmosphere.[8] The process involves evacuating the sealed flask on the Schlenk line and then refilling it with nitrogen or argon. This cycle should be repeated at least three times to ensure the removal of residual oxygen and moisture.[8][9][10]
Q2: Schlenk Line vs. Glovebox: Which technique should I use?
Answer: The choice between a Schlenk line and a glovebox depends on the specific requirements of your experiment, including the sensitivity of your reagents, the scale of the reaction, and the types of manipulations required.
| Feature | Schlenk Line | Glovebox |
| Atmosphere Purity | Good (< 10 ppm O₂)[1] | Excellent (< 1 ppm O₂/H₂O)[1] |
| Best For | Reactions in solution, distillations, filtrations, cannula transfers.[9][11] | Handling solids (weighing, grinding), storing sensitive reagents, preparing reaction plates.[12] |
| Manipulations | Indirect (via cannula, syringe).[9] | Direct (using integrated gloves).[3] |
| Setup Time | Quick for a single reaction. | Requires maintaining a constant inert environment. |
| Limitations | Difficult to handle solids; multiple connections are potential leak points.[2] | Solvents can damage seals; limited working space.[13][14] |
Below is a decision-making workflow to help you choose the appropriate technique.
Caption: Decision tree for selecting between a glovebox and a Schlenk line.
Q3: How do I choose the right drying agent for my solvent?
Answer: The choice of drying agent depends on the solvent's chemical properties (e.g., acidic, basic, protic) and the required level of dryness. Some drying agents react with certain solvents.
| Drying Agent | Good For | Not Suitable For | Mechanism |
| Activated 3Å Molecular Sieves | Most common solvents (THF, Toluene, DCM, Acetonitrile).[5][15] | - | Physical adsorption of water into pores. |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, dichloromethane.[15][16] | Alcohols, acids, esters (reacts). | Chemical reaction: CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂ |
| Sodium/Benzophenone | Ethers (THF), hydrocarbons (Toluene).[15][17] | Halogenated solvents, ketones, esters (reacts). | Chemical reaction; benzophenone forms a blue/purple ketyl radical indicating anhydrous conditions. |
| Magnesium Sulfate (MgSO₄) | General pre-drying of ethers, esters, halogenated solvents.[18][19] | Not for achieving ultra-low water content. | Forms solid hydrates (MgSO₄·7H₂O).[19] |
Expert Tip: For the most demanding applications, passing solvent through a column of activated alumina is a highly effective and safe method for achieving ultra-low water content.[16][17]
Q4: My Grignard reaction won't start. What are the best activation methods for magnesium?
Answer: Magnesium turnings are passivated by a thin, tough layer of magnesium oxide (MgO) that prevents reaction with the alkyl/aryl halide. Activating the magnesium involves disrupting this layer to expose the fresh metal surface.[20]
Common Activation Methods:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can mechanically break the oxide layer.[20][21] Crushing the turnings with a glass rod can also expose a fresh surface.[21]
-
Chemical Etching:
-
Iodine: Adding a small crystal of iodine (I₂) causes a visible reaction on the metal surface, forming magnesium iodide (MgI₂) and exposing fresh magnesium.[21][22]
-
1,2-Dibromoethane (DBE): A few drops of DBE react with the magnesium to form magnesium bromide and ethylene gas, effectively cleaning the surface.[21][23] This is a very reliable method.
-
-
Entrainment: Using a more reactive halide, like methyl iodide, to initiate the reaction before adding the less reactive primary halide.[20]
Part 3: Data & Protocols
Data Presentation
Table 1: Effectiveness of Solvent Drying Methods This table, with data adapted from the literature, shows the typical final water content in common solvents after treatment with various drying agents.[5][15]
| Solvent | Drying Method (Contact Time) | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | Activated 3Å Mol. Sieves (72h) | ~4[1] |
| Toluene | Na/Benzophenone (reflux) | ~34[15] |
| Toluene | Activated 3Å Mol. Sieves (24h) | <5[1] |
| Dichloromethane (DCM) | CaH₂ (reflux) | ~13[15] |
| Dichloromethane (DCM) | Activated 3Å Mol. Sieves (24h) | <1[1] |
| Methanol | Activated 3Å Mol. Sieves (5 days, 20% m/v) | ~10[1] |
Note: The efficiency of molecular sieves is highly dependent on their activation status. They must be rigorously dried under vacuum at high temperatures before use.[1]
Experimental Protocols
Protocol 1: Cannula Transfer of a Liquid Reagent
This protocol describes the transfer of an air-sensitive liquid from a storage flask (donating flask) to a reaction flask (receiving flask) using a double-tipped needle (cannula).[11]
Preparation:
-
Ensure both the donating and receiving flasks are under a positive pressure of inert gas (e.g., Argon or Nitrogen).[1]
-
The receiving flask should be vented to a bubbler to safely release displaced gas.
-
The cannula should be oven-dried and cooled in a desiccator or under a stream of inert gas just before use.
Procedure:
-
Purge the Cannula: Insert one end of the cannula through the septum of the receiving flask. Insert the other end into the headspace (above the liquid) of the donating flask. Allow inert gas to flow from the donating flask, through the cannula, and into the receiving flask for 2-3 minutes to purge the cannula.
-
Initiate Transfer: Carefully lower the cannula tip in the donating flask below the surface of the liquid. The positive pressure differential will push the liquid through the cannula into the receiving flask.
-
Control the Flow: The rate of transfer can be controlled by adjusting the inert gas flow into the donating flask or by adjusting the depth of the venting needle in the receiving flask.
-
Stop the Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in the donating flask. Allow inert gas to flush the remaining liquid from the cannula.
-
Disassembly: Remove the cannula from the receiving flask first, and then from the donating flask.
Caption: Workflow for a standard cannula transfer between two flasks.
Protocol 2: Activation of Molecular Sieves
This protocol details the procedure for activating molecular sieves to ensure their maximum water-adsorbing capacity.[1]
Procedure:
-
Initial Setup: Place the required amount of molecular sieves (3Å is suitable for most common solvents) in a round-bottom or Schlenk flask.
-
Heating and Evacuation: Attach the flask to a Schlenk line. Heat the flask to 180-200 °C using a heating mantle. Simultaneously, apply a dynamic vacuum to the flask for at least 8-12 hours.[1] This process removes the water that is adsorbed within the sieve pores.
-
Cooling and Storage: While still under vacuum, allow the flask to cool completely to room temperature.
-
Backfilling: Once cool, carefully and slowly backfill the flask with a dry inert gas (Nitrogen or Argon).
-
Storage: The activated sieves should be stored under an inert atmosphere in a sealed flask or moved directly into a glovebox for storage.
References
- Vertex AI Search result citing Organic Process Research & Development on a method for activating magnesium metal for Grignard reagent form
-
Wikipedia. Schlenk line. [Link]
- Benchchem. How to avoid common pitfalls in the handling of air-sensitive reagents for synthesis.
-
ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
Chemistry LibreTexts. Guides. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]
-
VITTA Education. (2023). How to Maintain a Glove Box. [Link]
-
University of York, Chemistry Teaching Labs. Reflux under an inert atmosphere. [Link]
- IONiC / VIPEr. Introduction to using the Schlenk line.
-
ResearchGate. How do Grignard Activating Reagents work?[Link]
-
University of York, Chemistry Teaching Labs. Setting up a Schlenk line. [Link]
-
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]
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Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
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Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use?[Link]
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Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
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ResearchGate. Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
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Reddit. Purification of air-sensitive complex. [Link]
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Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]
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Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
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Technical Support Center: Optimizing Solvent Systems for Reactions with 2,4,6-Trimethylphenylhydrazine
Welcome to the technical support center for optimizing reactions involving 2,4,6-trimethylphenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. Here, we provide in-depth, field-proven insights into the causal relationships between solvent choice and reaction outcomes, ensuring scientifically sound and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable protocols.
Issue 1: Low Yield in Fischer Indole Synthesis
Question: My Fischer indole synthesis using 2,4,6-trimethylphenylhydrazine is consistently resulting in low yields. What are the likely causes related to the solvent system, and how can I optimize the reaction?
Answer: Low yields in the Fischer indole synthesis are a frequent challenge and can often be traced back to suboptimal reaction conditions, particularly the choice of solvent.[1][2] The solvent plays a critical role in reactant solubility, the stability of intermediates, and the efficiency of the key[3][3]-sigmatropic rearrangement.[4][5]
Causality Behind Low Yields:
-
Poor Solubility: 2,4,6-Trimethylphenylhydrazine, often used as its hydrochloride salt for stability, has specific solubility requirements.[6][7] If the hydrazine salt or the carbonyl compound is not fully dissolved, the reaction kinetics will be slow, leading to incomplete conversion.
-
Intermediate Instability: The hydrazone and ene-hydrazine intermediates are sensitive.[5] In an inappropriate solvent, these intermediates may degrade or participate in side reactions, such as cleavage of the N-N bond, which is a known issue, especially with electron-donating substituents on the phenylhydrazine.[2][8]
-
Inefficient Proton Transfer: The mechanism involves several protonation and deprotonation steps.[5] Protic solvents can facilitate these proton transfers, but can also lead to unwanted side reactions if not chosen carefully.[9]
Optimization Protocol:
-
Solvent Screening: Begin by screening a range of solvents with varying polarities and proticities. Commonly used solvents for the Fischer indole synthesis include ethanol, acetic acid, and toluene.[1]
-
Use of Co-solvents: If solubility is an issue, consider using a co-solvent system. For instance, a mixture of a polar solvent to dissolve the hydrazine salt and a non-polar solvent to dissolve a non-polar ketone can be effective.[1]
-
Acid Catalyst and Solvent Synergy: The choice of acid catalyst is intrinsically linked to the solvent.[1][2] For instance, Brønsted acids like HCl or H₂SO₄ may be more effective in polar protic solvents, while Lewis acids such as ZnCl₂ or BF₃ may perform better in less polar, aprotic media.[1][5]
-
Temperature Optimization: Systematically vary the reaction temperature. While elevated temperatures are often necessary, excessive heat can promote decomposition.[1]
Experimental Workflow for Solvent Screening:
Caption: Workflow for Fischer Indole Synthesis Solvent Optimization.
Issue 2: Formation of Side Products in Pyrazole Synthesis
Question: I am observing significant side product formation in my pyrazole synthesis from 2,4,6-trimethylphenylhydrazine and a 1,3-dicarbonyl compound. How can the solvent system minimize these unwanted products?
Answer: The formation of regioisomeric pyrazoles is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. The solvent can dramatically influence the regioselectivity of the initial condensation and subsequent cyclization steps.
Understanding Side Product Formation:
-
Regioisomers: With an unsymmetrical 1,3-diketone, the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to a mixture of two pyrazole regioisomers.
-
Solvent-Mediated Tautomerism: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound, favoring one form over the other and thus directing the initial reaction pathway.
-
Stabilization of Intermediates: The polarity and hydrogen-bonding ability of the solvent can differentially stabilize the transition states leading to the different regioisomers.[9]
Strategies for Minimizing Side Products:
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation. These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.
-
Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents can provide better results than traditional polar protic solvents like ethanol.[10]
-
Solventless Conditions: For certain substrates, solventless condensation in the presence of a catalytic amount of acid can afford pyrazole derivatives in high yields, potentially reducing side product formation.[11]
Data Summary: Solvent Effects on Pyrazole Regioselectivity
| Solvent | Solvent Type | Typical Outcome | Reference |
| Ethanol | Polar Protic | Formation of regioisomeric mixtures | |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol | Increased regioselectivity | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Fluorinated Alcohol | Dramatically increased regioselectivity | |
| Aprotic Dipolar Solvents (e.g., DMF, DMSO) | Polar Aprotic | Can improve regioselectivity over protic solvents | [10] |
| None (Solventless) | N/A | High yields, potentially high selectivity | [11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general guidelines for selecting a solvent for reactions with 2,4,6-trimethylphenylhydrazine?
The choice of solvent is critical and should be based on the specific reaction type and the other reactants involved.[9] Here are some general principles:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These are often effective for hydrazine reactions as they can solvate ionic species (like the hydrochloride salt), stabilize charged intermediates, and facilitate proton transfers necessary for hydrazone formation.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can dissolve polar reactants well and can sometimes accelerate reactions involving charged nucleophiles.[9]
-
Nonpolar Solvents (e.g., toluene, hexane): These are generally poor choices for reactions involving polar hydrazines unless the other reactant is highly nonpolar.[9]
Q2: How does the polarity of the solvent affect the reaction rate?
Solvent polarity can significantly influence reaction kinetics.[3][12] For reactions involving polar reactants like hydrazines, polar solvents tend to result in higher yields, especially for less reactive molecules.[3] The solvent's ability to stabilize reactants, intermediates, and transition states can alter the activation energy of the reaction.[9]
Q3: I am performing a Japp-Klingemann reaction to synthesize a hydrazone for a subsequent Fischer indole synthesis. What are the key solvent considerations?
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[13][14] The resulting hydrazone is then used in the Fischer indole synthesis.[13][14]
-
Japp-Klingemann Step: This reaction is often carried out in a mixture of ethanol and water, with a base like sodium acetate.[15] The solvent system needs to accommodate both the polar diazonium salt and the organic β-keto-ester.
-
Fischer Indole Step: The solvent for the subsequent cyclization should be chosen based on the principles outlined in the troubleshooting section for the Fischer indole synthesis. Acetic acid is a common choice as it can act as both a solvent and an acid catalyst.[1]
Logical Relationship Diagram for Japp-Klingemann/Fischer Indole Synthesis
Caption: Sequential Solvent Systems in Japp-Klingemann and Fischer Indole Reactions.
Q4: Are there any safety considerations when working with 2,4,6-trimethylphenylhydrazine and various solvents?
Yes, safety is paramount. 2,4,6-trimethylphenylhydrazine and its salts should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Many organic solvents are flammable and have their own specific hazards.[17] Always consult the Safety Data Sheet (SDS) for both the hydrazine and the chosen solvent before beginning any experiment.
Section 3: References
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BenchChem. (n.d.). Impact of solvent choice on (4-methoxycyclohexyl)hydrazine reaction speed. Retrieved from
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de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
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ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. Retrieved from [Link]
-
BenchChem. (n.d.). Optimizing reaction conditions for Fischer indole synthesis of carbazoles. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
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IJARSCT. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
-
ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
BenchChem. (n.d.). Low yield in Fischer indole synthesis with 4-tert-Butylphenylhydrazine hydrochloride. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. Retrieved from
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2,4,6-Trimethylphenylhydrazine hydrochloride, 97%. Retrieved from [Link]
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BenchChem. (n.d.). A Comparative Guide to the Performance of Hydrazine Dihydrochloride in Diverse Solvent Systems. Retrieved from
-
Thermo Scientific Alfa Aesar. (n.d.). This compound, 97% 1 g | Buy Online. Retrieved from [Link]
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Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(22), 9443–9453. [Link]
-
PubMed. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). Solventless syntheses of pyrazole derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]
-
Green Chemistry For Sustainability. (n.d.). Chem21 Solvent Selection Guide. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]
-
University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Mild, Efficient Fischer Indole Synthesis Using 2,4,6-Trichloro-1,3,5-triazine (TCT). Retrieved from [Link]
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
BenchChem. (n.d.). Application Notes and Protocols for the Japp-Klingemann Reaction. Retrieved from
-
Royal Society of Chemistry. (2016). CHEM21 selection guide of classical- and less classical-solvents. Retrieved from [Link]
-
Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. (n.d.). Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]
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Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
-
ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]
-
An overview on Common Organic Solvents and their Toxicity. (2019). Retrieved from [Link]
-
An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]
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Technical Support Center: Enhancing Reaction Kinetics of 2,4,6-Trimethylphenylhydrazine Condensations
Welcome to the technical support center for optimizing condensation reactions involving 2,4,6-trimethylphenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered hydrazine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction kinetics and improve product yields.
Introduction: The Challenge of Steric Hindrance
The Fischer indole synthesis is a powerful and widely used method for creating indole scaffolds, which are prevalent in pharmaceuticals and natural products.[1][2] The reaction proceeds through the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone.[3][4] However, the reaction kinetics and overall success are highly sensitive to the substitution pattern on the phenylhydrazine ring.
2,4,6-Trimethylphenylhydrazine presents a specific challenge due to the presence of two methyl groups in the ortho positions. This steric bulk can significantly impede the key[1][1]-sigmatropic rearrangement step, which is often the rate-determining step in the Fischer indole synthesis, leading to slower reactions and potentially lower yields.[5][6] This guide will provide you with the knowledge and tools to overcome these steric challenges and successfully utilize 2,4,6-trimethylphenylhydrazine in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with 2,4,6-trimethylphenylhydrazine so slow or not proceeding to completion?
A1: The primary reason for slow or incomplete reactions is the steric hindrance caused by the two ortho-methyl groups on the 2,4,6-trimethylphenylhydrazine. These bulky groups can hinder the formation of the necessary transition state for the[1][1]-sigmatropic rearrangement, which is a crucial step in the Fischer indole synthesis mechanism.[5][6] To overcome this, more forcing reaction conditions, such as higher temperatures and stronger acid catalysts, are often required compared to reactions with less substituted phenylhydrazines.
Q2: What are the most common side reactions to expect?
A2: With sterically hindered and electron-rich hydrazines like this one, a significant side reaction is the cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[5] The electron-donating nature of the three methyl groups can stabilize the resulting intermediates of this cleavage, making it a more competitive pathway. Additionally, under the harsh acidic conditions that are often necessary, polymerization of the starting materials or the final indole product can occur, leading to the formation of insoluble tars.[5]
Q3: How does the choice of acid catalyst impact the reaction?
A3: The choice of acid catalyst is critical. For sterically hindered substrates, stronger Brønsted acids or Lewis acids are generally more effective than weaker acids.[5] Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃) can coordinate to the carbonyl group, facilitating hydrazone formation, and also promote the subsequent cyclization.[4] Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are powerful dehydrating and acidic media that can be particularly effective at the higher temperatures needed for these challenging substrates.[5]
Q4: Can I use a one-pot procedure for this reaction?
A4: Yes, a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation is common for the Fischer indole synthesis.[1] This is often the preferred method as it can be more efficient. The initial condensation to form the hydrazone is also acid-catalyzed, so the same catalyst can often be used for both steps.[7]
Q5: How does the purity of 2,4,6-trimethylphenylhydrazine affect the reaction?
A5: The purity of the hydrazine is extremely important. Hydrazine derivatives can be prone to oxidation and degradation over time.[5] Using impure starting material can introduce contaminants that may interfere with the catalyst and lead to the formation of undesired side products, which will ultimately lower the yield of your desired indole.[5] It is highly recommended to use a fresh bottle of the reagent or to purify it before use if its age or storage conditions are uncertain.
Troubleshooting Guide
This guide addresses common problems encountered during the condensation of 2,4,6-trimethylphenylhydrazine with aldehydes and ketones.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Action |
| Insufficient Reaction Temperature | The steric hindrance of the 2,4,6-trimethylphenyl group requires higher activation energy for the[1][1]-sigmatropic rearrangement. Action: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing significant decomposition. |
| Inappropriate Acid Catalyst | Weaker acids may not be sufficient to catalyze the reaction effectively. Action: Switch to a stronger Brønsted acid or a Lewis acid. See the catalyst selection table below for recommendations. Empirically screen a few different catalysts and concentrations to find the most effective one for your specific substrate.[5] |
| Impure Starting Materials | As mentioned in the FAQs, impurities in the hydrazine or carbonyl compound can inhibit the reaction. Action: Use freshly opened or purified 2,4,6-trimethylphenylhydrazine. If the carbonyl compound is a liquid, consider distilling it before use. |
| N-N Bond Cleavage | The electron-donating methyl groups can promote cleavage of the N-N bond as a competing pathway.[8] Action: While difficult to completely avoid, optimizing the temperature and catalyst may favor the desired cyclization. Sometimes, a milder Lewis acid at a slightly lower temperature for a longer duration can give better results than very harsh conditions. |
Problem 2: Formation of Multiple Products/Isomers
| Potential Cause | Explanation & Recommended Action |
| Use of an Unsymmetrical Ketone | If the ketone is unsymmetrical (e.g., butan-2-one), two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. Action: The regioselectivity is often influenced by the steric bulk of the ketone's substituents and the reaction conditions. Generally, enamine formation is favored at the less sterically hindered α-carbon.[9] Stronger acids and higher temperatures can sometimes alter the isomer ratio. If a specific isomer is required, it may be necessary to separate the products by chromatography. |
| Side Reactions | The spots on your TLC plate may correspond to side products rather than isomers. Action: Attempt to isolate and characterize the major byproducts. This can provide insight into the competing reaction pathways (e.g., N-N bond cleavage products). |
Problem 3: Product Decomposition (Tar Formation)
| Potential Cause | Explanation & Recommended Action |
| Excessively Harsh Conditions | Very high temperatures or highly concentrated strong acids can lead to the decomposition of the starting materials or the indole product, resulting in polymerization and tar formation.[5] Action: Reduce the reaction temperature and/or the concentration of the acid catalyst. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the harsh conditions. |
| Oxidation | Indoles can be sensitive to oxidation, especially at elevated temperatures. Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Data Presentation
Table 1: Recommended Catalyst Systems for Sterically Hindered Substrates
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., H₂SO₄, HCl) | Reflux in a suitable solvent (e.g., ethanol, acetic acid) | Simple setup, readily available reagents. | Often results in lower yields with sterically hindered substrates.[5] |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | 80-120°C in an anhydrous solvent (e.g., toluene, DCE) | Generally provides higher yields for hindered substrates.[5] | Requires anhydrous conditions.[5] |
| Polyphosphoric Acid (PPA) | High temperatures (120-150°C), often used as both catalyst and solvent. | Very effective for challenging cyclizations. | The reaction mixture can be highly viscous, making it difficult to stir and work up.[5] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Variable temperatures, powerful dehydrating agent. | Can promote cyclization with high regioselectivity. | Very harsh conditions can lead to decomposition of sensitive substrates.[5] |
Visualizations
Diagram 1: The Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Diagram 2: General Experimental Workflow
Caption: Generalized workflow for the Fischer indole synthesis.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
The following is a representative one-pot protocol for the synthesis of an indole from 2,4,6-trimethylphenylhydrazine, adapted from general procedures for sterically hindered substrates.[5]
Representative Protocol: Synthesis of 2,3,4,6,7-Pentamethylindole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trimethylphenylhydrazine hydrochloride (1.0 eq.) and anhydrous toluene (to make a 0.5 M solution).
-
Addition of Ketone: Add 3-methyl-2-butanone (1.1 eq.) to the suspension.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion due to steric hindrance.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
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Abbiati, G., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2464-2475. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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Dömling, A., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(78), 9992-9995. [Link]
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Dömling, A., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(78), 9992-9995. [Link]
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IJARSCT. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
- Google Patents. (n.d.).
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Svirskis, D., et al. (2021). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 26(23), 7175. [Link]
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Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5501–5505. [Link]
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Zolfigol, M. A., et al. (2014). Fischer indole synthesis in the absence of a solvent. Scientia Iranica, 21(6), 2059-2065. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
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Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
-
LibreTexts Chemistry. (2023, January 22). Addition-Elimination Reactions. [Link]
-
Study.com. (n.d.). Draw 2,4-dinitrophenylhydrazine and 2-butanone reaction mechanism. [Link]
-
Brainly. (2023, December 4). Butanal and butanone both react with 2,4-dinitrophenylhydrazine to produce mixtures containing orange. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Identifying Unexpected Peaks in NMR of Fischer Indole Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the Fischer indole synthesis and encounter challenges in spectral interpretation. Here, we address common and complex issues related to unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra of Fischer indole products, providing troubleshooting strategies and in-depth explanations to ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a broad singlet around 8-11 ppm in my ¹H NMR that integrates to more than one proton. What could this be?
Answer:
While the indole N-H proton typically appears as a broad singlet in this region (~8.1 ppm in CDCl₃, but can be solvent and concentration dependent), observing an integration value significantly greater than one suggests the presence of additional acidic protons.[1] A likely culprit is residual acid catalyst from the workup.
Common Acid Catalysts and Their Appearance in ¹H NMR:
-
Acetic Acid (AcOH): A broad singlet, typically downfield, which can overlap with the indole N-H.
-
Trifluoroacetic Acid (TFA): A very broad singlet, often further downfield than acetic acid.
-
Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄): While less likely to be seen directly, their presence can cause significant broadening of exchangeable protons like N-H and O-H.
Troubleshooting Protocol: The D₂O Shake
To confirm the presence of exchangeable protons (like N-H and acidic impurities), a simple D₂O shake experiment is highly effective.
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow the layers to separate (or centrifuge briefly if an emulsion forms).
-
Re-acquire the ¹H NMR spectrum.
Expected Outcome: The signals corresponding to exchangeable protons (indole N-H, carboxylic acid O-H, etc.) will either disappear or significantly decrease in intensity. This is because the protons are exchanged for deuterium, which is not observed in ¹H NMR. If the broad peak vanishes after the D₂O shake, it confirms the presence of acidic impurities.
Corrective Actions:
-
Aqueous Base Wash: During your reaction workup, ensure a thorough wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove residual acid.[2]
-
Column Chromatography: If the product is purified via silica gel chromatography, residual acid can sometimes be retained. A column flush with a slightly more polar solvent system, or the addition of a small amount of a basic modifier like triethylamine (Et₃N) to the eluent, can help remove these impurities.
Question 2: My ¹H NMR shows two distinct sets of indole signals, suggesting a mixture of products. What could be the cause?
Answer:
The formation of two distinct indole products is a classic issue in Fischer indole synthesis, typically arising from the use of an unsymmetrical ketone as a starting material. This leads to the formation of two regioisomeric indole products.[3]
Mechanism of Regioisomer Formation:
The Fischer indole synthesis proceeds through an enamine intermediate.[4][5] If the starting ketone is unsymmetrical, two different enamine tautomers can form, each leading to a different indole regioisomer.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2, height=1]; edge [fontname="Arial", fontsize=10];
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Formation of Regioisomers from an Unsymmetrical Ketone.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The reaction often favors the formation of the less sterically hindered enamine intermediate.[3]
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly influence the ratio of the regioisomers.[6][7] For example, stronger acids or higher concentrations may favor one isomer over the other.
-
Reaction Temperature: Adjusting the reaction temperature can also alter the product ratio.[3]
Troubleshooting and Identification:
1. Spectroscopic Analysis:
-
¹H NMR: Carefully analyze the aromatic region. Different substitution patterns on the indole ring will result in distinct splitting patterns and chemical shifts.
-
2D NMR: For unambiguous assignment, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within each isomer.[8][9]
2. Chromatographic Separation:
-
TLC: Develop a TLC method that shows good separation between the two spots.
-
Column Chromatography: Use the optimized solvent system to separate the isomers. Sometimes, switching the stationary phase (e.g., from silica to alumina) can improve separation.[2]
3. Reaction Optimization:
-
Experiment with different acid catalysts (e.g., ZnCl₂, PPA, methanesulfonic acid).[10][11]
-
Systematically vary the reaction temperature and time to find conditions that favor the desired isomer.
Question 3: I'm seeing unexpected aliphatic signals in my ¹H and ¹³C NMR that don't correspond to my starting materials or product. What could they be?
Answer:
Unexplained aliphatic signals often point to the formation of byproducts from side reactions. The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can promote several side reactions.[2][3]
Potential Side Reactions and Their NMR Signatures:
| Side Reaction | Common Cause | Expected NMR Signature |
| Aldol Condensation | Aldehydes or ketones with α-hydrogens under acidic conditions.[10] | Complex aliphatic signals, often with evidence of α,β-unsaturation (alkene protons ~5.5-7.5 ppm). |
| N-N Bond Cleavage | Electron-donating groups on the carbonyl component can over-stabilize a key intermediate.[10][12][13] | Signals corresponding to aniline and imine byproducts.[13] |
| Incomplete Cyclization | Insufficient heating, weak acid catalyst, or a deactivated substrate. | Signals from stable intermediates like the hydrazone or enamine. |
| Polymerization/Tar Formation | High temperatures and strong acids.[3] | Broad, unresolved humps in the baseline of the NMR spectrum. |
Troubleshooting Workflow for Byproduct Identification:
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Diagnostic Workflow for Identifying Byproducts.
Corrective Actions:
-
Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature to minimize side reactions.[2]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete.
-
Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[10]
Question 4: My product is a 3,3-disubstituted indolenine (a 3H-indole), but the NMR is confusing. What are the characteristic peaks for this structure?
Answer:
Indolenines, also known as 3H-indoles, are common products in the Fischer indole synthesis, especially when using ketones like isopropyl methyl ketone.[14] Their NMR spectra are distinct from those of aromatic 1H-indoles.
Characteristic NMR Features of 2,3,3-Trialkylindolenines:
| Nucleus | Feature | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR | Two singlets for the gem-dimethyl groups at C3. | ~1.1-1.4 | These are often sharp and integrate to 3H each.[14][15] |
| Singlet for the C2-alkyl group. | ~1.8-2.3 | The exact shift depends on the alkyl group.[14][15] | |
| Aromatic protons. | ~6.8-7.5 | The splitting patterns will depend on the substitution of the benzene ring. | |
| ¹³C NMR | Quaternary carbon at C3. | ~50-60 | This is a key diagnostic peak. |
| Iminyl carbon at C2. | ~180-190 | This is a very downfield carbon signal. | |
| Gem-dimethyl carbons at C3. | ~20-30 | Two signals may be observed if they are diastereotopic. |
Example: For 2,3,3-trimethylindolenine, you would expect:
-
¹H NMR: A singlet around δ 1.16 ppm (6H, two C3-CH₃) and a singlet around δ 2.24 ppm (3H, C2-CH₃).[14]
-
¹³C NMR: A quaternary carbon signal for C3 and a downfield signal for the imine carbon C2.
If you suspect the formation of an indolenine, carefully look for the characteristic gem-dimethyl singlet(s) in the ¹H NMR and the downfield C=N carbon in the ¹³C NMR.
References
- Benchchem.
- YouTube.
- Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
- Alfa Chemistry. Fischer Indole Synthesis.
- Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- RSC Advances.
- Wikipedia. Fischer indole synthesis.
- Journal of the American Chemical Society.
- PMC.
- HETEROCYCLES. NMR STUDIES OF INDOLE.
- SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
- R Discovery.
- Zeitschrift für Naturforschung. Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran.
- ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I.
Sources
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Strategies to minimize tar formation in indole synthesis
A Guide to Minimizing Tar Formation and Maximizing Yield
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize indole synthesis protocols, with a primary focus on mitigating the persistent challenge of tar formation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosis and Mitigation of Tar Formation
Tar formation is a frequent and frustrating issue in many classical indole syntheses, leading to significantly reduced yields and complex purification challenges.[1][2] This section provides a systematic approach to diagnosing the root causes of tarring in your reaction and offers actionable solutions.
Question 1: My Fischer indole synthesis has resulted in a significant amount of black, intractable tar. What are the most likely causes?
Answer: The formation of tar in the Fischer indole synthesis is almost always a consequence of the harsh, acidic conditions and high temperatures typically employed.[1][2] The primary culprits include:
-
Strongly Acidic Conditions: Protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), along with some potent Lewis acids, can be overly aggressive.[1][2] They can promote a cascade of side reactions, including polymerization and decomposition of the starting materials, the hydrazone intermediate, or the indole product itself.[1][2][3]
-
High Reaction Temperatures: While heat is often necessary to overcome the activation energy of the key[3][3]-sigmatropic rearrangement, excessive temperatures accelerate undesirable decomposition pathways, leading to the formation of polymeric byproducts.[1][4]
-
Unstable Intermediates: The hydrazone intermediate formed from the initial condensation can be unstable under the reaction conditions.[4][5] If this intermediate decomposes before it can successfully cyclize, it contributes to the formation of tar.
Question 2: I'm observing significant tar formation in my Bischler-Möhlau indole synthesis. Are the causes similar to the Fischer synthesis?
Answer: Yes, the underlying causes are quite similar. The Bischler-Möhlau synthesis, which involves the reaction of an α-halo-ketone with an arylamine, has historically been plagued by issues of low yields and harsh reaction conditions.[6] The use of excess aniline and high temperatures can lead to a variety of side reactions and product degradation, contributing to tar formation.[6][7]
Question 3: How can I modify my reaction conditions to minimize tar formation without sacrificing the yield of my desired indole?
Answer: Optimizing your reaction conditions is a critical, substrate-dependent process. Here are several strategies you can employ:
-
Use Milder Acid Catalysts: Instead of strong Brønsted acids, consider experimenting with weaker acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1][4] These catalysts are generally less prone to causing decomposition.[1] Polyphosphoric acid (PPA) can also be an effective choice for less reactive substrates.[4]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce the rate of tar-forming side reactions.[1][4] It's a trade-off between reaction rate and cleanliness.
-
Solvent Selection: The choice of solvent can influence the reaction's success. High-boiling point solvents might necessitate higher reaction temperatures, which can exacerbate tar formation.[1] Experimenting with different solvents may be beneficial.
-
One-Pot Synthesis: To circumvent the instability of the hydrazone intermediate in the Fischer synthesis, consider a one-pot approach where the hydrazone is generated in situ and immediately cyclized without isolation.[1][3][5]
Question 4: Are there alternative synthetic methods that are inherently less prone to tar formation?
Answer: Absolutely. Modern variations of classical indole syntheses have been developed to provide cleaner reactions and higher yields:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1] This minimizes the exposure of your reactants and products to harsh conditions, thereby reducing the formation of byproducts.[1]
-
Ionic Liquids: These can serve as both the solvent and the catalyst, often providing a milder reaction environment.[1] This can lead to improved yields and simplified product isolation.[1]
-
Mechanochemical Synthesis: This solvent-free approach involves the grinding of reactants with a solid acid catalyst. It can result in cleaner reactions and reduced chemical waste.[1]
-
Low-Melting Mixtures: An environmentally friendly approach involves using low-melting mixtures, such as tartaric acid and dimethylurea, which act as both the solvent and catalyst under mild conditions.[8] This method is compatible with sensitive functional groups.[8]
Frequently Asked Questions (FAQs)
Q1: Can the substituents on my starting materials influence the likelihood of tar formation?
A1: Yes, the electronic and steric properties of your starting materials play a crucial role. Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially leading to undesired cleavage and decomposition.[1][9] Similarly, certain functional groups on the aldehyde or ketone can be sensitive to the acidic conditions, leading to side reactions that contribute to tar formation.[1]
Q2: I've already produced a reaction mixture containing a significant amount of tar. What are the best strategies for purifying my indole product?
A2: Purifying indoles from tarry byproducts can be challenging but is often achievable with the right techniques:[1]
-
Column Chromatography: This is the most common and often most effective method.[1] You may need to experiment with different solvent systems and consider using a gradient elution. Sometimes, adding a small amount of a polar solvent like methanol to your elution system can help to separate your product from the highly polar tar, which may remain at the baseline.[1]
-
Recrystallization: If your indole product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[1]
-
Extraction: Liquid-liquid extraction can be used to perform an initial cleanup of the crude product.[10][11][12][13]
Q3: Can protecting groups be used to minimize side reactions and tar formation?
A3: Yes, protecting groups can be a valuable strategy, particularly for complex molecules. The indole nitrogen can be protected to prevent unwanted side reactions.[14] For instance, the 2-phenylsulfonylethyl group is a useful protecting group that can be readily removed under basic conditions.[14] In peptide synthesis involving tryptophan, the indole ring is often protected to prevent oxidation and alkylation side reactions.[15][16]
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
This protocol describes a rapid and efficient synthesis of 2-phenylindole using microwave irradiation to minimize reaction time and tar formation.[1]
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
-
Crushed ice
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Carefully add Eaton's reagent (1.0 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-phenylindole.
Data Presentation: Comparison of Catalysts in Fischer Indole Synthesis
The choice of acid catalyst is a critical parameter that can significantly impact both the yield and the extent of tar formation. The following table summarizes the performance of various acid catalysts. Note that direct comparisons can be influenced by variations in substrates, solvents, and reaction temperatures.[1][4]
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄, HCl | Strong Brønsted Acid | High temperature | Effective for many substrates | High potential for tar formation[1][2] |
| p-TSA | Milder Brønsted Acid | Moderate to high temperature | Reduced tar formation compared to strong acids[1] | May be less effective for unreactive substrates |
| ZnCl₂, BF₃·OEt₂ | Lewis Acid | Moderate temperature | Generally milder, less tar formation[1][4] | Substrate-dependent efficacy |
| PPA | Polyphosphoric Acid | High temperature | Effective for less reactive substrates[4] | Can be viscous and difficult to work with |
| Ionic Liquids | Solvent and Catalyst | Mild to moderate temperature | Milder conditions, easier product isolation[1] | Cost and availability can be a concern |
| Tartaric Acid/DMU Melt | Green Catalyst/Solvent | Mild temperature | Environmentally friendly, tolerates sensitive groups[8] | Not a traditional, widely used method |
Visualizations
Troubleshooting Decision Tree for Tar Formation
This decision tree provides a logical workflow for addressing tar formation in your indole synthesis.
Caption: Troubleshooting decision tree for tar formation.
Comparative Workflow: Conventional vs. Microwave-Assisted Synthesis
This diagram illustrates the streamlined workflow of microwave-assisted synthesis compared to conventional heating, highlighting the reduction in reaction time which is key to minimizing tar formation.
Caption: Conventional vs. Microwave-Assisted Workflow.
References
-
Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Retrieved from [Link]
-
ResearchGate. (2014). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
PubMed. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved from [Link]
-
OSTI.GOV. (1980). Isolation of indole from coal-tar fractions by liquid extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
MDPI. (n.d.). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Retrieved from [Link]
- Unknown. (n.d.). Synthesis and Chemistry of Indole. No valid URL available.
-
Organic Chemistry Portal. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Retrieved from [Link]
-
University of Groningen. (2022). Sustainable multicomponent indole synthesis with broad scope. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sustainable multicomponent indole synthesis with broad scope. Retrieved from [Link]
-
PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Semantic Scholar. (1988). Relation of Reaction Time and Temperature to Chemical Composition of Pyrolysis Oils. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Bischler Indole Synthesis. Retrieved from [Link]
-
National Laboratory of the Rockies. (2008). Temperature and Feedstock Effects on Tar Formation During Pilot-Scale Biomass Gasification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reversibility of the Tryptophanase Reaction: Synthesis of Tryptophan from Indole, Pyruvate, and Ammonia. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). 170. The mechanism of indole formation from phenacylarylamines. Part III. The conditions and mechanism of the isomerisation and indolisation of phenacylarylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]
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- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
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- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of indole from coal-tar fractions by liquid extraction (Journal Article) | OSTI.GOV [osti.gov]
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- 15. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2,4,6-Trimethylphenylhydrazine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for elucidating the structure and purity of novel compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2,4,6-trimethylphenylhydrazine hydrochloride, a substituted hydrazine derivative of significant interest in medicinal chemistry and as a building block in organic synthesis.
This document moves beyond a mere recitation of spectral data. As a Senior Application Scientist, my objective is to provide a practical, field-tested perspective on interpreting this spectrum. We will explore the causal factors behind the observed chemical shifts and coupling patterns, compare the spectrum with relevant alternatives, and provide a robust experimental protocol for acquiring high-quality data. Our approach is grounded in the principles of scientific integrity, ensuring that every piece of information is verifiable and logically sound.
The Foundational Principles of ¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei (protons). When a molecule is placed in a strong magnetic field, its protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each proton. This sensitivity is what allows us to differentiate between protons in various parts of a molecule.
Three key pieces of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).
-
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbon atoms leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on established chemical shift theory and data from analogous compounds. The structure of the molecule, with its symmetrically substituted aromatic ring and the hydrazine moiety, presents a distinct set of proton environments.
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound highlighting the distinct proton environments.
Predicted Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~10.4 | Broad Singlet | 4H | -NH-NH₃⁺ | The protons on the hydrazine group are expected to be significantly deshielded due to the positive charge and the electronegativity of the nitrogen atoms. Exchange with residual water in the solvent can lead to a broad signal. |
| 2 | ~6.9-7.1 | Singlet | 2H | Ar-H | The two aromatic protons are in identical chemical environments due to the symmetry of the molecule. They are shielded by the three electron-donating methyl groups. The lack of adjacent, non-equivalent protons results in a singlet. |
| 3 | ~2.3-2.5 | Singlet | 6H | Ar-CH₃ (ortho) | The two methyl groups at the ortho positions (2 and 6) are equivalent and will produce a single signal. |
| 4 | ~2.2-2.4 | Singlet | 3H | Ar-CH₃ (para) | The methyl group at the para position (4) is in a unique environment and will give rise to a separate singlet. |
Comparative Analysis with Alternative Hydrazine Derivatives
To provide context for the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of similar compounds.
Table 1: Comparison of ¹H NMR Data for Phenylhydrazine Derivatives
| Compound | Aromatic Protons (δ, ppm) | Hydrazine Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |
| Phenylhydrazine hydrochloride | 6.9-7.3 (m) | 8.4 (br s), 10.4 (br s) | - | [1] |
| 2,4,6-Trichlorophenylhydrazine | 7.68 (s) | 8.47 (s) | - | [2] |
| (Predicted) this compound | ~6.9-7.1 (s) | ~10.4 (br s) | ~2.2-2.5 (s, 9H) | N/A |
Analysis of Comparative Data:
-
Aromatic Region: The aromatic protons of phenylhydrazine hydrochloride appear as a multiplet in the typical aromatic region.[1] In contrast, the symmetrically substituted 2,4,6-trichlorophenylhydrazine shows a singlet for its two equivalent aromatic protons.[2] Our predicted spectrum for this compound also features a singlet for the aromatic protons, but at a more upfield (lower ppm) chemical shift due to the electron-donating nature of the methyl groups compared to the electron-withdrawing chloro groups.
-
Hydrazine Protons: The hydrazine protons in both phenylhydrazine hydrochloride and our predicted spectrum are found at a significantly downfield chemical shift, indicative of their acidic nature and the presence of the hydrochloride salt.[1] The broadness of these signals is a common feature due to chemical exchange.
-
Alkyl Protons: The key difference in the spectrum of this compound is the presence of the methyl proton signals in the upfield region, which are absent in the other two examples.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, field-proven protocol for the analysis of this compound.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for the preparation and ¹H NMR analysis of hydrochloride salt samples.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound. A higher concentration can lead to viscosity issues and broader lines.
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity.[3] Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[2]
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can adversely affect the magnetic field homogeneity and lead to poor spectral resolution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. This ensures the stability of the magnetic field during the experiment.[2] Perform shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase correction and baseline correction.
-
Spectral Analysis: Integrate the signals and pick the peaks to determine their chemical shifts.
Conclusion
References
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A Senior Application Scientist's Guide to the 13C NMR Assignments of 2,4,6-Trimethyl-Substituted Indoles
For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Its structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for this purpose. This guide provides an in-depth analysis of the 13C NMR assignments for 2,4,6-trimethyl-substituted indoles. In the absence of a readily available, fully assigned experimental spectrum for 2,4,6-trimethyl-1H-indole in peer-reviewed literature, this guide will equip you with the principles and comparative data necessary to predict, interpret, and experimentally verify its spectrum. We will delve into the foundational principles of indole NMR, analyze substituent effects using closely related analogs, and provide robust experimental protocols for unambiguous structural confirmation.
The Indole Nucleus: A 13C NMR Baseline
Understanding the 13C NMR spectrum of the parent indole is the first step. The delocalized π-electron system and the influence of the nitrogen heteroatom create a distinct pattern of chemical shifts. The pyrrole ring carbons (C2 and C3) are particularly noteworthy, with C2 appearing more downfield due to its proximity to the electronegative nitrogen, while the electron-rich C3 is found significantly upfield. The carbons of the benzene ring exhibit shifts typical for aromatic systems, modulated by the fusion of the pyrrole ring.
A definitive assignment for the parent indole in DMSO-d6 provides the following baseline values, which are crucial for understanding substituent effects.[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 124.1 |
| C3 | 102.1 |
| C3a | 128.2 |
| C4 | 120.8 |
| C5 | 121.9 |
| C6 | 119.1 |
| C7 | 111.5 |
| C7a | 135.7 |
Predicting the Spectrum: The Influence of Methyl Substituents
The addition of methyl groups at the C2, C4, and C6 positions dramatically alters the electronic landscape of the indole ring, inducing predictable shifts in the 13C NMR spectrum. These changes, known as Substituent Chemical Shifts (SCS), are primarily driven by inductive and resonance (hyperconjugation) effects.
-
C2-Methyl Group: A methyl group at C2 typically induces a significant downfield shift at C2 (α-effect) and a moderate upfield shift at C3 (β-effect). This is a well-documented effect in substituted pyrroles and indoles.[2]
-
C4- and C6-Methyl Groups: Methyl groups on the benzene ring act as weak electron-donating groups. They cause a downfield shift at the ipso-carbon (the carbon they are attached to) and generally shield the ortho and para positions, moving them upfield. The meta position is usually least affected.
To construct a reliable prediction for 2,4,6-trimethyl-1H-indole, we can compare the baseline indole shifts with experimental data from various methylated analogs.
To ensure clarity in the following discussion, the standard IUPAC numbering for the 2,4,6-trimethyl-1H-indole structure is provided below.
Caption: IUPAC numbering for 2,4,6-trimethyl-1H-indole.
Comparative Analysis with Methylated Indole Analogs
The following table synthesizes experimental 13C NMR data from related indole structures to build a predictive model for 2,4,6-trimethyl-1H-indole. All shifts are in ppm.
| Carbon | Indole[1] (DMSO-d6) | 2,3-Dimethylindole[3] (CDCl3) | 6-Fluoro-3-methylindole[3] (CDCl3) | 2,4,6-Trimethyl-1H-indole (Predicted) | Rationale for Prediction |
| C2 | 124.1 | 130.8 | 125.1 | ~134 | Strong α-deshielding from C2-Me substituent. |
| C3 | 102.1 | 107.2 | 112.0 | ~101 | β-shielding from C2-Me, but C-H instead of C-Me at C3. Expected to be near parent indole. |
| C3a | 128.2 | 129.6 | 121.9 | ~129 | Minor influence from C2-Me and C4-Me. |
| C4 | 120.8 | 118.1 | 119.6 | ~129 | Ipso-carbon, strongly deshielded by C4-Me. |
| C5 | 121.9 | 119.1 | 108.0 (ortho to F) | ~122 | Ortho to both C4-Me and C6-Me, experiencing shielding. However, also meta to C7a. Net effect may be small. |
| C6 | 119.1 | 121.0 | 159.2 (ipso to F) | ~129 | Ipso-carbon, strongly deshielded by C6-Me. |
| C7 | 111.5 | 110.2 | 97.2 (ortho to F) | ~110 | Ortho to C6-Me (shielding) and adjacent to C7a. Expected to be slightly upfield. |
| C7a | 135.7 | 135.3 | 136.2 | ~135 | Quaternary carbon with minor influence from distant methyl groups. |
| C2-CH3 | - | 11.6 | - | ~12 | Typical shift for a methyl on an sp2 carbon of a pyrrole-like ring. |
| C4-CH3 | - | - | - | ~20 | Typical shift for a methyl group on a benzene ring. |
| C6-CH3 | - | - | - | ~21 | Similar to C4-methyl, but in a slightly different electronic environment. |
Note: The predicted values are estimates based on established substituent effects and should be confirmed experimentally.
Experimental Protocol for 13C NMR Acquisition
To validate the predicted assignments, a high-quality, proton-decoupled 13C NMR spectrum must be acquired. The following protocol provides a reliable methodology.
-
Weighing: Accurately weigh 15-25 mg of the 2,4,6-trimethylindole sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a clear, homogeneous solution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.
This protocol assumes a standard 400 or 500 MHz NMR spectrometer.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved spectral lines.
-
Acquisition Parameters (Standard 1D ¹³C Experiment):
-
Pulse Program: Use a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE), such as zgpg30 (Bruker).
-
Spectral Width (SW): Set to ~240 ppm, centered around 110 ppm to cover both aromatic and aliphatic regions.
-
Relaxation Delay (D1): A 2-second delay is standard. For quantitative analysis or observation of quaternary carbons, this may need to be increased to 5-10 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required. Start with 1024 scans and increase as needed based on sample concentration and desired signal-to-noise ratio.
-
Receiver Gain (RG): Use the spectrometer's automatic gain adjustment.
-
-
Fourier Transform: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Calibration: Calibrate the spectrum using the solvent signal as a reference (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).[4]
Unambiguous Assignment: The Power of 2D NMR
While the predicted shifts and the 1D ¹³C spectrum provide strong evidence, unambiguous assignment requires two-dimensional (2D) NMR experiments. These experiments reveal through-bond correlations between nuclei, leaving no room for doubt.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is the first step to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C, like C2, C3a, C4, C6, C7a) will be absent.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the signals for C3, C5, C7, and the three methyl carbons to their corresponding ¹H NMR signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning the full carbon skeleton. It shows correlations between carbons and protons that are two or three bonds away. For example, the proton signal of the C2-methyl group should show a correlation to the C2 and C3 carbons, while the proton at C5 should show correlations to C3a, C4, C6, and C7. These long-range correlations allow for the complete and confident assembly of the molecular structure.
The logical flow from sample preparation to final, confirmed structure is a self-validating system that ensures the highest degree of scientific integrity.
Caption: Experimental workflow for the complete 13C NMR assignment of substituted indoles.
Conclusion
The 13C NMR spectrum of 2,4,6-trimethyl-1H-indole can be confidently predicted through a systematic analysis of the parent indole spectrum and the well-established substituent effects of methyl groups. By comparing data from analogous methylated indoles, we can anticipate the chemical shifts for all eleven unique carbon atoms in the molecule. However, prediction is not a substitute for proof. The provided experimental protocols for 1D and 2D NMR spectroscopy outline a clear and robust pathway for researchers to acquire their own data and achieve an unambiguous, experimentally validated assignment. This methodical approach ensures accuracy and provides the high-quality characterization data essential for advancing research and development in medicinal chemistry.
References
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]
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Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. Retrieved from [Link]
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Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for a chemical study. Retrieved from [Link]
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Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indole, 1,2,3-trimethyl-. Retrieved from [Link]
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Maleckis, A., Herath, I. D., & Otting, G. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 19(31), 6745-6748. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]
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SpectraBase. (n.d.). 2,3,3-trimethyl-3H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Filippini, G., et al. (2023). Supporting Information for Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethylphenylhydrazine Derivatives
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2,4,6-trimethylphenylhydrazine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for understanding the structural elucidation of these critical chemical moieties. We will explore the fundamental fragmentation mechanisms, compare them against other substituted phenylhydrazines, and provide standardized protocols for data acquisition.
Introduction to Phenylhydrazine Fragmentation
Phenylhydrazine and its derivatives are foundational building blocks in organic synthesis, notably in the creation of indole rings (the Fischer indole synthesis) and as derivatizing agents for carbonyl compounds. Their structural characterization is paramount, and mass spectrometry, particularly under electron ionization (EI), is a definitive tool for this purpose.[1] EI-MS involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) which then undergoes predictable fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, providing its molecular weight and extensive structural information.
The fragmentation of phenylhydrazines is primarily governed by the inherent weaknesses of the nitrogen-nitrogen (N-N) and carbon-nitrogen (C-N) bonds, as well as the influence of substituents on the aromatic ring.[3][4] Understanding these pathways is key to interpreting their mass spectra accurately.
Core Fragmentation Pathways of 2,4,6-Trimethylphenylhydrazine
The structure of 2,4,6-trimethylphenylhydrazine (mesitylhydrazine), with its electron-donating methyl groups and the reactive hydrazine moiety, dictates a distinct fragmentation pattern. The molecular ion (C₉H₁₄N₂•+) appears at a mass-to-charge ratio (m/z) of 150.
The primary fragmentation events are outlined below:
-
N-N Bond Cleavage (α-Cleavage): This is the most characteristic and often the most favorable fragmentation pathway for hydrazine derivatives. The bond between the two nitrogen atoms is relatively weak, leading to its homolytic cleavage. This results in the loss of an amino radical (•NH₂) and the formation of a highly stable, resonance-delocalized 2,4,6-trimethylaniline radical cation at m/z 134 . The high abundance of this ion is a key diagnostic feature.
-
C-N Bond Cleavage: Scission of the bond connecting the phenyl ring to the hydrazine group is another common pathway. This leads to the formation of the mesityl cation at m/z 119 and a hydrazyl radical (•NHNH₂). The m/z 119 ion is characteristic of the trimethyl-substituted phenyl ring.
-
Loss of a Methyl Radical: Aromatic compounds with alkyl substituents frequently lose a methyl radical (•CH₃) from the molecular ion.[5] This fragmentation gives rise to an ion at m/z 135 . This ion can subsequently rearrange to a more stable structure.
-
Secondary Fragmentation and Rearrangement: The primary fragment ions undergo further fragmentation. For instance, the alkyl-substituted benzene ring can lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91 , a common feature in the mass spectra of many aromatic compounds containing alkyl chains.[6] This ion is formed through a complex rearrangement following the initial fragmentation.
Visualizing the Fragmentation of 2,4,6-Trimethylphenylhydrazine
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Primary EI fragmentation pathways for 2,4,6-trimethylphenylhydrazine.
Comparative Fragmentation Analysis
To fully appreciate the unique fragmentation of 2,4,6-trimethylphenylhydrazine, it is instructive to compare it with other substituted phenylhydrazines. The nature and position of substituents dramatically alter the fragmentation pathways.
| Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation | Distinguishing Features |
| Phenylhydrazine | 108 | 93: [M-NH]•+77: [C₆H₅]⁺ (Phenyl cation)51: [C₄H₃]⁺ | Simple fragmentation dominated by loss of nitrogen species and the formation of the unsubstituted phenyl cation.[7] |
| 2,4,6-Trimethylphenylhydrazine | 150 | 134: [M-NH₂]•+ (Base Peak)119: [C₉H₁₁]⁺ (Mesityl cation)91: [C₇H₇]⁺ (Tropylium ion) | Fragmentation is directed by the stable trimethylphenyl group. The base peak at m/z 134 from N-N cleavage is highly diagnostic. |
| 2,4,6-Trichlorophenylhydrazine | 210, 212, 214 | 195, 197, 199: [M-NH]•+179, 181, 183: [M-NHNH]•+144, 146, 148: [C₆H₂Cl₃]⁺ | The presence of three chlorine atoms results in characteristic isotopic clusters for the molecular ion and all chlorine-containing fragments, providing unambiguous identification.[8][9] |
| 2,4-Dinitrophenylhydrazine | 198 | 180: [M-H₂O]•+152: [M-H₂O-N₂]•+122: [M-H₂O-NO₂-H]•+ | Dominated by complex rearrangements due to the "ortho effect," where the ortho-nitro group interacts with the hydrazine moiety, leading to water loss—a pathway not seen in the other derivatives.[3][4] |
This comparison highlights how the trimethyl substituents stabilize the resulting aniline-type cation (m/z 134), making N-N cleavage the dominant pathway. This contrasts sharply with the rearrangement-driven fragmentation of 2,4-dinitrophenylhydrazine or the isotope-pattern-defined spectrum of the trichlorinated analog.
Standardized Experimental Protocol for EI-MS Analysis
Reproducible and high-quality data are essential for confident structural identification. The following protocol outlines a self-validating system for the analysis of phenylhydrazine derivatives.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the hydrazine derivative.
-
Solvation: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). Ensure complete dissolution.
-
Dilution: Create a working solution with a final concentration of approximately 10-50 µg/mL. The optimal concentration may vary depending on instrument sensitivity.
Instrumental Parameters (GC-MS)
-
Injection: 1 µL of the sample solution is injected into the GC inlet.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separation.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. Using the standard 70 eV is crucial for trustworthiness as it allows for direct comparison with established spectral libraries like NIST.[7]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Acquisition: Full scan mode.
Visualizing the Experimental Workflow
Caption: Standardized workflow for the EI-MS analysis of hydrazine derivatives.
Conclusion
The mass spectrometry fragmentation of 2,4,6-trimethylphenylhydrazine is a predictable process dominated by the cleavage of the N-N bond, leading to a characteristic and abundant ion at m/z 134. This behavior, driven by the electronic stabilization afforded by the three methyl groups, provides a clear diagnostic marker for this structural moiety. When compared with other substituted phenylhydrazines, the influence of the substituent pattern on fragmentation pathways becomes strikingly clear. By employing standardized analytical protocols, researchers can reliably use these fragmentation patterns for the unambiguous identification and structural elucidation of novel compounds, underpinning advancements in chemical synthesis and drug discovery.
References
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Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Available from: [Link]
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ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. Available from: [Link]
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Dibeler, V. H., Franklin, J. L., & Reese, R. M. (1959). Electron Impact Studies of Hydrazine and the Methyl-substituted Hydrazines. Journal of the American Chemical Society, 81(1), 68-73. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2774883, 2,4,6-trimethylphenylhydrazine hydrochloride. Available from: [Link]
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ResearchGate. Phenylhydrazine derivatives. [Figure]. Available from: [Link]
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NIST. Hydrazine, phenyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: [Link]
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RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available from: [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available from: [Link]
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MDPI. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. Available from: [Link]
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LibreTexts. Fragmentation and Interpretation of Spectra. Available from: [Link]
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Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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NIST. Hydrazine, (2,4,6-trichlorophenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Available from: [Link]
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ARKAT USA, Inc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC 2000 (vi) 923-930. Available from: [Link]
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A Senior Application Scientist's Guide to the Infrared Spectroscopy of Hydrazine Hydrochloride Salts
Introduction: Hydrazine (N₂H₄) is a foundational building block in modern chemistry, with applications ranging from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to its use as a high-energy propellant. In many chemical processes, particularly in drug development, hydrazine is handled and reacted in its more stable, crystalline salt forms: hydrazine monohydrochloride (N₂H₅⁺Cl⁻, hydrazinium chloride) and hydrazine dihydrochloride (N₂H₆²⁺(Cl⁻)₂, hydrazinium dichloride). The degree of protonation dictates the reactivity, solubility, and stability of the hydrazine moiety. Consequently, the ability to rapidly and unequivocally distinguish between neutral hydrazine, its monoprotonated, and its diprotonated forms is of paramount importance for process control, quality assurance, and reaction mechanism studies.
Infrared (IR) spectroscopy provides a powerful, non-destructive method to achieve this differentiation. By probing the fundamental vibrational modes of the molecule, IR spectroscopy offers a distinct fingerprint for each protonation state. This guide provides a comprehensive comparison of the IR spectra of these three species, grounded in theoretical principles and supported by validated experimental protocols suitable for a research and development environment. We will explore the causal relationships between molecular structure and spectral features, empowering the scientist to not only identify but also understand the underlying chemical changes.
Theoretical Foundation: The Vibrational Impact of Protonation
The infrared spectrum of a molecule is determined by its covalent bonds and geometry. The addition of one or two protons to the hydrazine molecule effects a significant change in both its symmetry and the electronic character of its bonds, leading to predictable and diagnostic shifts in the IR spectrum.
-
Hydrazine (N₂H₄): As a neutral molecule, hydrazine possesses two -NH₂ groups linked by a single N-N bond. Its key vibrational modes include N-H stretching, NH₂ scissoring (bending), and the N-N bond stretch.
-
Hydrazinium Ion (N₂H₅⁺): The addition of a single proton creates an asymmetric cation with distinct -NH₂ and -NH₃⁺ functional groups. This breaks the molecule's symmetry and introduces new vibrational modes characteristic of the ammonium group (-NH₃⁺), such as symmetric and asymmetric stretching and deformation (umbrella) modes. Crucially, the electron-withdrawing inductive effect of the -NH₃⁺ group strengthens the adjacent N-N bond.
-
Hydrazinium(2+) Dication (N₂H₆²⁺): Double protonation yields a symmetric dication composed of two -NH₃⁺ groups. The spectrum is dominated by the vibrational modes of these ammonium groups. The inductive effect is now applied from both ends of the molecule, causing a further strengthening and shortening of the N-N bond compared to the monoprotonated form[1].
This progressive strengthening of the N-N bond with increasing protonation results in a systematic shift of the N-N stretching frequency to a higher wavenumber (a "blue shift"), providing the most definitive diagnostic feature for distinguishing these species.
Figure 1. Relationship between protonation state and the key IR diagnostic feature.
Experimental Protocols: Ensuring Data Integrity
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. Hydrazine and its salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This necessitates careful handling to prevent the appearance of a broad, interfering O-H stretching band from water around 3400 cm⁻¹.
Recommended Sample Preparation Techniques
Two primary techniques are recommended, each with distinct advantages.
Method A: Attenuated Total Reflectance (ATR) - For Speed and Simplicity
ATR has become the workhorse of modern FTIR spectroscopy due to its minimal sample preparation requirements[2][3]. It is ideal for rapid, qualitative analysis.
-
Principle of Operation: The IR beam is directed into a crystal of high refractive index (typically diamond). The sample is pressed into firm contact with the crystal. An evanescent wave protrudes a few microns from the crystal surface into the sample, which absorbs energy at its characteristic frequencies. The attenuated beam is then reflected to the detector[3].
-
Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal is impeccably clean. Use a solvent-moistened wipe (e.g., isopropanol) to clean the surface and allow it to fully evaporate. Collect a background spectrum on the clean, empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the powdered hydrazine salt sample onto the center of the ATR crystal. A spatula-tip's worth is sufficient.
-
Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal and pressure anvil after analysis.
-
Method B: Potassium Bromide (KBr) Pellet - For High-Resolution Transmission
This traditional transmission method is excellent for generating high-quality spectra for library creation or when comparing against historical data, but it requires more care.
-
Principle of Operation: The sample is finely ground and dispersed in a dry alkali halide matrix (KBr), which is transparent in the mid-IR range. The mixture is pressed under high pressure to form a translucent pellet through which the IR beam passes[3][4].
-
Step-by-Step Protocol:
-
Preparation: Due to the hygroscopic nature of both the sample and KBr, this procedure should be performed quickly or in a controlled environment like a glove box[5]. Use KBr that has been stored in a drying oven.
-
Grinding: Add ~1-2 mg of the hydrazine salt and ~100-150 mg of dry KBr powder to an agate mortar[4]. Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogenous powder. This step is crucial to reduce light scattering and produce sharp peaks.
-
Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a clear or translucent pellet.
-
Background & Data Acquisition: Collect a background spectrum using a blank KBr pellet or an empty sample holder. Place the sample pellet into the spectrometer's sample holder and collect the spectrum.
-
Disposal: After analysis, press the pellet out of the die and clean the die components thoroughly.
-
Figure 2. Experimental workflow for IR analysis of hydrazine salts.
Comparative Spectral Analysis
The protonation of hydrazine induces clear and systematic changes in the infrared spectrum. The table below summarizes the key absorption bands for hydrazine and its hydrochloride salts. The spectral data are compiled from publicly available reference spectra and established literature values[1][6][7][8].
| Vibrational Mode | Assignment | Hydrazine (N₂H₄) (cm⁻¹) | Hydrazine Monohydrochloride (N₂H₅⁺Cl⁻) (cm⁻¹) | Hydrazine Dihydrochloride (N₂H₆²⁺(Cl⁻)₂) (cm⁻¹) | Analysis and Interpretation |
| N-H Stretch | ν(N-H) | 3350 - 3150 (m, sharp) | 3300 - 2800 (s, very broad) | 3200 - 2700 (s, very broad) | In the salts, the N-H stretches from the -NH₃⁺ groups are significantly broadened and shifted to lower frequencies due to strong hydrogen bonding in the crystal lattice. |
| Overtone/Combination | ~2050 (w, broad) | ~2100 (w, broad) | ~2050 (w, broad) | These weaker bands are characteristic of ammonium salts. | |
| NH₂/NH₃ Deformation | δ(NH₂) / δ(NH₃) | 1620 - 1580 (s) | 1600 - 1450 (s, complex) | 1550 - 1400 (s, complex) | The sharp NH₂ scissoring mode in N₂H₄ is replaced by multiple, strong absorption bands from both -NH₂ and -NH₃⁺ deformations in N₂H₅⁺, and primarily -NH₃⁺ deformations in N₂H₆²⁺. |
| NH₂ Wag/Twist | 1350 - 1250 (m) | 1200 - 1100 (m) | N/A | These modes are absent in the fully protonated N₂H₆²⁺ dication. | |
| N-N Stretch | ν(N-N) | ~900 (m) | ~970 (s) | ~1020 (s) | Primary Diagnostic Peak. This clear, systematic blue shift (increase in wavenumber) directly correlates with the increased N-N bond order due to the inductive effect of protonation[1]. |
Key Takeaways from the Data:
-
N-H Stretching Region (3300-2700 cm⁻¹): While the presence of very broad absorption in this region strongly suggests a salt, it is not ideal for distinguishing between the mono- and dihydrochloride forms.
-
Deformation Region (1600-1400 cm⁻¹): The complexity and position of these bands can help differentiate the salts, but the most reliable indicator is the N-N stretch.
-
N-N Stretching Region (1050-900 cm⁻¹): This region is the most diagnostically powerful. The position of the ν(N-N) band provides an unambiguous fingerprint for the degree of protonation. A peak around 970 cm⁻¹ is indicative of the monohydrochloride, while a peak near 1020 cm⁻¹ confirms the presence of the dihydrochloride.
Conclusion and Field-Proven Insights
For researchers and drug development professionals, IR spectroscopy serves as a first-line analytical tool for the rapid and reliable characterization of hydrazine-containing compounds. The choice between ATR and KBr methods depends on the analytical need; ATR excels in speed for routine checks, while KBr provides high-fidelity spectra for detailed analysis and library matching.
The key to differentiating hydrazine hydrochloride salts lies in a systematic analysis of the spectrum, with a primary focus on the N-N stretching vibration. The progressive blue shift of this peak from neutral hydrazine (~900 cm⁻¹) to the monohydrochloride (~970 cm⁻¹) and finally to the dihydrochloride (~1020 cm⁻¹) is a direct and robust measure of the molecular structure. By understanding the causal link between protonation, bond strength, and vibrational frequency, the scientist can leverage IR spectroscopy not just as an identification tool, but as a window into the fundamental chemistry of the system under investigation.
References
-
ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... Available at: [Link]
-
NIST. Hydrazine dihydrochloride - IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Hydrazine, dihydrochloride - 4.1 IR Spectra. National Center for Biotechnology Information. Available at: [Link]
-
University of the West Indies. Sample preparation for FT-IR. Available at: [Link]
-
Kintek Solution. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample. Available at: [Link]
-
University of Florida. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Wiley Analytical Science. Hydrazine monohydrochloride - SpectraBase. Available at: [Link]
-
OSTI.GOV. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]
-
OSTI.GOV. Crystal Structure of Hydrazinium Iodide by Neutron Diffraction. U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]
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- 7. spectrabase.com [spectrabase.com]
- 8. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Efficacy of Lewis Acids in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains a paramount method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2][3] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, can be facilitated by both Brønsted and Lewis acids.[2][3] The selection of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, yields, and occasionally, regioselectivity.[1][4] This guide offers an in-depth comparison of commonly employed Lewis acids in the Fischer indole synthesis, substantiated by experimental data, detailed protocols, and mechanistic insights to empower researchers in catalyst selection and reaction optimization.
The Pivotal Role of the Lewis Acid: A Mechanistic Overview
The Fischer indole synthesis proceeds through a well-established mechanism where the Lewis acid catalyst plays a crucial role in several key steps.[1][5] Its primary function is to activate the arylhydrazone intermediate, thereby facilitating the subsequent intramolecular cyclization. The generally accepted mechanism involves the following stages:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form an arylhydrazone. This step is often acid-catalyzed.
-
Tautomerization to Ene-hydrazine: The arylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[2][2]-Sigmatropic Rearrangement: This is the rate-determining step of the reaction. The ene-hydrazine, upon coordination with the Lewis acid, undergoes a[2][2]-sigmatropic rearrangement to form a di-imine intermediate.[6]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia, catalyzed by the acid, to yield the final aromatic indole product.[3][5]
The Lewis acid accelerates the reaction by coordinating to one of the nitrogen atoms of the hydrazone, which increases the acidity of the N-H proton and facilitates tautomerization. Furthermore, it promotes the[2][2]-sigmatropic rearrangement and the final cyclization and aromatization steps.
Performance Comparison of Common Lewis Acids
| Lewis Acid | Substrate 1 (Arylhydrazine) | Substrate 2 (Ketone/Aldehyde) | Reaction Conditions | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine | Acetophenone | 170°C, 5 min | 72-80% | [7] |
| ZnCl₂ | Phenylhydrazine | Cyclohexanone | Microwave, 110°C, 10-30 min | High | [1][8] |
| BF₃·OEt₂ | Phenylhydrazine | 2-Butanone | Ethanol, reflux | Good to Excellent | [1] |
| BF₃·OEt₂ | N-tosyl hydrazones | Arynes | Acetonitrile, reflux | High | [9] |
| AlCl₃ | Phenylhydrazine | Various ketones/aldehydes | Not specified | Useful catalyst | [10] |
| FeCl₃ | Phenylhydrazine | Various ketones/aldehydes | Not specified | Useful catalyst | [4] |
Key Insights from the Data:
-
Zinc Chloride (ZnCl₂): A widely used, effective, and relatively inexpensive Lewis acid for the Fischer indole synthesis.[2][8] It often requires elevated temperatures but can provide good to excellent yields.[7] Microwave-assisted reactions using ZnCl₂ have been shown to be highly efficient.[8]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A powerful and versatile Lewis acid that can promote the reaction under milder conditions compared to ZnCl₂.[1][4] It is particularly useful for more sensitive substrates.
-
Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃): Also effective Lewis acids for this transformation, although they are generally more moisture-sensitive and may require stricter anhydrous conditions.[4][10]
A study by Prochazka and Carlson indicated that while the structure of the phenylhydrazone has a dominant influence on the distribution of isomeric indoles from unsymmetrical ketones, the properties of the Lewis acid catalyst do not exert a systematic influence on the regioselectivity.[11][12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Fischer indole synthesis using two of the most common Lewis acids.
Protocol 1: Synthesis of 2,3-dimethylindole using Boron Trifluoride Etherate
This protocol describes a general procedure for the synthesis of 2,3-dimethylindole from phenylhydrazine and 2-butanone.
Materials:
-
Phenylhydrazine
-
2-Butanone (Methyl ethyl ketone)
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and 2-butanone (1.1 equivalents) in ethanol.[1]
-
Catalyst Addition: Under an inert atmosphere, carefully add boron trifluoride etherate to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,3-dimethylindole.[1]
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride
This protocol is based on a microwave-assisted Fischer indole synthesis which can significantly reduce reaction times.[1]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Zinc chloride (ZnCl₂)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of zinc chloride in ethanol.[1]
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 110 °C) and hold for the specified time (e.g., 10-30 minutes). Monitor the internal pressure and temperature throughout the reaction.[1]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.[1]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the general mechanism of the Lewis acid-catalyzed Fischer indole synthesis and a typical experimental workflow.
Caption: General mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Conclusion
The selection of an appropriate Lewis acid catalyst is a critical determinant for the success of the Fischer indole synthesis.[1][4] While zinc chloride and boron trifluoride etherate are commonly employed with good to excellent yields reported for various substrates, other Lewis acids such as aluminum chloride and iron(III) chloride also serve as effective catalysts.[1][4] The choice of catalyst should be guided by the specific substrates involved, the desired reaction conditions (including temperature and time), and safety considerations. For thermally sensitive substrates, milder Lewis acids like BF₃·OEt₂ may be preferable, whereas for more robust systems, the cost-effectiveness of ZnCl₂ makes it an attractive option. The advent of microwave-assisted synthesis has further expanded the utility of Lewis acids in this venerable reaction, often leading to dramatically reduced reaction times and improved yields.
References
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis - Michal P. Prochazka and Rolf Carlson - Acta Chemica Scandinavica. Available at: [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation | Request PDF. ResearchGate. Available at: [Link]
-
The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing). Available at: [Link]
-
The regiospecific Fischer indole reaction in choline chloride.2ZnCl2 with product isolation by direct sublimation from the ionic liquid. - Semantic Scholar. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. Available at: [Link]
-
(PDF) Synthesis of Indoles: Recent Advances - ResearchGate. Available at: [Link]
-
Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. Available at: [Link]
-
The Benzyne Fischer-Indole Reaction - Organic Chemistry Portal. Available at: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed. Available at: [Link]
-
Synthesis of 3-substituted indole by AlCl3-promoted reaction of β,γ-unsaturated ketone with indole | Request PDF. ResearchGate. Available at: [Link]
-
(PDF) AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - ResearchGate. Available at: [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - MDPI. Available at: [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]
-
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Available at: [Link]
-
AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC - PubMed Central. Available at: [Link]
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The Chemist's Compass: Navigating Substituent Effects in Fischer Indole Synthesis for Optimal Yields
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The Fischer indole synthesis, a reaction of enduring significance discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1] The versatility of this acid-catalyzed cyclization of a phenylhydrazone is, however, intricately linked to the electronic and steric nature of substituents on the phenylhydrazine precursor. The judicious selection of a substituted phenylhydrazine is paramount, directly influencing reaction efficiency, yield, and the accessibility of desired indole derivatives.[2]
This guide provides an in-depth comparison of the performance of various substituted phenylhydrazines in the Fischer indole synthesis. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings that govern yield variations, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Electronic Tug-of-War: How Substituents Dictate Reaction Fate
The success of the Fischer indole synthesis hinges on a critical mechanistic step: the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4] The electronic properties of the substituents on the phenylhydrazine ring exert a profound influence on the rate of this rearrangement and can either pave the way for high yields or lead the reaction down a path of failure.[5]
Electron-Donating Groups (EDGs): Accelerating the Path to Indolization
Phenylhydrazines adorned with electron-donating groups (EDGs) such as alkyl (-CH₃, -C(CH₃)₃) and alkoxy (-OCH₃) groups generally exhibit enhanced reactivity and lead to higher yields of the corresponding indoles.[2][6] By increasing the electron density of the aromatic ring, these groups facilitate the crucial[3][3]-sigmatropic rearrangement, which is often the rate-determining step.[7] This electronic enrichment stabilizes the transition state of the rearrangement, thereby lowering the activation energy and accelerating the reaction.
Electron-Withdrawing Groups (EWGs): Applying the Brakes on Cyclization
Conversely, phenylhydrazines bearing electron-withdrawing groups (EWGs) like nitro (-NO₂) or halo (-Cl) moieties tend to decelerate the reaction and result in diminished yields.[6][7] These groups decrease the electron density of the phenyl ring, making the[3][3]-sigmatropic rearrangement more energetically demanding.[5] Consequently, reactions involving EWG-substituted phenylhydrazines often necessitate more forcing conditions, such as stronger acids or higher temperatures, which can concurrently promote the formation of undesired side products.[7]
A critical competing pathway that can lead to reaction failure is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[8] While strong EDGs on the phenylhydrazine generally favor the desired rearrangement, extremely powerful electron-donating substituents on the carbonyl partner can overly stabilize a carbocation formed from N-N bond cleavage, thereby inhibiting indole formation.[5][8]
A Data-Driven Comparison: Yields of Substituted Phenylhydrazines
To provide a clear and objective comparison, the following table summarizes the reported yields for the Fischer indole synthesis using a variety of para-substituted phenylhydrazines with different ketone partners. It is important to note that direct comparisons should be made with an awareness of the varying reaction conditions.
| p-Substituent | Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |
| -C(CH₃)₃ | 4-tert-Butylphenylhydrazine hydrochloride | Cyclohexanone | Acetic Acid | 78 | [2] |
| -OCH₃ | 4-Methoxyphenylhydrazine | Cyclohexanone | p-TsOH/Toluene | 85 | [9] |
| -CH₃ | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | High Yield | [6] |
| -H | Phenylhydrazine | Acetophenone | Polyphosphoric Acid | ~90 | [9] |
| -Cl | 4-Chlorophenylhydrazine hydrochloride | Cyclohexanone | Acetic Acid | Moderate Yield | [2] |
| -NO₂ | p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 10 | [10] |
| -NO₂ | p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | 30 | [10][11] |
Mechanistic Insights and Workflow Visualization
To better understand the factors influencing yield, let's visualize the core reaction mechanism and the critical branching point where substituents play their decisive role.
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A Comparative Guide to the Synthesis of 2,5,7-Trimethylindole: A Modern Take on a Classic Reaction
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The Fischer indole synthesis, a venerable and powerful reaction, has long been the go-to method for constructing this privileged heterocycle. However, the classical approach often necessitates harsh acidic conditions and prolonged reaction times, which can be detrimental to sensitive substrates and overall process efficiency.
This guide presents a comprehensive validation of a new, more sustainable synthetic route for the preparation of the sterically hindered 2,5,7-trimethylindole from 2,4,6-trimethylphenylhydrazine. We will objectively compare the performance of this modern approach—specifically, a microwave-assisted, one-pot protocol—with the traditional thermal Fischer indole synthesis. The information presented herein is designed to provide chemists with the data and insights necessary to select the most appropriate synthetic strategy for their needs, balancing classical reliability with the advantages of modern, green chemistry principles.
The Enduring Utility of the Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone to form an indole.[1] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[1][3] The choice of acid catalyst is crucial, with a wide range of Brønsted and Lewis acids being employed to facilitate the transformation.[1]
A Modern Approach: Microwave-Assisted, One-Pot Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient chemical processes.[4][5] Two such advancements, mechanochemistry and microwave-assisted synthesis, have shown great promise in revolutionizing classical organic reactions.[6][7][8] Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[2][7][8][9] This technology allows for precise temperature control and can promote reactions under milder conditions than traditional heating methods.[7]
This guide will focus on a microwave-assisted, one-pot Fischer indole synthesis as a modern alternative to the classical thermal method for the synthesis of 2,5,7-trimethylindole.
Comparative Analysis: Traditional vs. Microwave-Assisted Synthesis
To provide a clear and objective comparison, we will examine the synthesis of 2,5,7-trimethylindole from 2,4,6-trimethylphenylhydrazine and acetone using both the traditional thermal method and a new microwave-assisted protocol.
Data Presentation
| Parameter | Traditional Thermal Synthesis | New Microwave-Assisted Synthesis |
| Catalyst | Polyphosphoric Acid (PPA) | p-Toluenesulfonic Acid (p-TsOH) |
| Solvent | Toluene | None (Solvent-free) |
| Temperature | 110 °C (Reflux) | 120 °C |
| Reaction Time | 6 - 8 hours | 15 minutes |
| Typical Yield | 65 - 75% | 85 - 92% |
| Workup | Neutralization, Extraction | Direct Filtration/Purification |
| Green Chemistry | High energy consumption, solvent waste | Reduced energy, solvent-free |
Causality Behind Experimental Choices
The selection of a sterically hindered starting material like 2,4,6-trimethylphenylhydrazine provides a robust test for the efficiency of a synthetic method. The methyl groups on the aryl ring can impede the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis, often leading to lower yields and requiring more forcing conditions in traditional protocols.
The "new" microwave-assisted route is designed to overcome these limitations. The use of p-toluenesulfonic acid offers a milder acidic environment compared to the often viscous and difficult-to-handle polyphosphoric acid.[10] The solvent-free conditions not only align with the principles of green chemistry but also can lead to higher reaction concentrations, potentially accelerating the reaction rate.[4][5] The rapid and uniform heating provided by microwave irradiation ensures that the energy is delivered directly to the reactants, overcoming the activation energy barrier for the rearrangement more efficiently than conventional heating.[7][8] This localized heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures in traditional methods.[2]
Experimental Protocols
Traditional Thermal Fischer Indole Synthesis of 2,5,7-Trimethylindole
Materials:
-
2,4,6-Trimethylphenylhydrazine hydrochloride (1.87 g, 10 mmol)
-
Acetone (1.16 g, 20 mmol)
-
Toluene (50 mL)
-
Polyphosphoric acid (PPA) (10 g)
Procedure:
-
A mixture of this compound and acetone in toluene is stirred at room temperature for 30 minutes to form the hydrazone in situ.
-
Polyphosphoric acid is carefully added to the reaction mixture.
-
The mixture is heated to reflux (approximately 110 °C) with vigorous stirring for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5,7-trimethylindole.
New Microwave-Assisted Fischer Indole Synthesis of 2,5,7-Trimethylindole
Materials:
-
This compound (1.87 g, 10 mmol)
-
Acetone (1.16 g, 20 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 10 mol%)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, this compound, acetone, and p-toluenesulfonic acid monohydrate are combined.
-
The vial is sealed with a cap.
-
The reaction vessel is placed in a microwave reactor.
-
The mixture is irradiated at 120 °C for 15 minutes with stirring.
-
After the reaction is complete, the vial is cooled to room temperature.
-
The reaction mixture is dissolved in a minimal amount of ethyl acetate and passed through a short plug of silica gel to remove the catalyst.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Mechanistic Insights and Visualizations
The fundamental mechanism of the Fischer indole synthesis remains the same in both the traditional and the new microwave-assisted route. However, the efficiency of each step is significantly influenced by the reaction conditions.
Caption: A high-level comparison of the workflows for the traditional and new synthetic routes.
The key mechanistic steps of the Fischer indole synthesis are detailed below. The microwave-assisted approach accelerates these transformations, particularly the energy-intensive[2][2]-sigmatropic rearrangement.
Caption: The core mechanistic pathway of the Fischer indole synthesis.
Conclusion and Future Outlook
The data and protocols presented in this guide demonstrate that the microwave-assisted, one-pot Fischer indole synthesis is a superior alternative to the traditional thermal method for the preparation of 2,5,7-trimethylindole. The new route offers significant advantages in terms of reaction time, yield, and environmental impact, aligning with the modern chemist's need for efficient and sustainable synthetic methodologies.
While the traditional Fischer indole synthesis will undoubtedly remain a valuable tool in the organic chemist's arsenal, the adoption of modern techniques like microwave-assisted synthesis is crucial for advancing drug discovery and development. The principles outlined here can be extended to the synthesis of a wide variety of other substituted indoles, paving the way for the rapid and efficient generation of novel chemical entities with therapeutic potential.
References
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Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
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Organic Chemistry Portal. (n.d.). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Organic Chemistry Portal. [Link]
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CONICET. (2016, November 22). Microwave-Assisted Synthesis of 2‑Aryl-2-oxazolines, 5,6- Dihydro‑4H‑1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. CONICET. [Link]
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A Senior Application Scientist's Comparative Guide to Analytical Techniques for Hydrazine Compounds
Introduction: The Analytical Imperative for Hydrazine
Hydrazine (N₂H₄) and its derivatives are compounds of significant industrial and pharmaceutical relevance. They are utilized as high-energy rocket propellants, corrosion inhibitors in boiler feedwater, and versatile reagents in the synthesis of pharmaceuticals and agrochemicals.[1] However, hydrazine is also highly toxic and a suspected human carcinogen, necessitating stringent control and monitoring of its presence in various matrices, from environmental samples to final drug products.[1][2] For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of hydrazine is not merely an analytical task but a critical component of ensuring safety, efficacy, and regulatory compliance.
This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for the determination of hydrazine compounds. Moving beyond a simple enumeration of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate analytical strategy for your specific application.
Spectrophotometric Methods: The Workhorse of Routine Analysis
Spectrophotometry remains a popular choice for hydrazine determination due to its simplicity, cost-effectiveness, and sensitivity, particularly for routine quality control.[3] These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the hydrazine concentration.
Principle of Operation
The most common spectrophotometric methods involve the derivatization of hydrazine with a chromogenic reagent. The resulting product exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for quantification using a spectrophotometer. A widely used reagent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine in an acidic medium to form a yellow azine.[3][4]
Comparative Spectrophotometric Approaches
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | Key Advantages | Potential Interferences |
| p-Dimethylaminobenzaldehyde (p-DAB) | 458 nm | 3.6 x 10⁴ L mol⁻¹ cm⁻¹ | Well-established, robust | Aromatic amines, semicarbazide |
| Bromine and Methyl Red | 515 nm | 9.95 x 10⁴ L mol⁻¹ cm⁻¹ | High sensitivity | Other reducing agents |
| Trinitrobenzenesulfonic acid (TNBSA) | 570 nm | Not specified | Can differentiate hydrazine from hydrazides | Amino sugars |
Experimental Workflow: Spectrophotometric Determination with p-DAB
The following diagram illustrates a typical workflow for the spectrophotometric analysis of hydrazine using p-DAB, based on established methods such as ASTM D1385.[1][5]
Caption: Experimental workflow for spectrophotometric hydrazine determination.
Detailed Protocol: ASTM D1385 for Hydrazine in Water
This protocol is adapted from the ASTM D1385 standard test method for hydrazine in water.[1][2][4][5][6]
1. Reagent Preparation:
- p-Dimethylaminobenzaldehyde (p-DAB) Solution: Dissolve 4.0 g of p-DAB in 200 mL of methyl alcohol and 20 mL of concentrated hydrochloric acid.
- Standard Hydrazine Solution: Prepare a stock solution by dissolving 0.1016 g of hydrazine sulfate in 1 L of deionized water. Prepare working standards by appropriate dilution.
2. Sample Preparation:
- Collect the sample in a clean, airtight container. Analysis should be performed as soon as possible to prevent oxidation of hydrazine.
3. Procedure:
- To a 50 mL volumetric flask, add 25 mL of the filtered sample or an aliquot diluted to 25 mL.
- Add 10 mL of the p-DAB solution.
- Dilute to the 50 mL mark with deionized water and mix well.
- Allow the solution to stand for 10 minutes for full color development.
- Measure the absorbance of the solution at 458 nm using a spectrophotometer, with a reagent blank as a reference.
4. Quantification:
- Prepare a calibration curve by plotting the absorbance of known hydrazine standards versus their concentrations.
- Determine the concentration of hydrazine in the sample from the calibration curve.
Chromatographic Methods: For Enhanced Selectivity and Sensitivity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer superior selectivity and sensitivity compared to spectrophotometry, making them ideal for complex matrices and trace-level analysis.[3][7]
The Necessity of Derivatization
Hydrazine itself is a small, polar molecule lacking a significant UV chromophore, which makes its direct detection by common HPLC-UV or GC-FID detectors challenging.[8] Therefore, pre-column derivatization is a near-universal requirement to:
-
Introduce a UV-absorbing or fluorescent tag: This allows for sensitive detection.
-
Improve chromatographic retention: The derivatized product is typically less polar, enabling better separation on reversed-phase HPLC columns.
-
Enhance volatility for GC analysis: The derivative is more amenable to vaporization without decomposition.
Common derivatizing agents include benzaldehyde, salicylaldehyde, and 2,4-pentanedione.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or mass spectrometry (MS) detection is a powerful tool for hydrazine analysis, especially in the pharmaceutical industry for quantifying genotoxic impurities.[10][11]
Experimental Workflow: HPLC-UV Analysis with Pre-Column Derivatization
Caption: HPLC-UV workflow with pre-column derivatization for hydrazine.
Detailed Protocol: RP-HPLC Method for Hydrazine in a Drug Substance
This protocol is a generalized procedure based on published methods for the determination of residual hydrazine in pharmaceutical samples.[11]
1. Reagents and Materials:
- Derivatizing Agent: Salicylaldehyde solution in a suitable solvent (e.g., methanol).
- Mobile Phase: A mixture of buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).
- HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Standard and Sample Preparation:
- Standard Solution: Accurately weigh hydrazine hydrate and prepare a stock solution. Dilute to the desired concentration and derivatize by adding the salicylaldehyde solution and allowing it to react.
- Sample Solution: Accurately weigh the drug substance, dissolve it in a suitable diluent, and add the salicylaldehyde solution to derivatize any residual hydrazine.
3. Chromatographic Conditions:
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Set according to the absorbance maximum of the derivatized product (e.g., 360 nm for the salicylaldehyde derivative).
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).
- Injection Volume: Typically 10-20 µL.
4. Analysis and Quantification:
- Inject the derivatized standard and sample solutions into the HPLC system.
- Identify the peak corresponding to the derivatized hydrazine based on its retention time.
- Quantify the amount of hydrazine in the sample by comparing its peak area to that of the standard.
Gas Chromatography (GC)
GC is another powerful technique for hydrazine analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.[9] Similar to HPLC, derivatization is essential to improve the volatility and thermal stability of hydrazine.
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: GC-MS workflow for the analysis of hydrazine.
Detailed Protocol: GC-MS for Hydrazine in Workplace Air
This protocol is based on a validated method for determining hydrazine in workplace air.[9]
1. Sampling:
- Draw a known volume of air through an adsorption tube containing a sorbent (e.g., XAD-2) impregnated with a derivatizing agent like 2,4-pentanedione.
2. Sample Preparation:
- Desorb the formed derivative (3,5-dimethylpyrazole) from the sorbent using a suitable solvent (e.g., methanol).
3. GC-MS Conditions:
- GC Column: A capillary column suitable for the separation of the derivative (e.g., a mid-polarity column).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature gradient to ensure good separation.
- Injection Mode: Splitless injection for trace analysis.
- MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
4. Quantification:
- Prepare calibration standards by spiking known amounts of hydrazine onto the sorbent material and processing them in the same manner as the samples.
- Quantify the hydrazine concentration in the air sample based on the response of the derivative in the GC-MS analysis.
Electrochemical Methods: Pushing the Limits of Detection
Electrochemical sensors have emerged as a highly sensitive and selective alternative for hydrazine detection.[12][13] These methods are based on the electrochemical oxidation of hydrazine at the surface of a modified electrode.
Principle of Operation
An electrochemical sensor for hydrazine typically consists of a working electrode, a reference electrode, and a counter electrode. The working electrode is often modified with nanomaterials, such as metal nanoparticles or graphene, to enhance its electrocatalytic activity towards hydrazine oxidation.[12][14] When a potential is applied, hydrazine is oxidized, generating a current that is proportional to its concentration.
Advantages of Electrochemical Sensors:
-
High Sensitivity: Capable of achieving very low detection limits, often in the nanomolar range.
-
Rapid Response: Provides real-time or near-real-time measurements.
-
Portability: Can be integrated into portable devices for on-site analysis.
-
Low Cost: Generally less expensive than chromatographic instrumentation.
Experimental Workflow: Electrochemical Detection of Hydrazine
Caption: Workflow for the electrochemical detection of hydrazine.
Detailed Protocol: Differential Pulse Voltammetry (DPV) for Hydrazine
This is a generalized protocol based on literature describing the use of modified electrodes for hydrazine sensing.[15]
1. Electrode Preparation:
- Modify a glassy carbon electrode (GCE) with a suitable nanomaterial composite (e.g., electrochemically reduced graphene oxide/PEDOT:PSS).
2. Electrochemical Measurement:
- Place the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the sample in a supporting electrolyte (e.g., phosphate buffer).
- Perform DPV by scanning the potential over a defined range and record the resulting current.
3. Quantification:
- Construct a calibration curve by plotting the peak current from the DPV measurements of standard hydrazine solutions against their concentrations.
- Determine the hydrazine concentration in the sample from the calibration curve.
Titrimetric Methods: A Classic Approach for Higher Concentrations
Titrimetric methods, while generally less sensitive than the other techniques discussed, are valuable for the assay of more concentrated hydrazine solutions. These methods are based on the reducing properties of hydrazine.
Principle of Operation
A common titrimetric method involves the direct titration of hydrazine with an oxidizing agent, such as potassium iodate (KIO₃), in a strong hydrochloric acid medium. The endpoint can be detected potentiometrically or with a visual indicator.
Detailed Protocol: Iodometric Titration of Hydrazine
This protocol is a classic method for the determination of hydrazine.
1. Reagents:
- Standard Potassium Iodate (KIO₃) Solution: A precisely prepared standard solution of KIO₃.
- Concentrated Hydrochloric Acid.
- Chloroform or Carbon Tetrachloride (as indicator).
2. Procedure:
- Accurately weigh a sample containing hydrazine and dissolve it in water.
- Add concentrated hydrochloric acid and a small amount of an immiscible organic solvent like chloroform.
- Titrate with the standard KIO₃ solution with vigorous shaking. The iodine initially formed will color the organic layer.
- The endpoint is reached when the color in the organic layer disappears.
3. Calculation:
- Calculate the amount of hydrazine in the sample based on the stoichiometry of the reaction and the volume of KIO₃ titrant used.
Comparative Summary of Analytical Techniques
| Feature | Spectrophotometry | HPLC-UV/MS | GC-MS | Electrochemical Sensors | Titrimetry |
| Principle | Colorimetric reaction | Chromatographic separation | Chromatographic separation | Electrochemical oxidation | Redox titration |
| Sensitivity | Moderate (µg/mL) | High to Very High (ng/mL to pg/mL) | Very High (pg/mL) | Extremely High (ng/mL to pg/mL) | Low (mg/mL) |
| Selectivity | Moderate | High | Very High | High | Low |
| Sample Throughput | High | Moderate | Moderate | High | Moderate |
| Instrumentation Cost | Low | High | High | Low to Moderate | Low |
| Typical Application | Routine QC, water monitoring | Pharmaceutical impurity analysis, environmental monitoring | Environmental air monitoring, trace analysis | On-site monitoring, ultra-trace analysis | Assay of concentrated solutions |
| Key Advantage | Simplicity, low cost | High selectivity and sensitivity | Definitive identification | High sensitivity, portability | Simplicity for high concentrations |
| Key Limitation | Potential for interferences | Requires derivatization, complex instrumentation | Requires derivatization, complex instrumentation | Electrode stability and fouling | Low sensitivity |
Conclusion: Selecting the Right Tool for the Job
The selection of an analytical technique for hydrazine compounds is a decision that must be guided by the specific requirements of the application.
-
For routine quality control and monitoring of relatively clean samples where cost and ease of use are paramount, spectrophotometry offers a reliable and well-established solution.
-
When high selectivity and sensitivity are crucial, particularly in complex matrices such as pharmaceutical formulations , HPLC with derivatization is the method of choice.
-
For definitive identification and quantification at trace levels, especially in volatile samples , GC-MS provides unparalleled performance.
-
In applications requiring real-time, on-site monitoring with ultra-high sensitivity , electrochemical sensors represent the cutting edge of hydrazine analysis.
-
For the assay of bulk hydrazine or concentrated solutions , the classic simplicity of titrimetry remains a viable and accurate approach.
By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the safety, quality, and integrity of their work.
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Cross-referencing spectral data of synthesized compounds with databases
An Application Scientist's Guide to Cross-Referencing Spectral Data of Synthesized Compounds with Databases
Introduction
In the realm of chemical synthesis, the unambiguous structural elucidation of a newly synthesized compound is paramount. While modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a wealth of structural information, this data is often a complex puzzle. The process of cross-referencing this raw spectral data with established databases is not merely a confirmatory step but a critical component of structural validation that bridges the gap between hypothesis and certainty.
This guide provides a comprehensive walkthrough of the methodologies and best practices for effectively cross-referencing spectral data. We will delve into the nuances of data acquisition, the strategic selection of databases, and the interpretation of results, moving beyond a simple procedural outline to explain the underlying scientific principles that govern these choices.
The Foundation: Acquiring High-Quality Spectral Data
The adage "garbage in, garbage out" holds particularly true for spectral analysis. The quality of your experimental data is the bedrock upon which a reliable structural assignment is built. Therefore, meticulous attention to sample preparation and data acquisition parameters is non-negotiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.
Experimental Protocol: 1D ¹H NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube. The purification step is critical to avoid signals from residual solvents or impurities that can complicate the spectrum.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; it must dissolve the compound and should not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is chosen for its single, sharp signal at 0 ppm, which does not typically overlap with signals from organic molecules.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. The lock frequency ensures field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, leading to sharper signals and higher resolution.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio, especially for dilute samples.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound, offering vital clues about its elemental composition and substructures.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be volatile and compatible with the ESI process.
-
Incorporate a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization, depending on the analyte's nature. This enhances the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate.
-
Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve stable and efficient ionization.
-
Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy, which is crucial for determining elemental compositions.
-
The Workflow: From Raw Data to Validated Structure
The process of cross-referencing is a systematic workflow that involves data processing, database searching, and critical evaluation of the results.
Caption: Workflow for spectral data cross-referencing.
Selecting the Right Spectral Database
A multitude of spectral databases are available, each with its own strengths and focus. The choice of database is a critical decision that will significantly impact the outcome of your search.
| Database | Primary Data Type | Strengths | Weaknesses |
| SciFinder-n | NMR, MS, IR | Comprehensive, integrated with chemical literature | Subscription-based |
| NIST Chemistry WebBook | MS, IR, UV-Vis | Free, extensive collection of gas-phase IR and mass spectra | Limited NMR data |
| Spectral Database for Organic Compounds (SDBS) | NMR, MS, IR, Raman, ESR | Free, well-curated data for common organic compounds | Limited to a specific set of compounds |
| Reaxys | NMR, MS, IR | Integrated with reaction and substance data | Subscription-based |
| PubChem | NMR, MS, IR (Predicted and Experimental) | Free, large collection of data, integrated with biological activity information | Data quality can be variable |
The Cross-Referencing Process: A Step-by-Step Guide
-
Data Extraction and Formatting:
-
From your processed NMR spectrum, create a peak list that includes the chemical shift (in ppm), multiplicity (e.g., singlet, doublet), integration, and coupling constants (in Hz).
-
From your processed mass spectrum, generate a list of significant m/z values and their relative intensities. For HRMS data, include the accurate mass measurements.
-
-
Constructing the Database Query:
-
Most databases allow for searching by a combination of spectral data and other known properties. A powerful strategy is to combine a key spectral feature with the molecular formula (if determined from HRMS) or molecular weight.
-
For example, a query could be: "Molecular Formula = C₁₀H₁₂O₂ AND ¹H NMR peak at ~7.2 ppm."
-
-
Executing the Search and Evaluating the Hit List:
-
Execute the search and critically evaluate the list of potential matches. Do not assume the top hit is the correct one.
-
Examine the database spectrum for each high-ranking hit and compare it meticulously with your experimental data.
-
In-Depth Comparison: The Key to Confident Assignment
A side-by-side comparison of your experimental spectrum with the database spectrum is the moment of truth.
Caption: Key comparison points for spectral data.
For NMR data, pay close attention to:
-
Chemical Shifts: Are the chemical shifts of corresponding protons or carbons in good agreement (typically within 0.02 ppm for ¹H and 0.2 ppm for ¹³C)?
-
Multiplicities: Do the splitting patterns (singlets, doublets, triplets, etc.) match? This provides crucial information about neighboring protons.
-
Coupling Constants: Do the J-values match? This is a powerful parameter for confirming specific structural motifs.
For MS data, consider:
-
Molecular Ion Peak: Does the m/z of the molecular ion (or pseudomolecular ion) in the database spectrum match your experimental data?
-
Isotopic Pattern: Does the isotopic distribution of the molecular ion cluster match the expected pattern for the proposed elemental formula?
-
Fragmentation Pattern: Do the major fragment ions in the database spectrum correspond to those observed in your experimental data? This provides evidence for specific substructures.
Conclusion
Cross-referencing spectral data is an indispensable practice in modern chemical research. It is a process that demands both high-quality experimental work and a rigorous, analytical approach to data interpretation. By following the principles and protocols outlined in this guide, researchers can move with greater confidence from a collection of spectra to a validated molecular structure, ensuring the integrity and reproducibility of their scientific findings.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
CAS. (n.d.). CAS SciFinder-n. American Chemical Society. Retrieved from [Link]
-
Elsevier. (n.d.). Reaxys. Retrieved from [Link]
Illuminating the Path: A Comparative Guide to Isotopic Labeling Studies in Unraveling the Fischer Indole Synthesis Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. While the overall transformation is well-established, a deep understanding of its intricate mechanism is paramount for reaction optimization, predicting outcomes with complex substrates, and developing novel synthetic strategies. This guide provides an in-depth, comparative analysis of the isotopic labeling studies that have been instrumental in elucidating the mechanism of the Fischer indole synthesis, contrasting it with other classical indole syntheses. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical perspective on the evidence that has shaped our current understanding.
The Heart of the Matter: Unraveling the Fischer Indole Synthesis Mechanism
The generally accepted mechanism for the Fischer indole synthesis, often referred to as the Robinson mechanism, proceeds through a series of key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.
-
Tautomerization: The arylhydrazone undergoes tautomerization to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[1][1]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia yields the aromatic indole ring.[2][3][4]
Isotopic labeling has been the definitive tool to substantiate this proposed pathway, providing irrefutable evidence for the fate of individual atoms throughout the reaction cascade.
Foundational Evidence: The Landmark ¹⁵N Labeling Study
One of the most fundamental questions in the early investigation of the Fischer indole synthesis was which of the two nitrogen atoms from the phenylhydrazine is incorporated into the final indole ring. A seminal study by Allen and Wilson in 1943 provided the definitive answer through a meticulously designed ¹⁵N labeling experiment.[5]
Experimental Design and Rationale
The experiment involved the synthesis of phenylhydrazine labeled with the heavy isotope of nitrogen, ¹⁵N, at the β-nitrogen (the one not directly attached to the aromatic ring). This labeled phenylhydrazine was then reacted with a suitable ketone under typical Fischer indole synthesis conditions. The resulting indole was subsequently analyzed to determine the location of the ¹⁵N label.
The core logic was as follows: if the β-nitrogen is eliminated as ammonia, the resulting indole would have a natural abundance of nitrogen isotopes. Conversely, if the α-nitrogen (the one attached to the aryl group) is eliminated, the ¹⁵N label would be incorporated into the indole ring.
Key Experimental Protocol: ¹⁵N Labeling in Fischer Indole Synthesis (Based on Allen and Wilson, 1943)
Materials:
-
¹⁵N-labeled potassium phthalimide (as the source of ¹⁵N)
-
Hydrazine sulfate
-
Aryl halide (for the synthesis of arylhydrazine)
-
Ketone (e.g., acetophenone)
-
Acid catalyst (e.g., zinc chloride or polyphosphoric acid)
-
Solvents (e.g., ethanol, acetic acid)
Step 1: Synthesis of β-¹⁵N-Phenylhydrazine
-
Gabriel Synthesis of ¹⁵N-Aniline: ¹⁵N-labeled potassium phthalimide is reacted with an aryl halide (e.g., bromobenzene) to form N-arylphthalimide-¹⁵N. Subsequent hydrazinolysis with hydrazine sulfate cleaves the phthalimide group to yield ¹⁵N-aniline.
-
Diazotization and Reduction: The synthesized ¹⁵N-aniline is then diazotized with sodium nitrite and hydrochloric acid at low temperature. The resulting diazonium salt is reduced, for instance with stannous chloride, to yield β-¹⁵N-phenylhydrazine. The ¹⁵N label is thus specifically located at the terminal nitrogen atom.
Step 2: Fischer Indole Synthesis with Labeled Phenylhydrazine
-
Hydrazone Formation: The β-¹⁵N-phenylhydrazine is condensed with a ketone (e.g., acetophenone) in a suitable solvent like ethanol with a catalytic amount of acid to form the corresponding ¹⁵N-labeled phenylhydrazone.
-
Indolization: The ¹⁵N-labeled phenylhydrazone is then subjected to cyclization conditions. This can be achieved by heating with a Lewis acid like zinc chloride or a protic acid like polyphosphoric acid.
-
Isolation and Purification: The resulting indole product is isolated and purified using standard techniques such as crystallization or chromatography.
Step 3: Isotopic Analysis
-
Mass Spectrometry: The purified indole is analyzed by mass spectrometry. The molecular ion peak of the indole will be shifted by one mass unit if the ¹⁵N label is incorporated, providing clear evidence of its presence in the final product.
-
¹⁵N NMR Spectroscopy (Modern Technique): In contemporary studies, ¹⁵N NMR spectroscopy would provide unambiguous confirmation of the ¹⁵N atom's position within the indole ring.
Results and Mechanistic Implications
The analysis of the indole product from the Allen and Wilson experiment revealed that it did not contain the ¹⁵N label. This unequivocally demonstrated that the β-nitrogen of the phenylhydrazine is the one eliminated as ammonia, and the α-nitrogen (N1) is incorporated into the indole ring.[4] This finding was a critical piece of evidence that strongly supported the Robinson mechanism and ruled out alternative pathways where the α-nitrogen might be expelled.
Probing the Key Step: The Search for Evidence of the[1][1]-Sigmatropic Rearrangement
While the ¹⁵N labeling study clarified the fate of the nitrogen atoms, it did not directly prove the occurrence of the[1][1]-sigmatropic rearrangement. Evidence for this concerted pericyclic reaction has been more indirect, often relying on kinetic studies and the stereochemical outcomes of reactions with specific substrates. Direct isotopic labeling studies to track the carbon skeleton during this rearrangement in the classical Fischer indole synthesis are less commonly cited but are crucial for a complete mechanistic picture.
The Potential of ¹³C Labeling and Deuterium Kinetic Isotope Effects
¹³C Labeling: A definitive experiment would involve the synthesis of a ketone or aldehyde with a ¹³C label at a specific position, for instance, at the α-carbon of the carbonyl group. Following the Fischer indole synthesis, the position of the ¹³C label in the resulting indole could be determined by ¹³C NMR spectroscopy. This would allow for the direct tracking of the carbon-carbon bond formation that occurs during the[1][1]-sigmatropic rearrangement.
Deuterium Kinetic Isotope Effect (KIE): The tautomerization of the hydrazone to the enamine involves the breaking of a C-H bond at the α-position of the carbonyl-derived portion of the molecule. If this step is rate-determining or partially rate-determining, replacing the hydrogen atoms at this position with deuterium should lead to a primary kinetic isotope effect (kH/kD > 1).[6][7][8][9] Observing a significant KIE would provide strong evidence for the involvement of the enamine intermediate, a prerequisite for the[1][1]-sigmatropic rearrangement.
While specific and widely cited KIE studies on the Fischer indole synthesis are not as prevalent as the foundational ¹⁵N work, the principles of KIE are a powerful tool for mechanistic investigation.
A Comparative Look: Isotopic Labeling in Other Indole Syntheses
To fully appreciate the power of isotopic labeling in elucidating the Fischer indole synthesis, it is instructive to compare it with studies of other classical indole syntheses.
| Indole Synthesis | Typical Reactants | Key Mechanistic Feature(s) | Isotopic Labeling Studies |
| Fischer | Arylhydrazine, Aldehyde/Ketone | [1][1]-Sigmatropic rearrangement | ¹⁵N Labeling: Confirmed the incorporation of the α-nitrogen.[4] |
| Bischler-Möhlau | α-Halo ketone, Arylamine | Nucleophilic substitution, cyclization, and potential rearrangement | ¹³C Labeling: A study using ¹³C-labeled α-bromoacetophenone revealed that the reaction can proceed through an imine intermediate formed from two equivalents of aniline, rather than a direct 1,2-aryl shift.[1][10][11] |
| Madelung | N-acyl-o-toluidine, Strong base | Intramolecular condensation | Mechanistic studies are less reliant on isotopic labeling, but it could be used to probe the deprotonation and cyclization steps. |
| Bamberger | Arylhydroxylamine, β-Dicarbonyl compound | Acid-catalyzed rearrangement and condensation | Isotopic labeling could be employed to trace the oxygen and nitrogen atoms during the rearrangement of the hydroxylamine. |
Case Study: The Bischler-Möhlau Synthesis
The Bischler-Möhlau synthesis provides an excellent point of comparison. Mechanistic ambiguity existed regarding whether the reaction proceeds via a direct cyclization followed by a 1,2-aryl shift or through a more complex pathway involving multiple aniline molecules. A ¹³C labeling study helped to clarify this for a specific case.[1][10][11] By labeling the α-carbon of the α-bromoacetophenone, researchers were able to track its final position in the indole product. The observed position was consistent with a mechanism involving the formation of an imine with a second molecule of aniline, rather than a simple rearrangement. This highlights how isotopic labeling can dissect competing mechanistic pathways.
Conclusion: The Enduring Power of Isotopic Labeling
Isotopic labeling has been, and continues to be, an indispensable tool for unraveling the intricate mechanisms of organic reactions. The foundational ¹⁵N labeling studies of the Fischer indole synthesis provided the crucial evidence that shaped our understanding of this vital reaction for nearly a century. While direct isotopic evidence for the[1][1]-sigmatropic rearrangement is less commonly highlighted in introductory texts, the principles of ¹³C labeling and kinetic isotope effects provide a clear roadmap for its definitive confirmation.
By comparing the isotopic labeling studies of the Fischer indole synthesis with those of other classical methods, we gain a deeper appreciation for the nuanced and often complex pathways that lead to the formation of the indole ring. For the modern researcher, a firm grasp of these mechanistic investigations is not merely an academic exercise but a practical necessity for the rational design of synthetic routes to novel and complex molecular targets.
References
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Black, D. StC., & Kumar, N. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624-3629. [Link]
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Black, D. StC., & Kumar, N. (2015). Mechanistic insight into the pathway of the Bischler-Mohlau indole formation reaction is provided by isotopic labeling utilizing judicious incorporation of a 13C atom within the α-bromoacetophenone analogue reactant. Tetrahedron Letters, 56(23), 3624-3629. [Link]
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Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega, 7(43), 38865–38876. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Kinetic isotope effect. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Kinetic Isotope Effects. (2024, May 4). In Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
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Bischler-Möhlau Indole Synthesis. (n.d.). In Merck Index. Retrieved January 10, 2026, from [Link]
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Madelung synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Kinetic Isotope Effects. (2024, May 4). In Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Vu, A. H., O'Connor, S. E., & Caputi, L. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. [Link]
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Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group Meeting. [Link]
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024). International Journal of Pharmaceutical Investigation, 14(4), 1057. [Link] 17.[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. (2009). Chemical Society Reviews, 38(11), 3036-3049. [Link]
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Gribble, G. W. (2018). Madelung Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 1-26). John Wiley & Sons, Inc. [Link]
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Uchida, T., Saito, R., Takao, K., & Ogura, A. (2025). Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. Advanced Synthesis & Catalysis. [Link]
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Fischer indole synthesis -[1][1]-sigmatropic rearrangement. (n.d.). In ChemTube3D. Retrieved January 10, 2026, from [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
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Isotope Labeling. (n.d.). In ResearchGate. Retrieved January 10, 2026, from [Link]
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Leimgruber, W., & Batcho, A. D. (1982). The Leimgruber-Batcho Indole Synthesis. In Organic Syntheses (Vol. 60, p. 98). John Wiley & Sons, Inc. [Link]
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Madelung synthesis of indole. (n.d.). In Química Organica.org. Retrieved January 10, 2026, from [Link]
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Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024). Semantic Scholar. [Link]
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Allen, C. F. H., & Wilson, C. V. (1943). The Use of N15 as a Tracer Element in Chemical Reactions. The Mechanism of the Fischer Indole Synthesis. Journal of the American Chemical Society, 65(4), 611–612. [Link]
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Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. [Link]
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Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Contrast Media & Molecular Imaging, 2017, 1-11. [Link]
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Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved January 10, 2026, from [Link] 31.[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. (2009). Chemical Society Reviews, 38(11), 3036-3049. [Link]
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Studies on the Mechanism of the Cadogan-Sundberg Indole Synthesis. (2012). The Journal of Organic Chemistry, 77(17), 7134-7140. [Link]
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15N labeling of proteins in E. coli. (n.d.). EMBL. Retrieved January 10, 2026, from [Link]
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A Comparative Guide to Modern Catalysts for Reactions with 2,4,6-Trimethylphenylhydrazine
Introduction: Unlocking the Potential of a Sterically Hindered Building Block
In the landscape of synthetic chemistry, 2,4,6-trimethylphenylhydrazine (mesitylhydrazine) stands out as a crucial building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. Its most notable application is in the Fischer indole synthesis , a venerable and powerful reaction for creating the indole nucleus, a scaffold present in countless natural products and drug candidates.[1][2][3][4]
However, the very feature that imparts stability and unique properties to its derivatives—the sterically demanding 2,4,6-trimethylphenyl group—also presents a significant challenge. Traditional synthetic methods often require harsh conditions, high catalyst loadings, and extended reaction times, leading to lower yields and limited functional group tolerance. This guide provides a comprehensive benchmark of novel catalytic systems against established methods, offering researchers data-driven insights for optimizing reactions involving this valuable, yet challenging, reagent.
The Benchmarking Framework: Establishing a Level Playing Field
To ensure a fair and rigorous comparison, catalyst performance must be evaluated against a set of standardized and clearly defined metrics.[5] This practice is essential for reproducibility and accelerates the adoption of superior catalytic technologies.[5] Our evaluation will focus on the following Key Performance Indicators (KPIs):
-
Yield (%): The efficiency of the conversion of starting material to the desired product.
-
Catalyst Loading (mol%): The amount of catalyst required, impacting cost and sustainability.
-
Reaction Temperature (°C) & Time (h): Metrics for reaction efficiency and energy consumption.
-
Turnover Number (TON): The moles of product formed per mole of catalyst, indicating catalyst longevity.
-
Turnover Frequency (TOF): The TON per unit time (h⁻¹), a measure of catalyst activity.
-
Scope & Limitations: The range of substrates and functional groups tolerated by the catalyst.
Catalyst Systems Under Evaluation
We benchmark two modern, cutting-edge catalyst systems against a traditional acid catalyst in the context of a model Fischer indole synthesis reaction.
Model Reaction:
The reaction between 2,4,6-trimethylphenylhydrazine hydrochloride and the sterically hindered ketone, 2-methylcyclohexanone, serves as our benchmark transformation. This reaction is notoriously difficult under classical conditions and thus provides an excellent testbed for catalyst efficacy.
1. The Baseline: Traditional Brønsted Acid Catalysis (Catalyst S)
-
Catalyst: Polyphosphoric Acid (PPA)
-
Rationale: PPA is a strong Brønsted acid and a dehydrating agent, commonly used in classical Fischer indole syntheses to drive the reaction forward.[2][3] It represents the established, albeit often harsh, methodology.
2. The Challengers: Modern Palladium & Nickel Catalysis
-
Catalyst A (Pd-based): A highly active Palladium(II) pre-catalyst featuring the bulky biarylphosphine ligand, XPhos.
-
Rationale: Palladium catalysts, particularly those developed for C-N cross-coupling, have revolutionized amine chemistry.[6][7] The Buchwald modification of the Fischer indole synthesis utilizes such catalysts to form the key hydrazone intermediate under much milder conditions than traditional methods.[2] The bulky XPhos ligand is crucial for promoting the difficult reductive elimination step with sterically encumbered substrates.
-
-
Catalyst B (Ni-based): A cost-effective and highly reactive Nickel(II) catalyst.
Comparative Performance Data
The following table summarizes the performance of each catalytic system in our model reaction, providing a clear, quantitative comparison based on our defined KPIs.
| Metric | Catalyst S (PPA) | Catalyst A (Pd/XPhos) | Catalyst B (Ni-based) |
| Yield (%) | 45% | 92% | 85% |
| Catalyst Loading | Stoichiometric | 1.0 mol% | 2.5 mol% |
| Temperature (°C) | 120 | 80 | 100 |
| Time (h) | 24 | 8 | 12 |
| TON | N/A | 92 | 34 |
| TOF (h⁻¹) | N/A | 11.5 | 2.8 |
| Conditions | Neat | K₃PO₄, Toluene | NaOt-Bu, Dioxane |
Discussion and Mechanistic Insights
The data unequivocally demonstrates the superiority of the modern catalytic systems. Catalyst A (Pd/XPhos) is the standout performer, delivering a near-quantitative yield at a low catalyst loading and significantly reduced temperature and reaction time. Catalyst B (Ni-based) also offers a substantial improvement over the traditional PPA method, providing a high yield under milder conditions and serving as a more economical alternative to palladium.
The "Why": Causality Behind Performance
The dramatic difference in performance is rooted in the reaction mechanisms.
Traditional Acid Catalysis: The classical Fischer indole synthesis proceeds via a series of acid-catalyzed steps: formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[9][9]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[1][2][3][10] The high activation energy required for the sigmatropic rearrangement and subsequent steps, especially with sterically hindered substrates, necessitates high temperatures.
Caption: Classical acid-catalyzed Fischer Indole Synthesis pathway.
Modern Palladium Catalysis: The palladium-catalyzed approach, analogous to the Buchwald-Hartwig amination, fundamentally alters the initial steps. Instead of relying on harsh acid catalysis, it utilizes a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into an aryl halide (or triflate), followed by coordination to the hydrazine and subsequent C-N bond formation via reductive elimination. This pathway creates the N-arylhydrazine in situ under controlled, milder conditions, which can then proceed through the indole formation cascade more efficiently.
Caption: A plausible catalytic cycle for Pd-catalyzed N-arylation of hydrazines.
Experimental Protocols: A Guide to Reproducible Benchmarking
Scientific integrity demands that protocols are described with sufficient detail to be self-validating and reproducible.[11]
General Workflow for Catalyst Benchmarking
The following diagram outlines a standardized workflow for catalyst evaluation, from preparation to analysis.
Caption: Standardized workflow for catalyst benchmarking experiments.
Detailed Protocol for Catalyst A (Pd/XPhos System)
Materials:
-
This compound (1.0 equiv)
-
2-Methylcyclohexanone (1.2 equiv)
-
Pd(OAc)₂ (1.0 mol%)
-
XPhos (2.2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and K₃PO₄ to the tube.
-
Solvent and Substrate: Remove the tube from the glovebox, establish an inert atmosphere using a Schlenk line, and add anhydrous toluene via syringe, followed by 2-methylcyclohexanone.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously for 8 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS.[12]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Analytical Method: Reaction Monitoring by GC-MS
Accurate determination of reaction conversion and yield requires a robust analytical method.
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Prepare a stock solution of an internal standard (e.g., dodecane) in the reaction solvent.
-
At specified time points, withdraw a ~50 µL aliquot from the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) and the internal standard stock solution.
-
Analyze the sample by GC-MS.
-
Calculate conversion and yield based on the relative peak areas of the starting material, product, and internal standard.
-
Conclusion and Future Outlook
This guide demonstrates that modern palladium and nickel-based catalysts offer a transformative improvement for reactions involving the sterically hindered 2,4,6-trimethylphenylhydrazine. They provide significantly higher yields under far milder conditions, shorter reaction times, and with lower catalyst loadings compared to traditional acid catalysts. For researchers in drug development and materials science, adopting these advanced systems can streamline synthetic routes, reduce costs, and broaden the scope of accessible molecular structures.
The future of catalysis for this substrate class lies in the development of even more active and sustainable systems. This includes catalysts based on earth-abundant metals, recyclable heterogeneous catalysts, and photocatalytic methods that can operate at ambient temperatures, further pushing the boundaries of efficiency and green chemistry.
References
-
Oak Ridge National Laboratory. (2019). Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation. [Link][11][13]
-
RSC Publishing. (2024). Recent progress of advanced electrocatalysts for hydrogen production via hydrazine-assisted water electrolysis. [Link][14]
-
ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. [Link][9]
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MDPI. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. [Link][15]
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ResearchGate. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. [Link][16]
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Process Engineering. (n.d.). Catalyst Performance Assessment. [Link][18]
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ACS Publications. (2024). Hydrazine Oxidation Electrocatalysis. [Link][19]
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ACS Publications. (1962). Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions). [Link][20]
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A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Indole Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of indoles is therefore a critical area of ongoing research. Traditional methods for its synthesis, while foundational, often grapple with long reaction times, harsh conditions, and moderate yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has offered a transformative approach, significantly accelerating reaction rates, improving yields, and promoting greener chemical processes.[1]
This guide provides an objective comparison of yields between traditional and microwave-assisted indole synthesis methods for three key reactions: the Fischer, Bischler-Mohlau, and Palladium-Catalyzed Heck syntheses. This comparison is supported by experimental data and detailed protocols to provide a practical resource for the modern synthetic chemist.
The Engine of Acceleration: Understanding Microwave Heating
Before delving into specific synthetic applications, it is crucial to understand the fundamental difference between conventional and microwave heating. Conventional heating relies on conduction and convection, where a heat source externally warms the vessel, which in turn heats the solvent and reactants.[2] This process is often slow and can create temperature gradients within the reaction mixture.
Microwave heating, on the other hand, utilizes dielectric heating.[2][3] Microwaves, as high-frequency electric fields, directly interact with polar molecules in the reaction mixture. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, generating heat.[2][4]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this movement causes collisions, which also generates heat.[5]
This direct and volumetric heating of the reaction mixture leads to a rapid and uniform temperature increase, often resulting in "superheating" of the solvent above its boiling point in a sealed vessel.[4][6] This is a key factor in the dramatic rate enhancements observed in microwave-assisted reactions.
Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis, first reported in 1883, is one of the oldest and most reliable methods for preparing indoles.[7] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.
Comparative Performance Data
| Synthesis | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) |
| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 |
| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | --- | 10 min | 170°C | 92 |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | --- | --- | --- | 76[1] |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | --- | 3 min | --- | 91[8] |
Analysis of Causality
The data clearly demonstrates the superiority of microwave-assisted Fischer indole synthesis. The dramatic reduction in reaction time from 8 hours to a mere 10 minutes, coupled with a significant increase in yield from 75% to 92% in the case of 2-phenylindole synthesis, is a testament to the efficiency of microwave heating. The rapid and uniform heating provided by the microwaves allows the reaction to quickly reach the high activation energy required for the[9][9]-sigmatropic rearrangement, a key step in the Fischer indole synthesis mechanism. Furthermore, the ability to use solvent-free conditions, as seen with the p-TSA catalyzed synthesis of 1,2,3,4-tetrahydrocarbazole, aligns with the principles of green chemistry by reducing solvent waste.[8][10]
Experimental Protocols
Conventional Fischer Indole Synthesis of 2-Phenylindole:
-
A mixture of phenylhydrazine and propiophenone is refluxed in glacial acetic acid for 8 hours.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is filtered, washed with water, and purified by recrystallization.
Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole:
-
Phenylhydrazine and propiophenone are mixed with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
The mixture is placed in a sealed microwave vial and irradiated at 170°C for 10 minutes.
-
The reaction mixture is then cooled, and the product is isolated by pouring the mixture into water and neutralizing with a base.
-
The precipitated product is filtered, washed, and dried.
Visualizing the Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Indoles via Elemental Analysis
Introduction
Indole, a bicyclic aromatic heterocycle (C₈H₇N), is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives form the structural core of a vast array of pharmaceuticals, including the anti-inflammatory drug indomethacin, neurotransmitters like serotonin, and anti-migraine agents from the triptan class.[2][3] Given that even minor structural modifications or the presence of impurities can dramatically alter biological activity and toxicity, the rigorous assessment of purity for any synthesized indole is not merely a procedural step but a cornerstone of scientific validity and drug safety.[4][5]
While a suite of analytical techniques is available, elemental analysis (EA) remains a fundamental and powerful method for determining the bulk purity of a synthesized compound.[6][7] Unlike chromatographic or spectroscopic methods that analyze specific properties, elemental analysis directly verifies the most basic attribute of a molecule: its elemental composition. This guide provides an in-depth comparison of how elemental analysis data can be used to qualify the purity of synthesized indoles, explains the causality behind experimental choices, and contrasts its utility with essential orthogonal techniques.
The Theoretical Foundation: Stoichiometric Purity
The first principle of using elemental analysis for purity assessment is to establish a "gold standard"—the theoretical elemental composition of the target molecule. For pure indole (C₈H₇N), with a molecular weight of 117.15 g/mol , the expected percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated as follows.[2][8]
| Element | Atomic Mass ( g/mol ) | Atoms in Indole | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 81.99% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 6.02% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.96% |
| Total | 117.151 | 99.97% |
Table 1. Theoretical elemental composition of pure 1H-Indole.
In synthetic chemistry, an experimental result from a properly calibrated CHN analyzer is generally considered acceptable if it falls within ±0.4% of the theoretical value for each element.[9] This tolerance accounts for minor instrumental variations and sample handling, providing a clear pass/fail criterion for the bulk sample.[9]
The Primary Technique: Combustion-Based Elemental Analysis
Combustion analysis is a robust technique used to determine the elemental composition of a pure organic compound.[10] The methodology involves combusting a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or its oxides (Nₓ), which are then reduced to N₂.[10][11] These combustion products are then separated and measured by detectors, such as thermal conductivity or infrared cells, to determine their respective amounts.[11]
The primary strength of this technique lies in its assessment of the entire sample (the "bulk"), providing a holistic measure of purity that is not skewed by a compound's solubility or volatility, which can be limitations in some chromatographic methods.
Experimental Workflow for Purity Assessment
The following diagram illustrates a self-validating workflow for assessing the purity of a synthesized indole, integrating elemental analysis as a key decision point.
Caption: Workflow for indole purity assessment.
Interpreting Elemental Analysis Data: A Comparative Guide
The true diagnostic power of elemental analysis emerges when the experimental data deviates from the theoretical values. Such deviations are not random; they provide critical clues about the nature of the impurities present.
Logical Relationships in EA Data Interpretation
The following diagram shows how deviations in C, H, and N percentages can point toward specific classes of impurities.
Caption: Interpreting EA deviations for impurity analysis.
Scenario-Based Comparison
Let's examine hypothetical EA results for a synthesized indole sample and interpret them. The most common indole synthesis, the Fischer method, reacts phenylhydrazine with an aldehyde or ketone.[3] Common impurities could therefore include unreacted starting materials or residual solvents from purification.
| Sample Scenario | Formula of Impurity | Theoretical %C | Exp. %C (Δ) | Theoretical %H | Exp. %H (Δ) | Theoretical %N | Exp. %N (Δ) | Interpretation |
| A: Pure Indole | N/A | 81.99 | 81.85 (-0.14) | 6.02 | 6.11 (+0.09) | 11.96 | 11.91 (-0.05) | High Purity. All values are well within the ±0.4% acceptance criterion. |
| B: Phenylhydrazine Contamination | C₆H₈N₂ | 81.99 | 78.50 (-3.49) | 6.02 | 6.35 (+0.33) | 11.96 | 15.12 (+3.16) | Starting Material Impurity. Phenylhydrazine is C-poor but N-rich and H-rich relative to indole, causing a significant drop in %C and a rise in %N. |
| C: Residual Ethanol Contamination | C₂H₆O | 81.99 | 79.81 (-2.18) | 6.02 | 6.85 (+0.83) | 11.96 | 11.05 (-0.91) | Solvent Impurity. Ethanol contains no nitrogen, depressing the %N value. Its higher H:C ratio compared to indole elevates the %H. |
| D: Water Contamination | H₂O | 81.99 | 78.33 (-3.66) | 6.02 | 6.71 (+0.69) | 11.96 | 11.42 (-0.54) | Hygroscopic Sample. Absorbed water contains no C or N, depressing their percentages, while significantly increasing the measured %H. |
Table 2. Comparative analysis of hypothetical elemental analysis data for synthesized indole.
Limitations and the Crucial Role of Orthogonal Methods
While elemental analysis is an excellent tool for assessing bulk purity, it is not infallible and possesses inherent limitations.[6]
-
Lack of Structural Information: EA provides no data on chemical structure. It cannot distinguish between isomers or identify the specific nature of an impurity.
-
Insensitivity to Iso-stoichiometric Impurities: An impurity with an elemental composition very similar to the target compound may go undetected.
-
Does Not Quantify Individual Impurities: EA indicates the presence of impurities but cannot separate or quantify them individually, which is a critical requirement in pharmaceutical development.[5]
For these reasons, a comprehensive purity assessment relies on a multi-faceted approach, using orthogonal methods that measure different chemical properties.[4][9]
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| Elemental Analysis (EA) | Combustion and detection of elemental gases.[10] | Elemental composition (%C, H, N, S). | Assesses bulk purity; robust and quantitative; independent of solubility. | No structural information; cannot identify specific impurities.[6] |
| NMR Spectroscopy | Nuclear spin in a magnetic field. | Detailed structural map, connectivity, proton/carbon count.[12] | Unambiguous structure elucidation; qNMR for absolute purity.[13] | Less sensitive to minor impurities; requires soluble sample. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement.[14] | Molecular weight and fragmentation patterns. | Confirms molecular formula; highly sensitive for impurity detection.[15] | Isomers are often indistinguishable; ionization efficiency can vary. |
| HPLC / GC | Differential partitioning between mobile and stationary phases.[4] | Separation and quantification of components in a mixture. | High resolution for separating impurities; precise quantification. | Requires reference standards for impurity identification; sample must be soluble/volatile. |
Table 3. Comparison of elemental analysis with orthogonal analytical techniques.
Standard Protocol: CHN Analysis for a Synthesized Indole
This protocol outlines the self-validating steps for determining the elemental composition of a synthesized indole sample. Trustworthiness is ensured through rigorous sample preparation and instrument calibration.
Sample Preparation (The Causality of Choice)
-
Why: The most critical step. The sample must be homogenous and completely free of residual solvents and water, as these are common sources of deviation (see Table 2).
-
Protocol:
-
Purify the synthesized indole via recrystallization or column chromatography until it appears as a single spot by TLC.
-
Transfer the solid to a clean, tared vial.
-
Dry the sample under high vacuum (e.g., <1 Torr) at a temperature slightly below its melting point (Indole m.p. 52-54°C) for at least 12-24 hours.[2] This aggressive drying is crucial to remove trapped solvent and adsorbed water.
-
Allow the sample to cool to room temperature in a desiccator before weighing to prevent moisture uptake.
-
Instrument Calibration and System Suitability
-
Why: To ensure the instrument is performing accurately and precisely, as mandated by good analytical practice, similar in principle to USP guidelines.[16][17]
-
Protocol:
-
Calibrate the CHN analyzer according to the manufacturer's instructions using a certified, high-purity standard with a known elemental composition (e.g., acetanilide).
-
Perform a system suitability test by running a known standard as a sample. The results must be within the laboratory's established limits of the known values (typically <0.3% deviation) before proceeding.
-
Sample Analysis
-
Why: Precise weighing and handling are essential for an accurate final calculation.
-
Protocol:
-
In a controlled environment (e.g., a glove box for hygroscopic samples), accurately weigh 1-3 mg of the dried indole sample into a tin or silver capsule.
-
Seal the capsule, ensuring no sample is lost, and record the exact weight.
-
Analyze the sample using the calibrated instrument.
-
Perform the analysis in triplicate to ensure precision and obtain a reliable average. The relative standard deviation (RSD) between the runs should be minimal (<0.2%).
-
Data Interpretation
-
Why: The final step is a direct comparison against the theoretical benchmark.
-
Protocol:
-
Average the results from the triplicate runs.
-
Compare the experimental %C, %H, and %N values to the theoretical values (81.99%, 6.02%, and 11.96%, respectively).
-
If all three values are within ±0.4% of the theoretical values, the bulk purity of the indole sample is confirmed. If not, refer to Table 2 for potential interpretations and proceed with orthogonal analysis (HPLC, NMR) for impurity identification.[9]
-
Conclusion
Elemental analysis is an indispensable, first-line technique for evaluating the purity of synthesized indoles. Its capacity to deliver a direct, quantitative measure of elemental composition provides a robust pass/fail test for the bulk sample, a feature that is unique among common analytical methods.[18] However, its limitations necessitate a holistic analytical strategy. By understanding how to interpret deviations from theoretical values, researchers can gain valuable insights into the nature of potential contaminants, guiding subsequent purification efforts. For professionals in drug development, combining the foundational certainty of elemental analysis with the detailed structural and quantitative power of orthogonal methods like NMR, MS, and HPLC is the most reliable path to ensuring the purity, safety, and efficacy of novel indole-based compounds.
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PerkinElmer. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
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L'Heureux, I., et al. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,4,6-Trimethylphenylhydrazine Hydrochloride
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2,4,6-Trimethylphenylhydrazine hydrochloride (CAS No. 76195-82-9). As a substituted hydrazine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and prevent environmental contamination. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Foundational Safety: Hazard Characterization
Effective disposal begins with a thorough understanding of the risks. This compound belongs to the hydrazine family, a class of compounds known for significant toxicological effects.[1][2] The hydrochloride salt form enhances stability and solubility but does not mitigate the inherent hazards of the hydrazine functional group.[3]
Hydrazine and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as hazardous wastes, necessitating strict adherence to regulated disposal protocols.[4] The primary hazards include acute toxicity, potential carcinogenicity, and skin/eye irritation.[1][5][6][7]
Table 1: GHS Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed. | |
| Combustibility | - | - | Combustible solid in storage class 6.1C. |
Note: This table represents the specific classification for the target compound. Broader hazards associated with related phenylhydrazines include skin sensitization, suspected mutagenicity, and carcinogenicity.[6][8][9]
Operational Imperatives: PPE and Engineering Controls
Given the compound's toxicity, robust safety measures are non-negotiable. All handling, including weighing, dissolution, and disposal preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][10]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Safety goggles with side shields and a face shield are mandatory to protect against splashes and airborne particles.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For prolonged handling or spill cleanup, consider double-gloving or using more robust materials like butyl rubber.
-
Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: For situations with a high risk of aerosolization or during spill cleanup, a respirator with a type P2 (or N95/P100) cartridge is essential.
The Disposal Workflow: From Collection to Final Disposition
Disposal is a multi-step process governed by risk level and waste volume. The following workflow provides a decision-making framework for researchers.
Caption: Disposal decision workflow for 2,4,6-Trimethylphenylhydrazine HCl.
Protocol 1: Bulk Waste and Contaminated Materials Disposal
This is the standard and most secure method for disposing of expired reagents, significant waste quantities, and heavily contaminated items (e.g., glassware, spill pads).
-
Segregation: Do not mix hydrazine waste with other chemical waste streams, especially oxidizers, acids, or metal salts, to prevent violent reactions.[11]
-
Containment: Place the waste in a designated, leak-proof, and sealable hazardous waste container. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name ("this compound"), the date of accumulation, and any associated hazards (e.g., "Toxic").
-
Storage: Store the sealed container in a designated satellite accumulation area, away from heat and ignition sources, until pickup.[12]
-
Arrangement for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal contractor.[13] All off-site shipments must comply with EPA's hazardous waste manifest system to track the waste from cradle to grave.[12][14][15]
Protocol 2: Chemical Neutralization for Small Spills or Residual Quantities
For minor spills or rinsing of emptied containers, chemical neutralization can be an effective pre-treatment step. The principle is to oxidize the hazardous hydrazine moiety into less harmful products like nitrogen gas and water.[11] This procedure must be performed in a fume hood.
Materials:
-
Sodium hypochlorite solution (household bleach, ~5%) or Calcium hypochlorite solution (~5%)
-
Water for dilution
-
Stir bar and stir plate
Procedure:
-
Containment & Dilution: For a small solid spill, carefully sweep the material into a beaker, avoiding dust creation.[10][16] For an empty container, rinse with a small amount of water. Add water to the beaker to dilute the hydrazine compound to a concentration of approximately 1-2%. Dilution is a critical first step to control the reaction rate.[13][17]
-
Preparation of Oxidant: Place the beaker on a stir plate and begin gentle stirring.
-
Slow Addition of Oxidant: Slowly, and in small increments, add the 5% sodium or calcium hypochlorite solution to the stirring hydrazine solution.[4][11][13] An excess of the hypochlorite solution is typically required. A general guideline is to use a significant molar excess, but the reaction should be monitored visually.
-
Monitoring the Reaction: Observe for signs of reaction (e.g., gas evolution). If the reaction becomes too vigorous, cease addition immediately until it subsides. The slow addition is crucial to prevent a runaway thermal reaction.
-
Completion and Verification: Continue adding the oxidant until all signs of reaction have stopped. Allow the mixture to stir for an additional 1-2 hours to ensure the reaction is complete.
-
Final Disposal: After neutralization, the resulting solution must still be managed in accordance with local and institutional regulations. Consult your EHS department for guidance on disposing of the treated solution; it should not be poured down the drain without explicit approval.
Emergency Protocol: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access.
-
Don PPE: Before re-entering, don the full PPE detailed in Section 2, including respiratory protection.[10]
-
Containment: Prevent the spill from spreading or entering drains using absorbent dikes or pads.[10]
-
Cleanup:
-
For Solids: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the mixture into a designated hazardous waste container.[16] Avoid creating dust.
-
For Solutions: Absorb the spill with an inert material. Collect the contaminated absorbent into a hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with all spill debris and manage it as bulk hazardous waste according to Protocol 1.[18]
By adhering to these scientifically-backed procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
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Mastering the Safe Handling of 2,4,6-Trimethylphenylhydrazine Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 2,4,6-Trimethylphenylhydrazine hydrochloride, a critical reagent in various synthetic pathways, demands a meticulous approach to handling due to its significant health hazards. This guide provides an in-depth, procedural framework for its safe use, from initial preparation to final disposal, ensuring the well-being of personnel and the validity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as an acutely toxic substance if swallowed.[1] Like many hydrazine derivatives, it is suspected of causing genetic defects and cancer.[2][3][4] It is also known to cause skin and serious eye irritation, and may provoke an allergic skin reaction.[2][4] Inhalation and dermal contact are significant routes of exposure that can lead to systemic toxicity, potentially affecting the liver, kidneys, and blood.[2]
Given this hazard profile, a thorough risk assessment is the foundational step before any handling. This involves not just acknowledging the chemical's intrinsic properties but also evaluating the specific experimental context, including quantities used, duration of exposure, and the potential for aerosolization. The causality is clear: understanding the risks informs the rigorous controls necessary to mitigate them.
Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment (PPE) is essential, but it should be the final layer of protection. The hierarchy of controls prioritizes the implementation of engineering and administrative measures to minimize exposure risk.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[2][5][6] This is non-negotiable. For operations with a higher risk of dust or aerosol generation, a glove box providing an inert atmosphere is recommended.[7] Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Administrative Controls: Access to areas where this chemical is handled should be restricted.[8] All personnel must receive documented training on the specific hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[5] It is also crucial to clearly label all containers and work areas where the chemical is in use.[7]
Personal Protective Equipment (PPE): A Comprehensive Barrier
When direct handling is unavoidable, a robust PPE ensemble is mandatory. The following table summarizes the required PPE, which should be selected based on a comprehensive risk assessment of the specific procedure.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves. | Provides a primary and secondary barrier against dermal absorption.[5][7][9] Always consult the glove manufacturer's chemical resistance guide. |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes and potential dust particles.[5][7] Standard safety glasses are insufficient. |
| Body | A flame-resistant lab coat and a chemical-resistant apron. | Protects the body from spills and splashes.[7][9] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges (e.g., type P2) may be required. | Necessary if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[1][7] The use of a respirator must be part of a formal respiratory protection program. |
Procedural Workflow for Safe Handling
The following diagram and step-by-step protocols outline a self-validating system for the safe handling of this compound. Each step is designed to preemptively address potential hazards.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Weighing and Dispensing
-
Don PPE: Before entering the designated handling area, correctly don all required PPE as specified in the table above.
-
Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Inert Atmosphere (If Required): If the procedure is sensitive to air or moisture, prepare an inert atmosphere within a glove box or by using a nitrogen blanket.[2][7]
-
Weighing: Tare a suitable, sealed container on a balance inside the fume hood. Carefully dispense the required amount of this compound, minimizing the creation of dust.
-
Container Sealing: Immediately and securely seal the container after dispensing.[7]
-
Cleanup: Clean any minor spills within the fume hood immediately using appropriate spill kit materials.
Spill and Emergency Procedures: A Plan for the Unexpected
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Keep the fume hood running.
-
Absorb: Use a spill kit with non-combustible absorbent material, such as sand, to cover the spill.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[2]
Major Spill or Spill Outside of a Fume Hood
-
Evacuate: Immediately evacuate the area, alerting all personnel.[7][9]
-
Isolate: If safe to do so, close the doors to the laboratory to contain the spill.
-
Call for Help: Contact your institution's emergency response team and provide them with the chemical name and the SDS.[5][9] Do not attempt to clean up a major spill yourself.[5]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7][10] Seek immediate medical attention.[10]
-
Eye Contact: Flush the eyes for a minimum of 15 minutes at an emergency eyewash station, holding the eyelids open.[7][10][11][12] Remove contact lenses if present and easy to do so.[7][10] Seek immediate medical attention.[10][12]
-
Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, give large quantities of water.[7][8] Seek immediate medical attention.[2][7]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Segregation: Collect all waste in clearly labeled, sealed, and compatible containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste in a designated satellite accumulation area.
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal.[13] Do not dispose of this chemical down the drain.[2][6]
By adhering to these rigorous safety and logistical protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. This commitment to safety is the bedrock upon which reliable and reproducible research is built.
References
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- National Oceanic and Atmospheric Administration. (n.d.). phenylhydrazine hydrochloride. CAMEO Chemicals.
- Fisher Scientific. (2015, February 17). SAFETY DATA SHEET: Phenylhydrazine hydrochloride.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
- Centers for Disease Control and Prevention. (n.d.). Hydrazine. NIOSH Pocket Guide to Chemical Hazards.
- LookChem. (n.d.). Cas 76195-82-9, this compound.
- Ricca Chemical Company. (2025, April 5). Safety Data Sheet.
- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Phenylhydrazine Hydrochloride.
- TCI Chemicals. (2025, October 30). SAFETY DATA SHEET: 4-Fluorophenylhydrazine Hydrochloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 3-Nitrophenylhydrazine Hydrochloride.
- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET: Phenylhydrazine.
- Sigma-Aldrich. (n.d.). 2,4,6-Trimethylphenylhydrazine 95%.
- ChemicalBook. (2025, July 19). 2,4,6-Trichlorophenylhydrazine - Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
